molecular formula C8H5F2N B1592730 2,5-Difluoro-4-methylbenzonitrile CAS No. 1003708-66-4

2,5-Difluoro-4-methylbenzonitrile

Cat. No.: B1592730
CAS No.: 1003708-66-4
M. Wt: 153.13 g/mol
InChI Key: JPNDTPNCYOHHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNDTPNCYOHHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629197
Record name 2,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-66-4
Record name 2,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, 2,5-Difluoro-4-methylbenzonitrile, with the CAS number 1003708-66-4 , has emerged as a particularly valuable intermediate.[1] Its unique substitution pattern—a nitrile group for synthetic versatility, two fluorine atoms for enhanced biological properties, and a methyl group for steric and electronic influence—positions it as a critical component in the synthesis of complex, high-value molecules, notably in the development of targeted cancer therapies. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 1003708-66-4[1]
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2]
Appearance White to off-white crystalline solidGeneral Observation
Purity Typically ≥98%[2]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrile and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the fluorinated carbons will be particularly informative.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile stretch)~2230 - 2240Strong, Sharp
C-F (Aromatic)~1200 - 1300Strong
C-H (Aromatic)~3000 - 3100Medium
C-H (Alkyl)~2850 - 2960Medium

The strong, sharp peak around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to fluorinated benzonitriles exist, a common and effective strategy involves the cyanation of an appropriately substituted aryl halide. A plausible synthetic pathway for this compound is outlined below.

Proposed Synthetic Pathway

synthesis_pathway start 1,4-Difluoro-2-methylbenzene intermediate1 1,4-Difluoro-2-methyl-5-nitrobenzene start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 4-Amino-2,5-difluorotoluene intermediate1->intermediate2 Reduction (e.g., Fe/HCl) intermediate3 4-Bromo-2,5-difluorotoluene intermediate2->intermediate3 Sandmeyer Reaction (NaNO₂/HBr, CuBr) product This compound intermediate3->product Cyanation (e.g., CuCN, DMF)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations.

Step 1: Nitration of 1,4-Difluoro-2-methylbenzene

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,4-Difluoro-2-methylbenzene dropwise with stirring.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-Difluoro-2-methyl-5-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • To a solution of 1,4-Difluoro-2-methyl-5-nitrobenzene in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 4-Amino-2,5-difluorotoluene, with an organic solvent.

Step 3: Sandmeyer Reaction

  • Dissolve 4-Amino-2,5-difluorotoluene in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

  • Extract the product, 4-Bromo-2,5-difluorotoluene, with an organic solvent.

Step 4: Cyanation

  • To a solution of 4-Bromo-2,5-difluorotoluene in a polar aprotic solvent such as dimethylformamide (DMF), add copper(I) cyanide.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product, this compound, with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmacologically active compounds.

Role as a Key Intermediate in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. Several PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these molecules often relies on versatile building blocks like this compound. The fluorine atoms can enhance binding to the target enzyme, while the nitrile group provides a handle for further chemical transformations.

Illustrative Synthetic Application

While specific proprietary synthetic routes for marketed drugs are often not publicly disclosed in detail, the use of similar fluorinated benzonitriles is well-documented in the patent literature for the synthesis of PARP inhibitors. For example, the core of many PARP inhibitors contains a phthalazinone or a similar heterocyclic system. The synthesis of such systems can involve the reaction of a substituted benzonitrile with hydrazine or a related derivative.

parp_synthesis start This compound intermediate Key Intermediate start->intermediate Multi-step Synthesis product PARP Inhibitor Scaffold intermediate->product Cyclization/Further Functionalization

Caption: General application of this compound in the synthesis of PARP inhibitor scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for similar fluorinated benzonitriles, this compound should be handled as a potentially hazardous substance.[4][5][6][7]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of functional groups allows for the strategic introduction of fluorine and a synthetically useful nitrile moiety, making it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

Introduction: Situating a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoro-4-methylbenzonitrile

This compound (CAS No. 1003708-66-4) is a fluorinated aromatic nitrile, a class of compounds of significant interest in modern chemical research.[1] The strategic placement of two fluorine atoms and a nitrile group on a toluene framework imparts a unique electronic profile, enhancing both stability and reactivity for subsequent synthetic transformations.[2] These characteristics make fluorinated benzonitriles valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3][4] Understanding the core physical and spectroscopic properties of this molecule is a prerequisite for its effective use in drug development and materials science, ensuring purity, consistent reaction outcomes, and safety. This guide provides a detailed examination of these properties from the perspective of a senior application scientist, emphasizing the practical implications for researchers in the field.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. For this compound, these properties are summarized below. The data is compiled from various chemical suppliers and databases, representing typical specifications for this reagent.

PropertyValueSource(s)
CAS Number 1003708-66-4[1]
Molecular Formula C₈H₅F₂N[5][6]
Molecular Weight 153.13 g/mol [5][7]
Appearance White to off-white crystalline solid or powderInferred from similar compounds[8][9]
Purity Typically ≥97% or ≥99% (GC)[1][5]
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and have low solubility in water.[10]
Stability Stable under normal storage conditions.[10]

The presence of two highly electronegative fluorine atoms significantly influences the molecule's polarity and intermolecular interactions, contributing to its solid state at room temperature and its solubility profile. The nitrile group further enhances polarity.

Spectroscopic Characterization: The Fingerprint of the Molecule

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent and diagnostic peak is the C≡N (nitrile) stretch.

  • C≡N Stretch: Aromatic nitriles typically exhibit a sharp, intense absorption peak in the range of 2240-2220 cm⁻¹.[11] This peak's intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond.[11]

  • C-F Stretches: Strong absorptions corresponding to the aryl C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.

  • Aromatic C-H & C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

    • Methyl Protons (-CH₃): A singlet (or a closely coupled multiplet due to long-range H-F coupling) in the range of δ 2.0-2.5 ppm. The exact shift is influenced by the adjacent fluorine and nitrile groups.

    • Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 7.0-8.0 ppm). These protons will appear as complex multiplets due to proton-proton and proton-fluorine (³J-HF and ⁴J-HF) coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon environments. Due to the fluorine substituents, all aromatic carbon signals will be split into doublets because of carbon-fluorine coupling (¹J-CF, ²J-CF, etc.), which is a key diagnostic feature.

    • Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The two carbons directly bonded to fluorine will show very large one-bond coupling constants (¹J-CF ≈ 240-260 Hz).

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, approximately 153.13.[7] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₅F₂N by providing a highly accurate mass measurement (e.g., calculated monoisotopic mass of 153.0390 Da).[6][7]

Workflow for Physicochemical Identity & Purity Verification

For any research or development application, verifying the identity and purity of an incoming batch of starting material is a critical, non-negotiable step. The following workflow represents a standard, self-validating protocol for the characterization of this compound.

G cluster_0 Step 1: Initial Inspection & Physical Tests cluster_1 Step 2: Spectroscopic Identity Confirmation cluster_2 Step 3: Purity Assessment cluster_3 Step 4: Final Decision s1_sample Receive Sample s1_visual Visual Inspection (Color, Form) s1_sample->s1_visual s1_mp Melting Point Analysis s1_visual->s1_mp s2_ir FTIR Spectroscopy (Confirm C≡N, C-F) s1_mp->s2_ir Physical Properties OK s2_nmr ¹H and ¹³C NMR (Structural Elucidation) s2_ir->s2_nmr s2_ms High-Resolution MS (Confirm Formula) s2_nmr->s2_ms s3_gc Gas Chromatography (GC) (Quantitative Purity >99%) s2_ms->s3_gc Structure Confirmed s3_nmr_purity qNMR (Optional) (High-Accuracy Purity) s3_gc->s3_nmr_purity s4_decision Data Concordant? s3_gc->s4_decision Purity Assessed pass Release for Synthesis s4_decision->pass Yes fail Reject Batch s4_decision->fail No

Caption: Workflow for identity and purity verification of this compound.

This systematic approach ensures that the material meets all specifications before being committed to a synthetic route, preventing the costly failure of subsequent reaction steps. The initial physical tests provide a quick screen, followed by definitive structural confirmation using a combination of spectroscopic techniques. Finally, chromatographic analysis provides a quantitative measure of purity.

Safety, Handling, and Storage

As a functionalized aromatic nitrile, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated benzonitriles provides a strong basis for hazard assessment.

  • GHS Hazards: Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[12][13] They are also known to cause skin and serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][14]

Conclusion

This compound is a precisely substituted aromatic compound with a distinct set of physical and spectroscopic properties. Its identity is unequivocally confirmed by the characteristic nitrile stretch in its IR spectrum, the unique splitting patterns from H-F and C-F coupling in its NMR spectra, and its exact mass as determined by mass spectrometry. A thorough understanding and verification of these properties using a systematic workflow are essential for any researcher intending to use this versatile building block, ensuring the integrity and success of their synthetic endeavors in the pharmaceutical and materials science fields.

References

2,5-Difluoro-4-methylbenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have established themselves as indispensable building blocks. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS No. 1003708-66-4) is a prime example of such a high-value reagent.[1][3] Its unique trifunctionalized aromatic structure—featuring a nitrile group, two fluorine substituents, and a methyl group—renders it a versatile intermediate for the synthesis of complex chemical entities.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core properties, synthesis, analytical characterization, and applications, particularly within the context of pharmaceutical research.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its effective use in synthesis and research. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while its structural features dictate its reactivity and potential interactions.

PropertyValueSource
Molecular Weight 153.13 g/mol PubChem[5]
Monoisotopic Mass 153.03900549 DaPubChem[5]
Molecular Formula C₈H₅F₂NAromsyn Co.,Ltd.[4], PubChemLite[6]
CAS Number 1003708-66-4NINGBO INNO PHARMCHEM CO.,LTD.[1], Chemsrc[3]
Canonical SMILES CC1=CC(=C(C=C1F)C#N)FPubChemLite[6]
InChI Key JPNDTPNCYOHHFX-UHFFFAOYSA-NPubChemLite[6]
Typical Purity ≥95% - 99.0%NINGBO INNO PHARMCHEM CO.,LTD.[1], Aromsyn Co.,Ltd.[4]
Physical State Solid Crystalline PowderFisher Scientific[7]

Strategic Synthesis

The synthesis of substituted benzonitriles often involves the introduction of the nitrile group onto a pre-functionalized aromatic ring. A common and effective method is the cyanation of an aryl halide. For this compound, a plausible and industrially relevant synthetic route starts from 1-iodo-2,5-difluoro-4-methylbenzene, utilizing a copper(I) cyanide-mediated Rosenmund-von Braun reaction.

The choice of an iodide as the leaving group is strategic; aryl iodides are typically more reactive than the corresponding bromides or chlorides in nucleophilic aromatic substitution and cross-coupling reactions, often allowing for milder reaction conditions and higher yields. Copper(I) cyanide is a standard reagent for this transformation.

Conceptual Synthesis Workflow

A 1,4-Difluoro-2-methylbenzene (Starting Material) B Iodination Reaction A->B I₂, HIO₃, H₂SO₄ C 1-Iodo-2,5-difluoro-4-methylbenzene (Key Intermediate) B->C D Rosenmund-von Braun Cyanation C->D CuCN, DMF/Pyridine E This compound (Final Product) D->E F Purification (Crystallization/Chromatography) E->F

Caption: General synthetic pathway for this compound.

Experimental Protocol: Cyanation of 1-Iodo-2,5-difluoro-4-methylbenzene

This protocol is a representative procedure based on established methods for similar cyanation reactions.[2]

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is purged with dry nitrogen gas.

  • Reagent Charging: To the flask, add 1-iodo-2,5-difluoro-4-methylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or pyridine. The use of a slight excess of CuCN ensures complete conversion of the starting material.

  • Reaction Execution: The mixture is heated to reflux (typically 140-160 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl iodide is consumed (typically 4-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to decompose the copper complexes. This step is crucial for breaking down the copper-nitrile complex and must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel may be employed to achieve high purity (≥98%).

Applications in Drug Discovery & Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a key building block in the synthesis of pharmacologically active molecules.[1][4] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of derivatives.

The true value of this reagent lies in the synergistic effect of its substituents. The difluoro substitution pattern is particularly significant. Fluorine atoms can enhance binding affinity to protein targets by forming hydrogen bonds and other non-covalent interactions, while simultaneously blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][8]

A prominent area where such fluorinated scaffolds are employed is in the development of enzyme inhibitors, such as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for cancer therapy.[2]

Role as a Pharmaceutical Intermediate

cluster_0 Intermediate Synthesis cluster_1 Chemical Transformations cluster_2 Advanced Scaffolds A This compound B Hydrolysis (-CN → -COOH) A->B C Reduction (-CN → -CH₂NH₂) A->C D Cycloaddition (-CN → Tetrazole) A->D E Bioactive Carboxylic Acids B->E F Primary Amines for Amide Coupling C->F G Metabolically Stable Carboxylic Acid Bioisosteres D->G

Caption: Versatility of this compound in generating diverse scaffolds.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysis.Signals corresponding to the aromatic protons and the methyl group protons. Aromatic signals will show splitting patterns (coupling) due to both H-H and H-F interactions.
¹³C NMR Carbon skeleton confirmation.Resonances for each unique carbon atom. Carbon signals will be split by adjacent fluorine atoms (C-F coupling), which is highly diagnostic.
¹⁹F NMR Direct confirmation of fluorine presence and environment.Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak (M+) consistent with the calculated monoisotopic mass (153.039 Da).[6]
Infrared (IR) Spectroscopy Functional group identification.A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.
HPLC/GC Purity assessment.A single major peak indicating the purity of the compound (e.g., >98%).[9]
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), although residual solvent peaks are often used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all resonances.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this compound must be consulted, general precautions for related aromatic nitriles and fluorinated compounds apply.

Key Safety Precautions

Based on data for analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[7][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][11]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][13]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[12]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[12]

    • If inhaled: Remove the person to fresh air.[12]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][12]

Safe Handling Workflow

A Consult SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh & Transfer Compound C->D E Store Properly (Sealed, Cool, Dry) D->E F Dispose of Waste Correctly D->F

Caption: Standard workflow for safely handling chemical reagents.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in research and development, particularly in the synthesis of novel pharmaceuticals. Its molecular weight of 153.13 g/mol and its unique arrangement of functional groups provide a versatile platform for chemical modification.[5] By understanding its properties, synthesis, and analytical profile, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-Difluoro-4-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into two primary, field-proven synthetic routes: the Sandmeyer reaction starting from 2,5-difluoro-4-methylaniline and the cyanation of 4-bromo-2,5-difluorotoluene. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of this compound

Fluorinated aromatic nitriles are a critical class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles.

This compound, with its specific substitution pattern, is an important building block for the synthesis of complex organic molecules. Its structural motifs are found in a variety of biologically active compounds and advanced materials. This guide will provide a detailed exploration of the most plausible and practical methods for its synthesis.

Synthetic Pathways and Mechanistic Insights

Two principal routes for the synthesis of this compound are discussed herein. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: The Sandmeyer Reaction of 2,5-Difluoro-4-methylaniline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves the diazotization of 2,5-difluoro-4-methylaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired benzonitrile.

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Ligand Transfer: The aryl radical then abstracts a cyanide ligand from the now copper(II) species to form the final product and regenerate the copper(I) catalyst.

Sandmeyer_Mechanism

Materials:

  • 2,5-Difluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water.

    • Warm the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Pathway B: Cyanation of 4-Bromo-2,5-difluorotoluene

This pathway involves a transition-metal-catalyzed cross-coupling reaction to replace the bromine atom of 4-bromo-2,5-difluorotoluene with a cyanide group. Palladium-catalyzed cyanation is a common and effective method for this transformation.

The starting material, 4-bromo-2,5-difluorotoluene, can be synthesized from 2,5-difluoroaniline via a Sandmeyer bromination followed by a deamination, or through direct bromination of 2,5-difluorotoluene.

Precursor_Synthesis

The palladium-catalyzed cyanation of aryl bromides typically follows a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) complex.

  • Transmetalation (or Salt Metathesis): The cyanide source exchanges its cyanide group with the bromide on the palladium complex.

  • Reductive Elimination: The aryl nitrile product is reductively eliminated, regenerating the Pd(0) catalyst.

Materials:

  • 4-Bromo-2,5-difluorotoluene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 4-bromo-2,5-difluorotoluene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF via syringe.

  • Reaction:

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble palladium species.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary and Characterization

The following table summarizes the key parameters for the two synthetic pathways. The yield and purity are based on typical results for analogous reactions and may vary.

ParameterPathway A: Sandmeyer ReactionPathway B: Cyanation
Starting Material 2,5-Difluoro-4-methylaniline4-Bromo-2,5-difluorotoluene
Key Reagents NaNO₂, CuCNZn(CN)₂, Pd₂(dba)₃, dppf
Typical Solvent WaterDMF
Reaction Temperature 0-5 °C (diazotization), 60-80 °C (cyanation)120 °C
Anticipated Yield 60-75%70-85%
Purity (after purification) >98%>98%

Characterization of this compound:

  • Molecular Formula: C₈H₅F₂N

  • Molecular Weight: 153.13 g/mol

  • Appearance: Expected to be a crystalline solid or a low-melting solid.

  • ¹H NMR (CDCl₃): Spectral data for the final product would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with characteristic fluorine-proton couplings.

  • ¹³C NMR (CDCl₃): The carbon spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the nitrile carbon, with carbon-fluorine couplings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable and effective methods for the synthesis of this compound. The choice of method will be dictated by factors such as starting material availability, cost, and the scale of the synthesis. The palladium-catalyzed route may offer higher yields and milder conditions for the final cyanation step, but requires a more complex precursor. The Sandmeyer reaction is a more traditional and often cost-effective approach.

Further optimization of these protocols, particularly in the context of large-scale production, could involve exploring alternative cyanide sources, catalyst systems, and reaction conditions to improve efficiency, safety, and sustainability. The continued development of novel synthetic methodologies will undoubtedly facilitate the broader application of this compound in the creation of next-generation pharmaceuticals and functional materials.

References

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the spectroscopic characterization of 2,5-Difluoro-4-methylbenzonitrile (C₈H₅F₂N), a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a foundational understanding of the principles, experimental protocols, and in-depth interpretation required for structural elucidation and quality control.

While a consolidated, publicly available dataset for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. It serves as an expert framework for what to expect during experimental analysis and how to interpret the resulting data with confidence.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a nitrile (-C≡N), a methyl (-CH₃) group, and two fluorine atoms substituted on the benzene ring. This unique combination of functional groups provides distinct and informative signatures across various spectroscopic techniques.

The primary analytical methods covered in this guide—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle. NMR reveals the electronic environment and connectivity of the hydrogen, carbon, and fluorine atoms. IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, confirming its composition.

Caption: Annotated Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Foundational Principles of NMR

NMR operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states. The precise frequency required for this transition is called the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a cornerstone of NMR analysis.[2]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through chemical bonds, a phenomenon known as spin-spin coupling . This coupling causes NMR signals to split into multiplets (e.g., doublets, triplets), and the magnitude of this splitting, the coupling constant (J) , provides direct information about the connectivity of atoms.[3]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[2] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition involves a 90° pulse followed by detection of the free induction decay (FID).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Proton decoupling collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances signal-to-noise.[5]

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity and natural abundance of ¹⁹F, this is a relatively rapid experiment.[6]

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Analyze Sample C IR Spectroscopy (FT-IR) A->C Analyze Sample D Mass Spectrometry (e.g., EI or ESI) A->D Analyze Sample E Data Processing (Fourier Transform, Baseline Correction) B->E C->E D->E F Spectral Interpretation (Assign Peaks, Determine Structure) E->F G Structural Confirmation F->G

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted ¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: TMS (δ 0.00)

  • Frequency: 400 MHz

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationAssignment
1~ 7.35 - 7.45Doublet of Doublets (dd)³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 4-6 Hz1HH-6
2~ 7.15 - 7.25Doublet (d)⁴J(H,F) ≈ 5-7 Hz1HH-3
3~ 2.40Triplet (t) or Doublet of Doublets (dd)⁴J(H,F) ≈ 2-3 Hz3H-CH₃

In-Depth Interpretation (¹H NMR):

  • Aromatic Protons (H-6 and H-3): The molecule has two aromatic protons. H-6 is expected to be the most downfield (highest ppm) due to its position between the electron-withdrawing nitrile group and the electronegative fluorine at C-5. Its signal will be split into a doublet by the adjacent fluorine (F-5, a large ³J coupling) and again into a doublet by the more distant fluorine (F-2, a smaller ⁴J coupling), resulting in a doublet of doublets. H-3 is adjacent to the fluorine at C-2, which will split its signal into a doublet (³J coupling). However, coupling to the more distant F-5 (⁴J) might also be observed, potentially making it a narrow doublet of doublets.

  • Methyl Protons (-CH₃): The methyl group protons are attached to an aromatic ring and are expected to resonate around 2.40 ppm. These protons will experience weak coupling to the adjacent fluorine atom at C-5 (a ⁴J coupling) and potentially the proton at H-3 (a ⁵J coupling), likely appearing as a narrow triplet or doublet of doublets.

Predicted ¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: TMS (δ 0.00)

  • Frequency: 100 MHz

Predicted SignalChemical Shift (δ, ppm)Multiplicity (Coupled)Coupling Constant(s) (J, Hz)Assignment
1~ 160 - 165Doublet (d)¹J(C,F) ≈ 250-260C-2
2~ 158 - 163Doublet (d)¹J(C,F) ≈ 250-260C-5
3~ 130 - 135Doublet (d)²J(C,F) ≈ 15-20C-4
4~ 120 - 125Doublet of Doublets (dd)²J(C,F), ³J(C,F) ≈ 5-10C-6
5~ 118 - 123Doublet (d)²J(C,F) ≈ 20-25C-3
6~ 115 - 117Singlet (s)--C≡N
7~ 100 - 105Doublet (d)²J(C,F) ≈ 20-30C-1
8~ 14 - 16Quartet (q)³J(C,F) ≈ 3-5-CH₃

In-Depth Interpretation (¹³C NMR):

  • Carbons Bonded to Fluorine (C-2, C-5): The most prominent features in the ¹³C NMR spectrum will be the two carbons directly attached to fluorine. Their signals will appear far downfield and will be split into large doublets due to strong one-bond C-F coupling (¹J(C,F) ~250 Hz).[7]

  • Quaternary Carbons (C-1, C-4, -C≡N): The nitrile carbon (-C≡N) typically appears around 115-117 ppm and will likely be a weak signal. C-1, the carbon bearing the nitrile group, will be significantly affected by coupling to the adjacent fluorine (F-2). C-4, bearing the methyl group, will also show coupling to the adjacent fluorine (F-5). These quaternary carbons often have lower intensity in proton-decoupled spectra.

  • Aromatic CH Carbons (C-3, C-6): These carbons will show smaller couplings to the fluorine atoms depending on their proximity (²J, ³J).

  • Methyl Carbon (-CH₃): The methyl carbon will appear upfield and will likely be split into a quartet by the three attached protons in a coupled spectrum, and may show a small coupling to the fluorine at C-5 in a decoupled spectrum.

Predicted ¹⁹F NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: CFCl₃ (δ 0.00)

  • Frequency: 376 MHz

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
1~ -110 to -115Doublet of Doublets (dd)³J(F,H) ≈ 8-10 Hz, ⁴J(F,F) ≈ 15-20 HzF-5
2~ -115 to -120Doublet of Doublets (dd)³J(F,H) ≈ 5-7 Hz, ⁴J(F,F) ≈ 15-20 HzF-2

In-Depth Interpretation (¹⁹F NMR):

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[6]

  • Chemical Shifts: The chemical shifts for fluorine atoms on an aromatic ring typically fall in the -100 to -170 ppm range.[8]

  • Coupling: We expect to see two distinct signals for the two non-equivalent fluorine atoms. The signal for F-5 should be split into a doublet by the adjacent proton H-6 (³J(F,H)) and again by the fluorine at C-2 (a four-bond coupling, ⁴J(F,F)). Similarly, the signal for F-2 will be split by H-3 (³J(F,H)) and by F-5 (⁴J(F,F)). The F-F coupling constant is expected to be in the range of 15-20 Hz.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Foundational Principles of IR Spectroscopy

A molecule absorbs IR radiation only when the vibration results in a change in the molecule's dipole moment.[9] The absorption bands are plotted as wavenumber (cm⁻¹) versus transmittance (%). Key diagnostic regions include the X-H stretching region (4000-2500 cm⁻¹), the triple bond region (2500-2000 cm⁻¹), the double bond region (2000-1500 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[10]

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: An FT-IR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 3100 - 3000Medium-WeakC-H StretchAromatic C-H
~ 2950 - 2850Medium-WeakC-H StretchMethyl (-CH₃)
~ 2230 - 2220Strong, SharpC≡N StretchNitrile
~ 1620 - 1580Medium-StrongC=C StretchAromatic Ring
~ 1500 - 1450Medium-StrongC=C StretchAromatic Ring
~ 1280 - 1100StrongC-F StretchAryl-Fluoride

In-Depth Interpretation (IR):

  • Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the nitrile (C≡N) triple bond stretch, expected around 2230-2220 cm⁻¹. Its position indicates conjugation with the aromatic ring.[11]

  • C-F Stretches: The carbon-fluorine bonds will produce very strong absorption bands in the 1280-1100 cm⁻¹ region. The presence of multiple strong peaks here is a clear indicator of fluorination.

  • Aromatic and Alkyl C-H Stretches: The stretches for the sp²-hybridized aromatic C-H bonds will appear just above 3000 cm⁻¹, while the sp³-hybridized C-H bonds of the methyl group will appear just below 3000 cm⁻¹.[9]

  • Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Foundational Principles of MS

In a typical mass spectrometer, a molecule is first ionized to form a molecular ion (M⁺•). This ion, and any fragment ions formed from its decomposition, are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[12] In Electron Ionization (EI) MS, high-energy electrons are used for ionization, which often leads to extensive fragmentation. This fragmentation is not random; the molecule breaks at its weakest points and in ways that form stable cations or neutral radicals.[13]

Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the sample is injected into the instrument. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is common.

  • Ionization: The sample is vaporized and ionized. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns useful for library matching.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) and detected.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectral Data
  • Molecular Formula: C₈H₅F₂N

  • Molecular Weight: 153.04 g/mol [14]

  • Ionization Mode: Electron Ionization (EI)

m/z (Predicted)Possible IdentityNotes
153[C₈H₅F₂N]⁺•Molecular Ion (M⁺•). Expected to be a prominent peak.
152[C₈H₄F₂N]⁺[M-H]⁺•
138[C₇H₂F₂N]⁺[M-CH₃]⁺
126[C₇H₅F₂]⁺[M-HCN]⁺•
108[C₆H₂F₂]⁺•[M-HCN-CH₃]⁺•

In-Depth Interpretation (MS):

The mass spectrum provides a fingerprint based on the molecule's fragmentation.

  • Molecular Ion (M⁺•): The highest m/z peak corresponding to the intact molecule will confirm the molecular weight. For this compound, this will be at m/z 153. The presence of two fluorine atoms will give this peak a characteristic isotopic pattern.

  • Key Fragmentation Pathways: Aromatic systems are relatively stable, so the molecular ion peak is expected to be quite intense.[15] Common fragmentation patterns for this molecule would involve the loss of stable neutral molecules or radicals:

    • Loss of a Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the methyl group would result in a fragment at m/z 138.

    • Loss of HCN ([M-27]⁺•): A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a fragment at m/z 126.

G cluster_fragmentation Proposed MS Fragmentation Pathway M [C₈H₅F₂N]⁺• m/z = 153 (Molecular Ion) F1 [C₇H₂F₂N]⁺ m/z = 138 M->F1 - •CH₃ F2 [C₇H₅F₂]⁺ m/z = 126 M->F2 - HCN F3 [C₆H₂F₂]⁺• m/z = 108 F1->F3 - HCN

Caption: A simplified, proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is a synergistic process requiring the application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen-fluorine framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the nitrile and aryl-fluoride moieties. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the theoretical foundation and a predictive data framework for researchers to confidently acquire and interpret the spectral data for this important chemical intermediate, ensuring its identity and purity in critical research and development applications.

References

A Senior Application Scientist's Guide to the Solubility of 2,5-Difluoro-4-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Difluoro-4-methylbenzonitrile in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, this compound has emerged as a pivotal structural motif.[1][2][3][] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established tactic to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[5][6] As a versatile building block, understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for successful process development, reaction optimization, purification, and formulation.

Solubility, in particular, governs the efficiency of synthetic reactions, dictates the choice of crystallization or chromatographic purification methods, and can provide early insights into potential bioavailability challenges. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple data sheet to provide a comprehensive framework for predicting, experimentally determining, and interpreting the solubility of this compound across a spectrum of relevant organic solvents. As a Senior Application Scientist, my objective is to explain not just the protocols but the causality behind them, empowering you to generate reliable and reproducible data in your own laboratory settings.

Theoretical Framework: Predicting Solubility from Molecular Architecture

Before any solvent is measured, a robust theoretical assessment of the solute's structure can provide invaluable predictive insights. The principle of "like dissolves like" remains a cornerstone of solubility science, stating that substances with similar polarities are more likely to be miscible.[7][8]

Let us deconstruct the molecular architecture of this compound:

  • Benzene Ring: The core aromatic ring is inherently non-polar and lipophilic, favoring interactions with non-polar solvents like toluene and hexane through van der Waals forces.

  • Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, suggesting affinity for more polar solvents. Benzonitrile itself is slightly soluble in water but shows good solubility in a range of organic solvents.[9][10][11]

  • Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, introducing polarity. However, in medicinal chemistry, fluorination is often used to enhance lipophilicity and improve tissue penetration, highlighting a dual nature that can complicate simple predictions.[5]

  • Methyl Group (-CH₃): This is a non-polar, alkyl group that contributes to the overall lipophilicity of the molecule.

Expert Synthesis: The structure of this compound presents a balance of polar and non-polar characteristics. The large, non-polar surface area of the substituted ring suggests poor solubility in highly polar protic solvents like water. Conversely, the presence of the polar nitrile and fluorine groups indicates that it will likely require solvents with some degree of polarity to achieve significant dissolution and will not be exclusively soluble in pure hydrocarbons. Therefore, we can hypothesize that its optimal solubility will be found in solvents of intermediate polarity, such as ethers, esters, and chlorinated solvents, as well as polar aprotic solvents.

Experimental Determination of Solubility: A Multi-tiered Approach

No prediction can replace empirical data. The following sections detail a systematic, multi-tiered approach to accurately characterize the solubility profile of this compound.

Tier 1: Rapid Qualitative Solubility Screening

This initial phase is designed for rapid screening across a broad range of solvent polarities to identify promising candidates for quantitative analysis. It is a cost-effective method to quickly map the solubility landscape.

  • Preparation: Arrange a series of labeled 1 dram vials or small test tubes.

  • Analyte Addition: Into each vial, accurately weigh approximately 2-5 mg of this compound.

  • Solvent Addition: Add 0.5 mL of a test solvent to the first vial. A suggested solvent panel includes:

    • Non-Polar: Hexane, Toluene

    • Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Polar Protic: Ethanol, Methanol, Water

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature.

  • Observation: Visually inspect the mixture against a dark background. Classify the result as:

    • Freely Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

    • Insoluble: No discernible amount of the solid dissolves.[7][12]

  • Documentation: Record the observations for each solvent.

This workflow provides a rapid, qualitative overview to guide further quantitative studies.

G cluster_setup Setup cluster_process Process cluster_decision Classification cluster_results Results Start Start: Weigh 2-5 mg of Compound AddSolvent Add 0.5 mL of Test Solvent Start->AddSolvent Solvents Select Solvent Panel (Hexane, EtOAc, MeOH, etc.) Solvents->AddSolvent Vortex Vortex for 60 seconds AddSolvent->Vortex Observe Visually Inspect Sample Vortex->Observe Decision Is Solution Clear? Observe->Decision Soluble Record: Freely Soluble Decision->Soluble Yes Insoluble Record: Insoluble or Partially Soluble Decision->Insoluble No

Caption: Workflow for Rapid Qualitative Solubility Screening.

Tier 2: Rigorous Quantitative Solubility Determination

For applications in process chemistry and formulation, precise quantitative data is non-negotiable. The isothermal shake-flask method is a globally recognized gold-standard technique for this purpose.[13]

This protocol is self-validating by ensuring the system reaches true equilibrium and employing a specific, validated analytical method for quantification.

  • System Preparation:

    • Place an excess amount of this compound (e.g., 50-100 mg) into several screw-capped vials containing a known volume (e.g., 2-5 mL) of the selected solvent. Using an excess of solid is crucial to ensure a saturated solution is formed.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled bath (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurries for a minimum of 24 hours. Causality: Shorter times may result in a supersaturated or undersaturated solution, leading to erroneous data. 24-48 hours is typically sufficient for most small molecules to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand undisturbed in the temperature-controlled bath for 1-2 hours to allow coarse particles to settle.

    • Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear, filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification via HPLC-UV:

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to an appropriate wavelength for the analyte.

    • Prepare a multi-point calibration curve using accurately weighed standards of this compound.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the final solubility in conventional units such as mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification Prep Add Excess Solid to Known Volume of Solvent (n=3 replicates) Equil Agitate at Constant Temp (e.g., 25°C) for 24-48h Prep->Equil Settle Settle Slurry (1-2h) Equil->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute Dilute Filtrate to Working Concentration Filter->Dilute HPLC Analyze via Calibrated HPLC-UV Method Dilute->HPLC Calculate Calculate Solubility (mg/mL or mol/L) HPLC->Calculate

Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.

Data Presentation and Strategic Interpretation

All empirically determined quantitative data should be consolidated into a clear, structured format for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

SolventSolvent Polarity Index (SPI)¹Qualitative ResultQuantitative Solubility (mg/mL)Application Notes
Hexane0.1InsolubleRecord Data HerePotential anti-solvent for crystallization.
Toluene2.4Partially SolubleRecord Data HereSuitable for synthesis at elevated temperatures.
Dichloromethane3.1Freely SolubleRecord Data HereExcellent solvent for reactions and chromatography.
Ethyl Acetate4.4Freely SolubleRecord Data HerePreferred green solvent for purification.
Acetone5.1Freely SolubleRecord Data HereUseful for cleaning and as a reaction medium.
Acetonitrile5.8SolubleRecord Data HereCommon HPLC mobile phase component.
Methanol5.1Partially SolubleRecord Data HerePotential for crystallization with anti-solvent.
Water10.2InsolubleRecord Data HereIndicates low aqueous solubility; potential bioavailability issues.
¹ Snyder Polarity Index is a commonly used measure.

Interpreting the Data for Drug Development:

  • High Solubility in DCM/EtOAc: Suggests these solvents are excellent choices for reaction media and for purification via silica gel chromatography.

  • Low Solubility in Hexane: Confirms that hexane can be effectively used as an anti-solvent to induce crystallization from a more soluble medium, aiding in purification.

  • Low Water Solubility: This is a critical finding. While often beneficial for CNS-targeted drugs, it may necessitate formulation strategies like amorphous solid dispersions or salt formation (if a basic/acidic handle were present) to improve oral absorption for other targets.

  • Solubility in Methanol/Ethanol: Moderate solubility in these protic solvents is useful for certain reaction types and for preparing stock solutions for biological screening.

Conclusion

The solubility profile of this compound is a foundational dataset that directly impacts its application in pharmaceutical and chemical research. This guide provides a robust framework, moving from theoretical prediction based on molecular structure to rigorous, multi-tiered experimental verification. By implementing the detailed qualitative and quantitative protocols, researchers can generate the high-quality, reliable data necessary to accelerate process development, streamline purification, and make informed decisions in the complex path of drug discovery. The true value lies not just in the final numbers, but in understanding how to generate them and what they signify for the future of a promising molecule.

References

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data, handling protocols, and key experimental considerations for 2,5-Difluoro-4-methylbenzonitrile (CAS No. 1003708-66-4), a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is intended to synthesize critical safety information with practical, field-proven insights to ensure both the integrity of your research and the safety of laboratory personnel.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂N.[1] The presence of two fluorine atoms and a nitrile group imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [2]
CAS Number 1003708-66-4[3]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 215.5 ± 35.0 °C at 760 mmHg[2]
Flash Point 84.1 ± 25.9 °C[2]
Purity Typically ≥97%[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Signal Word: Warning[3]

  • Pictograms:

    • (GHS07)

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

    • P362: Take off contaminated clothing and wash before reuse.[3]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Storage Protocols

The following protocols are designed to minimize risk during the handling and storage of this compound. The causality behind these recommendations is rooted in the compound's identified hazards.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. The selection of specific PPE is dictated by the potential routes of exposure as identified in the hazard statements.

PPE_Workflow cluster_ppe Essential PPE for Handling this compound cluster_justification Justification based on GHS Hazards Eye_Protection Splash-proof Safety Goggles or Face Shield H319 H319: Serious Eye Irritation Eye_Protection->H319 Prevents Hand_Protection Chemical-resistant Gloves (e.g., Nitrile) H315 H315: Skin Irritation Hand_Protection->H315 Prevents Body_Protection Laboratory Coat Body_Protection->H315 Minimizes Respiratory_Protection Use in a Fume Hood (Respirator if ventilation is inadequate) H335 H335: Respiratory Irritation Respiratory_Protection->H335 Prevents

Caption: Personal Protective Equipment (PPE) selection workflow.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory for any procedure that may generate dust or vapors. This directly mitigates the risk of inhalation, addressing the H335 hazard.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3] Avoid eating, drinking, or smoking in the laboratory.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Ensure the area is then cleaned with an appropriate solvent and decontaminated.

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or area to restrict access.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolJustification
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3]To counteract respiratory irritation (H335).
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3]To mitigate skin irritation (H315).
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]To address serious eye irritation (H319).
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.To prevent further internal exposure and damage.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, non-validated protocol illustrating a common use of a fluorinated benzonitrile as a coupling partner. Note: This protocol should be adapted and optimized for specific research objectives.

Objective: To synthesize a biphenyl derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • The use of a flame-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Degassing the solvent is essential to remove dissolved oxygen which can poison the catalyst.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Reagents->Inert 1. Catalyst Add Catalyst and Degassed Solvent Inert->Catalyst 2. Heat Heat and Stir (Monitor Progress) Catalyst->Heat 3. Workup Aqueous Workup: - Dilute - Wash - Dry Heat->Workup 4. Purify Purify by Column Chromatography Workup->Purify 5.

References

The Enigmatic Genesis of a Modern Reagent: A Technical Guide to 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: On the Frontiers of Discovery and Documentation

In the landscape of chemical synthesis and drug discovery, the history of a compound—its first synthesis, the rationale behind its creation, and the evolution of its use—provides invaluable context for contemporary researchers. This guide ventures into the technical world of 2,5-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile that has found its place as a valuable building block in medicinal chemistry and materials science.

A comprehensive search of the scientific and patent literature for the initial discovery and historical development of this compound (CAS No. 1003708-66-4) yields a curious silence. While the compound is commercially available from various suppliers, indicating its utility in research and development, a seminal publication heralding its first synthesis remains elusive.[1] This suggests that its initial preparation may have been documented within a broader study or patent where it was not the primary focus, or perhaps it emerged from the vast, less-publicized archives of custom synthesis laboratories.

This guide, therefore, pivots from a traditional historical narrative to a forward-looking technical manual. By examining established synthetic methodologies for analogous fluorinated benzonitriles and leveraging the compound's known properties, we aim to provide a robust resource for scientists working with or considering the use of this compound. Herein, we delve into its chemical characteristics, plausible and efficient synthetic pathways, and its emerging significance in the quest for novel therapeutics and advanced materials.

Compound Profile: this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, two fluorine atoms, and a methyl group attached to a benzene ring. This unique combination of substituents imparts specific electronic and steric properties that make it an attractive intermediate in organic synthesis.

The presence of fluorine atoms is particularly noteworthy. In medicinal chemistry, the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The nitrile group is a versatile functional handle, readily convertible to other functionalities such as amines, amides, carboxylic acids, and tetrazoles, which are prevalent in pharmaceutically active compounds.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1003708-66-4[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance White to off-white solidInferred from supplier data
Purity ≥95%[1]

The Strategic Importance in Drug Discovery and Materials Science

While direct literature on the applications of this compound is sparse, the utility of its structural motifs is well-documented in the broader context of drug discovery and materials science. Fluorinated benzonitriles are key components in the synthesis of a wide array of bioactive molecules and functional materials.

For instance, substituted benzonitriles are integral to the development of inhibitors for enzymes such as poly(ADP-ribose) polymerase 1 (PARP1), which are targets in cancer therapy.[2] The specific substitution pattern of this compound could offer a unique scaffold for the design of novel inhibitors with improved potency and selectivity.

In the realm of materials science, fluorinated benzonitriles are precursors to liquid crystals and polymers with specialized properties.[3] The introduction of fluorine can enhance thermal stability and tune the electronic characteristics of these materials.

Synthetic Pathways: A Practical Guide

The synthesis of this compound can be approached through several established methods for the preparation of aromatic nitriles. The choice of a particular route depends on the availability of starting materials, desired scale, and tolerance to specific reagents and reaction conditions. Below, we outline plausible and efficient synthetic strategies, drawing parallels from the synthesis of structurally related compounds.

Nucleophilic Aromatic Substitution (SNAr) from a Dihalogenated Precursor

One of the most direct and common methods for introducing a nitrile group onto an electron-deficient aromatic ring is through nucleophilic aromatic substitution. This approach would involve the displacement of a suitable leaving group, such as a halogen, by a cyanide salt.

A plausible precursor for this synthesis is 1,4-difluoro-2-halo-5-methylbenzene. The reaction with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures would yield the desired product.

sn_ar_synthesis start 1,4-Difluoro-2-halo-5-methylbenzene (X = Cl, Br, I) product This compound start->product S N Ar reagents NaCN or KCN DMSO or DMF, Δ

Figure 1: General scheme for the synthesis of this compound via SNAr.

Experimental Protocol (General Procedure):

  • To a solution of the appropriate 1,4-difluoro-2-halo-5-methylbenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add a cyanide salt (e.g., NaCN, KCN; 1.1-1.5 eq).

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Sandmeyer Reaction from a Substituted Aniline

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from anilines. This multi-step process involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt.

The starting material for this route would be 2,5-difluoro-4-methylaniline. Diazotization is typically achieved using sodium nitrite in the presence of a strong acid, followed by the introduction of the diazonium salt to a solution of cuprous cyanide.

sandmeyer_synthesis start 2,5-Difluoro-4-methylaniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization step1_reagents 1. NaNO₂, HCl, 0-5 °C product This compound intermediate->product Cyanation step2_reagents 2. CuCN, KCN

Figure 2: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol (General Procedure):

  • Diazotization: a. Dissolve 2,5-difluoro-4-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). b. Cool the solution to 0-5 °C in an ice bath. c. Add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for a short period.

  • Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and potassium cyanide in water. b. Slowly add the cold diazonium salt solution to the cyanide solution. c. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction. d. Cool the mixture and extract the product with an organic solvent. e. Purify the product as described in the SNAr protocol.

Conclusion and Future Outlook

This compound stands as a testament to the ever-expanding toolkit available to chemists. While its specific historical origins remain to be fully elucidated, its value as a synthetic intermediate is clear from its commercial availability and the well-established utility of its constituent functional groups. The synthetic pathways outlined in this guide, based on robust and well-precedented chemical transformations, provide a practical framework for its preparation in a laboratory setting.

As the demand for increasingly complex and finely-tuned molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research will likely see this compound incorporated into a variety of novel molecular architectures, leading to the discovery of new therapeutic agents and advanced materials. The elucidation of its historical discovery remains an open question for chemical historians, a reminder that even in our information-rich age, some stories are yet to be told.

References

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a benzonitrile core substituted with two fluorine atoms and a methyl group, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of fluorine atoms can enhance metabolic stability and modulate biomolecular interactions, making this compound a useful building block in drug discovery and the study of biological pathways[1]. This guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, and the applications of this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 1003708-66-4[1][4]
Molecular Formula C₈H₅F₂N[2][3]
Molecular Weight 153.13 g/mol [2][5]
Exact Mass 153.039001 u[2]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 215.5 ± 35.0 °C at 760 mmHg[2]
Flash Point 84.1 ± 25.9 °C[2]
Purity Available in purities of 95%, 97%, and 99%[1][3][4]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known effects of its functional groups and data from analogous compounds, a predicted spectroscopic profile can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group. The two aromatic protons are in different chemical environments and will likely appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The methyl group will appear as a singlet, potentially showing a small coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon of the nitrile group (C≡N) is expected to appear in the range of 110-120 ppm[6]. The aromatic carbons will resonate between approximately 100 and 160 ppm, with the carbons directly bonded to fluorine showing large C-F coupling constants[7]. The methyl carbon will appear upfield, typically in the 10-25 ppm range.

¹⁹F NMR Spectroscopy

As a difluorinated compound with fluorine atoms in non-equivalent positions, the ¹⁹F NMR spectrum is predicted to show two distinct signals. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts of fluorine in aromatic systems can vary widely but are generally found in a specific region of the spectrum[8][9].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A sharp and intense band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group[10]. The presence of C-F bonds will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹[11].

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 153.04). Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated[12].

Synthesis and Reactivity

Proposed Synthetic Route

Synthesis_of_2_5_Difluoro_4_methylbenzonitrile start 2,5-Difluoro-4-methylaniline step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuCN, KCN) intermediate->step2 product This compound step2->product

A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

  • Diazotization: 2,5-Difluoro-4-methylaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The previously prepared cold diazonium salt solution is then slowly added to this mixture.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.

Reactivity Profile

The chemical reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the fluorine atoms and the nitrile group deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, particularly the one ortho or para to the strongly activating nitrile group. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis, especially in the field of drug discovery[1]. The difluorinated methylbenzonitrile scaffold is a key component in the development of various therapeutic agents. The fluorine atoms can improve a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile[13]. It is a valuable intermediate for creating more complex molecules with potential therapeutic applications and for use as a probe in the study of biological pathways[1]. Its structure is suitable for use in coupling reactions to construct larger molecular frameworks[3].

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life[4].

Precautionary Measures:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Use only in a well-ventilated area.

  • Avoid release into the environment.

  • Wear protective gloves, eye protection, and face protection[4].

First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: If swallowed, make the victim drink water (two glasses at most) and consult a physician[4].

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area to maintain its chemical integrity[1].

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,5-Difluoro-4-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and functional materials. We present a detailed, field-proven protocol based on the Sandmeyer reaction, starting from 2,5-Difluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical safety considerations.

Introduction and Strategic Overview

This compound is a valuable fluorinated aromatic building block. The presence of multiple fluorine atoms and a nitrile group makes it a versatile precursor for creating complex molecules with tailored electronic and pharmacological properties. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, further expanding its synthetic utility.[1][2][3]

Two primary strategies dominate the synthesis of aryl nitriles:

  • Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide (e.g., 1-bromo-2,5-difluoro-4-methylbenzene) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[4][5][6][7] These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.[4] However, they require careful control to prevent catalyst deactivation by cyanide ions and often utilize specialized ligands and palladium precatalysts.[5][7]

  • Sandmeyer Reaction: A classic and robust method, the Sandmeyer reaction converts a primary aryl amine into an aryl nitrile via a diazonium salt intermediate.[8][9][10] This two-step process involves:

    • Diazotization: The reaction of the primary aryl amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive arenediazonium salt.[11]

    • Cyanation: The subsequent treatment of the diazonium salt with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile group.[9][12]

For its reliability, scalability, and cost-effectiveness, this guide will focus on the Sandmeyer reaction, starting from the readily available 2,5-Difluoro-4-methylaniline.[13]

Recommended Synthetic Pathway: The Sandmeyer Reaction

The conversion of 2,5-Difluoro-4-methylaniline to this compound is a highly effective application of the Sandmeyer reaction. The overall transformation is depicted below.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation start 2,5-Difluoro-4-methylaniline intermediate 2,5-Difluoro-4-methylbenzenediazonium chloride start->intermediate start->intermediate reagents1 NaNO₂, HCl (aq) 0-5 °C product This compound intermediate->product reagents2 CuCN, KCN Heat intermediate_ref->product

Caption: Overall workflow for the Sandmeyer synthesis.

Mechanistic Insights

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[10]

  • Diazotization: The primary amine attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and water elimination steps yields the arenediazonium ion.[11] This step is performed at low temperatures (0-5 °C) because diazonium salts can be unstable and decompose at higher temperatures.[14]

  • Single Electron Transfer (SET): The copper(I) cyanide initiates the reaction by transferring a single electron to the diazonium salt. This reduces the diazonium ion and leads to the loss of nitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical.

  • Radical Combination: The aryl radical then reacts with the cyanide ligand from the now copper(II) complex to form the final aryl nitrile product, regenerating the copper(I) catalyst in the process.

Caption: Simplified mechanism of the Sandmeyer cyanation step.

Detailed Experimental Protocols

Safety First: This procedure involves highly toxic materials (KCN, CuCN) and potentially unstable intermediates (diazonium salts). All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Diazonium salts should never be isolated or allowed to dry, as they can be explosive.

Reagents and Materials
ReagentFormulaM.W.AmountMolesEquiv.
2,5-Difluoro-4-methylanilineC₇H₇F₂N143.1310.0 g0.06991.0
Concentrated HCl (37%)HCl36.4625 mL~0.30~4.3
Sodium NitriteNaNO₂69.005.32 g0.07711.1
Copper(I) CyanideCuCN89.567.51 g0.08391.2
Potassium CyanideKCN65.125.46 g0.08391.2
TolueneC₇H₈92.14100 mL--
Deionized WaterH₂O18.02As needed--
Protocol Part A: Preparation of the Diazonium Salt Solution
  • Acidic Aniline Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-Difluoro-4-methylaniline (10.0 g, 0.0699 mol) and 50 mL of deionized water.

  • Slowly add concentrated hydrochloric acid (25 mL) to the stirred suspension. The aniline salt will form, and it may partially or fully dissolve.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process.[14]

  • Nitrite Addition: Dissolve sodium nitrite (5.32 g, 0.0771 mol) in 20 mL of deionized water. Add this solution dropwise to the cold aniline hydrochloride suspension over 30-45 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear to slightly yellow. This is the diazonium salt solution, which should be used immediately in the next step.

Protocol Part B: Sandmeyer Cyanation Reaction
  • Cyanide Solution Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (7.51 g, 0.0839 mol) and potassium cyanide (5.46 g, 0.0839 mol) in 50 mL of deionized water. Gently warm the mixture to ~60 °C to facilitate dissolution, then cool to room temperature. Caution: This step generates a solution containing free cyanide. Handle with extreme care under the fume hood.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the effervescence (release of N₂ gas). The reaction is often exothermic; use a water bath to maintain the temperature around 25-40 °C.

  • Heating: Once the addition is complete, gently heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion. A dark, oily product should separate.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Add 100 mL of toluene and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Extract the aqueous layer twice more with 50 mL portions of toluene.

  • Combine the organic extracts and wash them with 50 mL of 10% aqueous NaOH solution, followed by 50 mL of brine.

  • Purification: Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Results and Characterization

  • Yield: Moderate to good yields (60-80%) are expected after purification.

  • Appearance: The final product should be a low-melting solid or a colorless oil.

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons, with characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: Signals for the aromatic carbons, the methyl carbon, and the nitrile carbon. Fluorine-carbon coupling will be observed.

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch.

References

The Strategic Application of 2,5-Difluoro-4-methylbenzonitrile in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The compound 2,5-Difluoro-4-methylbenzonitrile stands out as a pivotal building block, offering a unique combination of electronic and steric features that are highly sought after in medicinal chemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use, tailored for researchers, scientists, and drug development professionals.

The Significance of the this compound Motif

This compound is a fluorinated aromatic nitrile, a class of compounds increasingly utilized as intermediates in the synthesis of complex bioactive molecules.[1] The presence of two fluorine atoms on the benzene ring dramatically influences the molecule's properties. Fluorine, being the most electronegative element, can alter the pKa, lipophilicity, and metabolic stability of a drug candidate.[2][3] This often leads to improved membrane permeability, enhanced binding affinity to target proteins, and a more favorable pharmacokinetic profile.[4][5]

The methyl group provides an additional point of steric and electronic modulation, while the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, which are common in pharmacologically active compounds.

Core Application: A Key Intermediate in the Synthesis of TRPM8 Antagonists

A prominent application of this compound is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[6] It has been identified as a key player in a range of physiological and pathological processes, including neuropathic pain, migraine, and certain types of cancer.[7][8] Consequently, the development of potent and selective TRPM8 antagonists is an area of intense research.[1][9]

The 2,5-difluoro-4-methylphenyl moiety derived from this compound is a common structural feature in a number of potent TRPM8 antagonists. The fluorine atoms can engage in favorable interactions with the protein target, contributing to the overall binding affinity and efficacy of the antagonist.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1003708-66-4[10]
Molecular Formula C₈H₅F₂N[10]
Molecular Weight 153.13 g/mol [10]
Boiling Point 215.5 ± 35.0 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 84.1 ± 25.9 °C[7]

Experimental Protocol: Reduction of this compound to (2,5-Difluoro-4-methylphenyl)methanamine

While the nitrile group of this compound is not a suitable leaving group for direct use in Suzuki-Miyaura cross-coupling reactions, it is an excellent precursor for the synthesis of benzylamines. Benzylamines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, often participating in amide bond formation reactions. The following protocol details a representative procedure for the reduction of a substituted benzonitrile to its corresponding benzylamine, a foundational step for its further use in drug discovery workflows.

Rationale for Method Selection

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and borane complexes. For this application note, a method utilizing a borane complex, such as Borane-tetrahydrofuran complex (BH₃·THF), is presented. This choice is predicated on several factors:

  • Chemoselectivity: Borane complexes are generally more chemoselective than powerful reducing agents like LiAlH₄, which can reduce other functional groups that may be present in more complex derivatives.

  • Milder Reaction Conditions: Reactions with borane complexes can often be carried out under milder conditions, which is advantageous when dealing with sensitive substrates.

  • Safety and Handling: While still requiring careful handling, borane-THF is often considered safer and easier to handle on a laboratory scale compared to LiAlH₄.

Step-by-Step Protocol

Reaction: Reduction of this compound to (2,5-Difluoro-4-methylphenyl)methanamine

G reagent This compound product (2,5-Difluoro-4-methylphenyl)methanamine reagent->product 1. BH₃·THF, THF, 0 °C to reflux 2. HCl (aq) 3. NaOH (aq)

Caption: Synthesis of (2,5-Difluoro-4-methylphenyl)methanamine.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Sodium hydroxide (e.g., 2 M aqueous solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Slowly add the Borane-tetrahydrofuran complex (1 M solution in THF, typically 1.5-2.0 eq) dropwise to the stirred solution. The slow addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or another suitable analytical method.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to quench the excess borane and hydrolyze the intermediate borane-amine complex. Vigorous gas evolution (hydrogen) will occur, so the addition must be done with care.

  • Work-up: Continue stirring for approximately 30 minutes. At this point, the product is in the form of its hydrochloride salt, which is typically soluble in the aqueous layer.

  • Basification: Make the aqueous solution basic by the slow addition of an aqueous sodium hydroxide solution (e.g., 2 M NaOH) until a pH of >10 is reached. This will liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2,5-Difluoro-4-methylphenyl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Self-Validation and Troubleshooting
  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting:

    • Incomplete reaction: If the reaction does not go to completion, the reflux time can be extended. Ensure that the borane reagent is of good quality and has not degraded.

    • Low yield: Ensure all steps are carried out under anhydrous conditions until the quenching step, as borane reacts with water. Inefficient extraction can also lead to lower yields; ensure the aqueous layer is thoroughly extracted.

Safety and Handling of Fluorinated Benzonitriles

Working with fluorinated benzonitriles requires adherence to strict safety protocols. These compounds should be handled in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.[10] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) for the specific compound before use.[11][12]

G cluster_0 Safety Workflow start Start Handling This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Inhalation, Skin, and Eye Contact fume_hood->avoid_contact end Safe Handling Complete avoid_contact->end sds->ppe

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic use, particularly in the synthesis of TRPM8 antagonists, underscores the importance of fluorination in drug design. While its direct application in certain cross-coupling reactions may be limited, its utility as a precursor for other key intermediates, such as benzylamines, is significant. The detailed protocol provided herein for the reduction of the nitrile functionality offers a reliable and well-rationalized method for the transformation of this important starting material, enabling its further elaboration in drug discovery programs. As with all chemical research, a thorough understanding of the compound's properties and a commitment to safety are paramount for successful and responsible innovation.

References

Application Notes and Protocols: 2,5-Difluoro-4-methylbenzonitrile as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1] 2,5-Difluoro-4-methylbenzonitrile (CAS No: 1003708-66-4) has emerged as a highly valuable and versatile building block. Its utility stems from a unique constellation of functional groups: two activating fluorine atoms, a synthetically malleable nitrile group, and a methyl substituent on a stable aromatic core. This combination allows for precise, multi-directional modifications, making it an ideal intermediate for constructing complex molecular architectures.[2]

The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties that are critically important in the development of active pharmaceutical ingredients (APIs).[1][3] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the physicochemical properties, synthetic applications, and detailed experimental protocols for this compound, underscoring its role as a key intermediate in the synthetic chemist's toolbox.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 1003708-66-4
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
Boiling Point 215.5 ± 35.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 84.1 ± 25.9 °C
Appearance White to off-white solid/crystalsN/A
Purity Typically ≥97%

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) should be confirmed for each batch, but will be consistent with the assigned structure.

The Strategic Importance in Synthesis

The synthetic versatility of this compound arises from the distinct reactivity of its functional groups. The strategic placement of these groups allows for a high degree of control over subsequent chemical transformations.

  • Fluorine Atoms: The two fluorine atoms are ortho and para to the electron-withdrawing nitrile group, which strongly activates them towards nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various nucleophiles (e.g., amines, alcohols, thiols), forming new C-N, C-O, and C-S bonds.[4]

  • Nitrile Group: The cyano moiety is a robust and versatile functional handle. It is relatively stable to many reaction conditions but can be readily transformed into other critical functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings. In drug molecules, the nitrile group can also act as a key hydrogen bond acceptor or a bioisostere for other functional groups.[5]

  • Aromatic Core: The substituted benzene ring provides a rigid scaffold for orienting functional groups in three-dimensional space, which is crucial for molecular recognition and binding to biological targets.

G cluster_F Fluorine Reactivity cluster_CN Nitrile Group Transformations main This compound f_react Nucleophilic Aromatic Substitution (SNAr) main->f_react Activated Sites cn_react Functional Group Interconversion main->cn_react Synthetic Handle f_prod1 C-N Bond Formation (Amines) f_react->f_prod1 f_prod2 C-O Bond Formation (Alcohols/Phenols) f_react->f_prod2 f_prod3 C-S Bond Formation (Thiols) f_react->f_prod3 cn_prod1 Reduction to Amine (-CH₂NH₂) cn_react->cn_prod1 cn_prod2 Hydrolysis to Acid (-COOH) cn_react->cn_prod2 cn_prod3 Formation of Heterocycles (e.g., Tetrazoles) cn_react->cn_prod3

Caption: Synthetic utility map of this compound.

Application in Drug Discovery & Medicinal Chemistry

Fluorinated benzonitriles are privileged scaffolds in medicinal chemistry. The incorporation of the this compound moiety into a drug candidate can confer several advantages:

  • Enhanced Potency: The fluorine atoms can engage in favorable hydrogen bonding or dipole-dipole interactions with amino acid residues in the active site of a target protein, potentially increasing binding affinity and potency.[3]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

  • Modulation of Physicochemical Properties: Fluorine substitution alters the electronic properties (pKa) of nearby functional groups and increases the molecule's overall lipophilicity, which can improve membrane permeability and oral bioavailability.[3]

This intermediate is an ideal starting point for the synthesis of compound libraries for screening against various therapeutic targets, such as kinases, proteases, and polymerases, where precise molecular recognition is key.[3]

G start 2,5-Difluoro-4- methylbenzonitrile step1 Step 1: SNAr (e.g., with Piperazine) start->step1 intermediate1 Piperazine Adduct step1->intermediate1 step2 Step 2: Nitrile Reduction (e.g., with LAH or H₂/Catalyst) intermediate1->step2 intermediate2 Primary Amine step2->intermediate2 step3 Step 3: Amide Coupling (with a Carboxylic Acid) intermediate2->step3 final Complex Target Molecule (e.g., API Lead) step3->final

Caption: Hypothetical workflow for API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While specific data for this compound is limited, information from structurally related fluorinated benzonitriles should be used to guide practice.[6][7][8]

  • General Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][8] Causes skin and serious eye irritation.[6][8] May emit poisonous fumes (e.g., hydrogen cyanide, nitrogen oxides, hydrogen fluoride) upon combustion.[9]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Avoid all personal contact, including inhalation.[9]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

    • Avoid formation of dust.[9]

  • Storage:

    • Store in original, tightly sealed containers.[9]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong oxidizing agents, strong acids, and bases).[1]

  • Personal Protective Equipment (PPE):

ProtectionSpecification
Eye/Face Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[6][10]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[10]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6]
  • Spill & Disposal:

    • Minor Spills: Remove ignition sources. Use dry clean-up procedures to avoid generating dust. Place in a suitable, labeled container for disposal.[9]

    • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent entry into waterways.[9]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details the reaction with morpholine as a representative secondary amine nucleophile.

Reaction Scheme: Image of this compound reacting with morpholine and a base (e.g., K₂CO₃) in a solvent (e.g., DMSO) to yield 2-fluoro-4-methyl-5-(morpholin-4-yl)benzonitrile.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound153.131.00 g6.531.0
Morpholine87.120.62 mL7.181.1
Potassium Carbonate (K₂CO₃)138.211.81 g13.12.0
Dimethyl Sulfoxide (DMSO)-15 mL--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.53 mmol) and potassium carbonate (1.81 g, 13.1 mmol).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO (15 mL) via syringe, followed by morpholine (0.62 mL, 7.18 mmol).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

Work-up & Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-water (100 mL) with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Dry the crude solid under vacuum.

  • Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Scientist's Notes:

  • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine and accelerating the SNAr reaction. The use of an excess of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HF formed during the reaction, driving it to completion. The reaction is heated to overcome the activation energy barrier of the Meisenheimer complex formation.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid under basic conditions.

Reaction Scheme: Image of this compound reacting with aqueous NaOH under heat, followed by acidic workup (HCl), to yield 2,5-difluoro-4-methylbenzoic acid.

Materials & Reagents:

ReagentConcentrationAmountMoles (mmol)
This compound-1.00 g6.53
Sodium Hydroxide (NaOH)6 M (aq)10 mL60.0
Ethylene Glycol-10 mL-
Hydrochloric Acid (HCl)6 M (aq)As needed-

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound (1.00 g, 6.53 mmol), 6 M aqueous NaOH (10 mL), and ethylene glycol (10 mL).

  • Heat the mixture to reflux (approx. 120-130 °C) with stirring. Ammonia gas will be evolved.

  • Maintain reflux for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

Work-up & Purification:

  • Dilute the cooled reaction mixture with water (20 mL).

  • Transfer to a separatory funnel and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane, 2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of 6 M HCl. A white precipitate will form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product in a vacuum oven to yield 2,5-difluoro-4-methylbenzoic acid.

Scientist's Notes:

  • Causality: Ethylene glycol is used as a co-solvent to increase the reaction temperature above the boiling point of water, which is necessary for the complete hydrolysis of the sterically hindered and electron-deficient benzonitrile. The reaction proceeds via the formation of a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification is required to protonate the salt and precipitate the neutral carboxylic acid product.

References

The Strategic Utility of 2,5-Difluoro-4-methylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Fragment

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[1][2][3] Within the arsenal of fluorinated building blocks, 2,5-Difluoro-4-methylbenzonitrile has emerged as a particularly valuable synthon, most notably as a key intermediate in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.[4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of facts, we will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its incorporation into advanced pharmaceutical intermediates. The narrative is structured to empower researchers with the practical knowledge required to leverage this versatile building block in their own drug discovery endeavors.

Core Application: Synthesis of Lorlatinib (PF-06463922) Intermediate

Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases, designed to overcome resistance to earlier-generation inhibitors. The 2,5-difluoro-4-methylphenyl moiety of Lorlatinib plays a crucial role in its binding to the kinase domain. The synthesis of Lorlatinib typically employs a convergent strategy, wherein a key amide bond is formed between a pyrazole-containing fragment and an activated derivative of 2,5-Difluoro-4-methylbenzoic acid.

The following sections provide a detailed workflow for the preparation of a key amide intermediate in the synthesis of Lorlatinib, starting from this compound.

Workflow for the Synthesis of a Key Lorlatinib Intermediate

G cluster_0 Phase 1: Functional Group Transformation cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Towards Lorlatinib A This compound B 2,5-Difluoro-4-methylbenzoic acid A->B  Hydrolysis C 2,5-Difluoro-4-methylbenzoyl chloride B->C  Chlorination E N-((1-Methyl-1H-pyrazol-5-yl)methyl)- 2,5-difluoro-4-methylbenzamide C->E  Amidation D (1-Methyl-1H-pyrazol-5-yl)methanamine D->E F Further Synthetic Steps E->F  Elaboration

Caption: Synthetic workflow from this compound to a key Lorlatinib intermediate.

Protocol 1: Synthesis of 2,5-Difluoro-4-methylbenzoic Acid

Principle: The nitrile functionality of this compound is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental step to enable subsequent amide coupling reactions.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound1003708-66-4153.13 g/mol 10.0 g (65.3 mmol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 7.84 g (196 mmol)
Water (H₂O)7732-18-518.02 g/mol 100 mL
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 65.3 mmol) and a solution of sodium hydroxide (7.84 g, 196 mmol) in water (100 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the solid under vacuum at 60 °C to afford 2,5-Difluoro-4-methylbenzoic acid as a white solid.

Expected Yield: 90-95%

Characterization (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.4 (s, 1H, COOH), 7.55 (t, J = 8.0 Hz, 1H, Ar-H), 7.30 (t, J = 8.0 Hz, 1H, Ar-H), 2.25 (s, 3H, CH₃).

  • Melting Point: 175-178 °C

Protocol 2: Synthesis of 2,5-Difluoro-4-methylbenzoyl Chloride

Principle: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent, such as thionyl chloride. This activated intermediate is then ready for amide bond formation.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2,5-Difluoro-4-methylbenzoic acid112807-33-3172.13 g/mol 10.0 g (58.1 mmol)
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 12.6 mL (174 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 2-3 drops (catalytic)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), suspend 2,5-Difluoro-4-methylbenzoic acid (10.0 g, 58.1 mmol) in thionyl chloride (12.6 mL, 174 mmol).

  • Add a catalytic amount of N,N-Dimethylformamide (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Distill off the excess thionyl chloride under atmospheric pressure.

  • The crude 2,5-Difluoro-4-methylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Expected Yield: >90%

Characterization (Typical):

  • Boiling Point: 98-100 °C at 15 mmHg

Protocol 3: Amide Coupling to Synthesize N-((1-Methyl-1H-pyrazol-5-yl)methyl)-2,5-difluoro-4-methylbenzamide

Principle: The activated acyl chloride undergoes a nucleophilic acyl substitution reaction with the primary amine of the pyrazole fragment to form the desired amide bond. A non-nucleophilic base is used to scavenge the HCl byproduct.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2,5-Difluoro-4-methylbenzoyl chloride103877-56-1190.57 g/mol 10.0 g (52.5 mmol)
(1-Methyl-1H-pyrazol-5-yl)methanamine199551-78-1111.14 g/mol 5.83 g (52.5 mmol)
Triethylamine (Et₃N)121-44-8101.19 g/mol 8.8 mL (63.0 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 200 mL

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve (1-Methyl-1H-pyrazol-5-yl)methanamine (5.83 g, 52.5 mmol) and triethylamine (8.8 mL, 63.0 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,5-Difluoro-4-methylbenzoyl chloride (10.0 g, 52.5 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 80-90%

Characterization (Typical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30-7.20 (m, 2H, Ar-H), 6.90 (br s, 1H, NH), 6.15 (s, 1H, pyrazole-H), 4.60 (d, J = 5.6 Hz, 2H, CH₂), 3.80 (s, 3H, N-CH₃), 2.30 (s, 3H, Ar-CH₃).

Broader Applications in Kinase Inhibitor Discovery

While the synthesis of Lorlatinib is the most prominent example, the 2,5-difluoro-4-methylphenyl motif is of broader interest in the design of kinase inhibitors. The fluorine atoms can engage in hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for type I inhibitors. The methyl group can provide beneficial van der Waals interactions and aid in optimizing selectivity.

Although specific examples beyond Lorlatinib are less documented in readily available literature, the structural alerts present in this compound make it a valuable building block for the synthesis of libraries of compounds targeting various kinases. Researchers can utilize the protocols described above to couple this fragment with a diverse range of amine-containing heterocyclic scaffolds to explore structure-activity relationships (SAR) for novel kinase targets.

Conceptual Synthetic Pathway for a Generic Kinase Inhibitor

G A 2,5-Difluoro-4-methylbenzoyl chloride C Amide Coupling A->C B Amine-containing Heterocycle (e.g., aminopyrimidine, aminoindazole) B->C D Novel Kinase Inhibitor Scaffold C->D

Caption: General scheme for the synthesis of novel kinase inhibitors.

Conclusion and Future Outlook

This compound has established itself as a critical building block in medicinal chemistry, primarily through its role in the synthesis of the potent kinase inhibitor Lorlatinib. The synthetic protocols detailed in this guide provide a practical framework for the utilization of this versatile synthon. The strategic placement of its functional groups—a reactive nitrile, two electron-withdrawing fluorine atoms, and a methyl group—offers a unique combination of properties that are highly desirable in modern drug design. As the quest for more selective and potent kinase inhibitors continues, it is anticipated that this compound and its derivatives will find broader applications in the development of novel therapeutics for a range of diseases.

References

Application Note: Synthetic Strategies for the Derivatization of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic derivatization of 2,5-Difluoro-4-methylbenzonitrile, a key building block in modern chemical synthesis.

Introduction

This compound is a valuable fluorinated building block in the synthesis of complex organic molecules.[1][] Its utility stems from the presence of three distinct reactive sites: two activated fluorine atoms on the aromatic ring, a versatile nitrile functional group, and a methyl substituent. This strategic arrangement of functional groups allows for a wide array of chemical modifications, making it an important intermediate in the development of pharmaceuticals and functional materials.[3] For instance, fluorinated benzonitriles are essential precursors for compounds like Trelagliptin, used in the treatment of type II diabetes.[3]

This application note provides a detailed guide to the primary derivatization strategies for this compound. We will explore reaction conditions and protocols for nucleophilic aromatic substitution (SNAr) at the fluorine positions and for the chemical transformation of the nitrile group. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Principle and Mechanistic Rationale

The electron-withdrawing nature of the cyano group (-CN) significantly activates the aromatic ring of this compound towards nucleophilic attack. This activation facilitates the displacement of the fluoride ions, which are excellent leaving groups. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex.[4] However, it is worth noting that some SNAr reactions can also proceed through a concerted mechanism, depending on the specific reactants and conditions.[4] The fluorine atom at the C-2 position is generally more susceptible to substitution due to the combined electron-withdrawing effects of the adjacent nitrile group and the fluorine at C-5.

This section outlines protocols for the substitution of a fluorine atom with oxygen, nitrogen, and sulfur-based nucleophiles.

sn_ar_workflow start 2,5-Difluoro-4- methylbenzonitrile nucleophile Select Nucleophile (R-OH, R-NH₂, R-SH) start->nucleophile conditions Select Conditions - Base (K₂CO₃, Et₃N, NaH) - Solvent (DMF, EtOH, THF) - Temperature (RT to Reflux) nucleophile->conditions reaction S_N_Ar Reaction conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Substituted Product purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol 1.1: O-Arylation via Reaction with a Phenoxide

This protocol describes the synthesis of a diaryl ether derivative. The reaction utilizes a mild base to generate the phenoxide nucleophile in situ.

  • Materials:

    • This compound

    • Substituted Phenol (e.g., 4-methoxyphenol)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 1.2: N-Arylation via Reaction with an Amine

This protocol details the reaction with a primary or secondary amine to form an N-arylated product. A non-nucleophilic base is used to scavenge the HF byproduct.[5]

  • Materials:

    • This compound

    • Amine (e.g., Morpholine or Butylamine)

    • Triethylamine (Et₃N)

    • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (EtOH or MeCN).

    • Add the amine (1.2 eq) followed by triethylamine (1.5 eq) to the solution.

    • Heat the mixture to reflux and monitor by TLC.[5]

    • After the reaction is complete (typically 6-18 hours), cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography or recrystallization.

Protocol 1.3: S-Arylation via Reaction with a Thiolate

This protocol describes the formation of a thioether linkage using a thiol. The thiolate is generated in situ using a suitable base.

  • Materials:

    • This compound

    • Thiol (e.g., 4-chlorothiophenol)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive thiols.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting thioether by column chromatography.

Table 1: Summary of SNAr Reaction Conditions

Reaction TypeNucleophile ExampleBaseSolventTypical Temp.
O-Arylation 4-MethoxyphenolK₂CO₃DMF80-100 °C
N-Arylation MorpholineEt₃NEtOHReflux
S-Arylation 4-ChlorothiophenolNaHTHF0 °C to RT

Part 2: Chemical Transformations of the Nitrile Group

The nitrile functional group is a cornerstone of synthetic chemistry due to its ability to be transformed into a variety of other functionalities, including ketones, amines, and carboxylic acids.

nitrile_transformations cluster_products Products start 2,5-Difluoro-4- methylbenzonitrile ketone Ketone start->ketone 1. R-MgBr, Et₂O 2. H₃O⁺ workup amine Primary Amine start->amine 1. LiAlH₄, THF 2. H₂O workup acid Carboxylic Acid start->acid NaOH(aq), Reflux then H₃O⁺

Caption: Key transformations of the nitrile functional group.

Experimental Protocols

Protocol 2.1: Synthesis of Ketones via Grignard Reaction

The addition of a Grignard reagent to a nitrile forms a stable intermediate imine magnesium salt.[6] Subsequent hydrolysis with aqueous acid yields a ketone. This two-step, one-pot procedure is a powerful method for C-C bond formation.[7][8]

  • Materials:

    • This compound

    • Grignard Reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)

    • Diethyl Ether (Et₂O) or THF, anhydrous

    • Aqueous Hydrochloric Acid (HCl, 3 M) or saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of 3 M HCl. Caution: The quench can be highly exothermic.

    • Continue adding the acid until the aqueous layer is clear.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ketone by column chromatography or distillation.

Protocol 2.2: Reduction to a Primary Amine

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Water, 15% NaOH (aq), Water (for Fieser workup)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition, remove the ice bath and heat the reaction to reflux for 4-8 hours. Monitor by TLC.

    • Cool the reaction mixture back to 0 °C. Caution: The following workup is hazardous and must be performed with extreme care behind a blast shield.

    • Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • A granular white precipitate should form. Allow the mixture to stir vigorously for 1 hour at room temperature.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2.3: Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it avoids potential side reactions.

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Water/Ethanol mixture

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), aqueous NaOH solution (e.g., 6 M, 5.0 eq), and ethanol (to aid solubility).

    • Heat the mixture to reflux. Ammonia gas will evolve. Continue heating until the evolution of ammonia ceases and TLC shows the absence of starting material (typically 8-24 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Table 2: Summary of Nitrile Transformation Conditions

Reaction TypeKey ReagentsSolventProduct Functional Group
Grignard Addition 1. R-MgBr; 2. H₃O⁺Anhydrous Et₂O or THFKetone
Reduction 1. LiAlH₄; 2. H₂OAnhydrous THFPrimary Amine
Hydrolysis 1. NaOH(aq); 2. H₃O⁺H₂O / EtOHCarboxylic Acid

Safety and Handling

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Grignard Reagents: Extremely reactive with water and protic solvents. Handle under strictly anhydrous and inert conditions.

    • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, generating flammable hydrogen gas. The workup procedure is particularly hazardous and must be performed with caution.

    • Anhydrous Solvents: DMF, THF, and diethyl ether are flammable. Use appropriate heating methods (e.g., heating mantles, oil baths) and avoid ignition sources.

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols detailed in this application note for nucleophilic aromatic substitution and nitrile group transformations provide a robust framework for creating a diverse library of derivatives. By carefully selecting the appropriate reagents and conditions, researchers can effectively leverage the unique reactivity of this building block to advance projects in drug discovery, materials science, and agrochemicals.

References

Analytical methods for 2,5-Difluoro-4-methylbenzonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2,5-Difluoro-4-methylbenzonitrile

Introduction

This compound is a fluorinated aromatic nitrile that serves as a critical intermediate in the synthesis of complex organic molecules. Its structural motifs are of significant interest in the development of novel pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The precise characterization of this compound is paramount to ensure the identity, purity, and quality of starting materials, which directly impacts the efficiency of subsequent synthetic steps and the safety profile of the final products.

This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound. We will delve into a suite of orthogonal techniques, including chromatography for purity assessment and spectroscopy for structural elucidation. The protocols described herein are designed for researchers, quality control analysts, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind the chosen methods.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for selecting appropriate analytical techniques and parameters.

PropertyValueSource(s)
Chemical Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2][3]
CAS Number 1003708-66-4
Appearance White to off-white solid/powder[1] (Inferred from similar compounds)
Boiling Point 215.5°C at 760 mmHg[]
Density 1.21 g/cm³[]
InChI Key JPNDTPNCYOHHFX-UHFFFAOYSA-N[]
SMILES CC1=C(C=C(C(=C1)F)C#N)F[]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile or thermally labile compounds. For this compound, its moderate polarity makes it an ideal candidate for separation on a non-polar stationary phase.

Causality of Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC, offering good solvating power and UV transparency. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is selected because the benzonitrile moiety contains a strong chromophore that absorbs UV light, allowing for sensitive detection.[5]

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Isocratic Elution: 60% Acetonitrile / 40% Water. This starting condition may require optimization based on the specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 10 mL of the mobile phase to create a 100 µg/mL solution.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percent of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System s_prep Dissolve Sample (100 µg/mL in Mobile Phase) injector Autosampler (Inject 10 µL) s_prep->injector mp_prep Prepare Mobile Phase (60:40 ACN:H₂O) degas Degas Mobile Phase mp_prep->degas pump Pump (1.0 mL/min) degas->pump pump->injector column C18 Column (30°C) injector->column detector UV Detector (240 nm) column->detector data Data Acquisition & Analysis detector->data

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography (GC)

Given its volatility and thermal stability, GC is an excellent alternative or complementary technique to HPLC. It is particularly effective for detecting volatile organic impurities.

Causality of Method Selection:

  • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent), is suitable for separating a wide range of semi-volatile organic compounds.[7]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for carbon-containing compounds, making it ideal for quantitative analysis and purity assessment.[8]

  • Injection Mode: Splitless injection is used for trace analysis, while a split injection is preferred for analyzing the main component to avoid detector saturation.

Protocol: Purity and Volatile Impurity Analysis by GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (100:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL of the sample. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System s_prep Dissolve Sample (1 mg/mL in Ethyl Acetate) injector Injector (250°C) Split 100:1 s_prep->injector column ZB-5MS Column (Temp Programmed) injector->column detector FID (300°C) column->detector data Data Acquisition & Analysis detector->data

Caption: GC-FID analysis workflow for purity determination.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound and elucidating its atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.[9]

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely doublets or more complex multiplets due to F-H coupling) and a singlet in the aliphatic region for the methyl group protons.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, including the nitrile carbon, the fluorinated aromatic carbons (with C-F coupling), the non-fluorinated aromatic carbons, and the methyl carbon.

  • ¹⁹F NMR: The spectrum will confirm the presence of two distinct fluorine environments, with potential F-F coupling observed.

Protocol: NMR Structural Confirmation

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Optional: For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed.[11]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Calibrate the spectra using the solvent residual peak or TMS (0.00 ppm).

NMR_Analysis cluster_nmr NMR Data Acquisition (400 MHz) sample_prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃) h1_nmr ¹H NMR sample_prep->h1_nmr c13_nmr ¹³C NMR f19_nmr ¹⁹F NMR nmr_2d 2D NMR (Optional) processing Data Processing (FT, Phasing, Calibration) h1_nmr->processing c13_nmr->processing f19_nmr->processing nmr_2d->processing interpretation Spectral Interpretation & Structure Confirmation processing->interpretation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. When coupled with a separation technique like GC (GC-MS), it becomes a powerful tool for both identifying the main component and characterizing impurities.[12]

Expected Spectral Features:

  • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z 153, corresponding to the molecular weight of C₈H₅F₂N.

  • Isotopic Pattern: The isotopic pattern of the molecular ion will be consistent with the presence of carbon, hydrogen, fluorine, and nitrogen.

  • Fragmentation: Common fragmentation pathways for benzonitriles include the loss of HCN (27 Da) and fragmentation of the aromatic ring. The presence of the methyl group may lead to the formation of a stable tropylium-like ion.[13]

Protocol: GC-MS Identity Confirmation

  • Instrumentation: A GC-MS system with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Conditions: Use the same GC method as described in the GC-FID protocol (Section 1.2).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject the sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show the separated components. A mass spectrum is generated for each peak.

  • Interpretation: Confirm the identity of the main peak by matching its retention time and mass spectrum. The molecular ion peak at m/z 153 should be present, and the fragmentation pattern should be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expected Spectral Features: The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[14]

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

  • C-F Stretch: Strong absorptions in the region of 1200-1300 cm⁻¹ are expected for the aryl-fluorine bonds.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the methyl group.

Protocol: FTIR Functional Group Analysis

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected prior to the sample analysis.

  • Interpretation: Analyze the resulting spectrum and assign the major absorption bands to their corresponding functional groups to confirm the molecular structure.

Summary of Analytical Data

The following table summarizes the expected results from the analytical methods described, providing a comprehensive profile for the characterization of this compound.

Analytical TechniqueParameterExpected Result
RP-HPLC Retention TimeDependent on exact conditions, but a single major peak is expected.
GC-FID Retention TimeDependent on exact conditions, but a single major peak is expected.
¹H NMR (CDCl₃) Chemical Shifts (δ)~7.3-7.6 ppm (2H, aromatic), ~2.4 ppm (3H, methyl singlet).
¹³C NMR (CDCl₃) Key Signals~117 ppm (C≡N), signals >150 ppm (C-F), ~115-140 ppm (aromatic C), ~15 ppm (CH₃).
¹⁹F NMR (CDCl₃) Chemical Shifts (δ)Two distinct signals in the typical range for aryl fluorides.
GC-MS (EI) Molecular Ion (M⁺•)m/z 153.
Key Fragmentsm/z 126 (M-HCN), and others related to ring fragmentation.
FTIR (ATR) Key Absorptions (cm⁻¹)~2230 (C≡N), ~1250 (C-F), ~1500-1600 (C=C), ~2950 (aliphatic C-H), ~3050 (aromatic C-H).

Conclusion

The comprehensive characterization of this compound requires a multi-technique, or orthogonal, approach. Chromatographic methods such as HPLC and GC are essential for determining purity and identifying potential impurities. Spectroscopic techniques, including NMR, MS, and FTIR, are crucial for the unambiguous confirmation of the molecular structure. By employing the protocols detailed in this guide, researchers and analysts can confidently verify the identity, purity, and quality of this important chemical intermediate, ensuring the integrity of their research and development processes.

References

Authored by: Senior Application Scientist, Advanced Purification Technologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of Crude 2,5-Difluoro-4-methylbenzonitrile

Introduction: The Critical Need for High-Purity this compound

This compound (CAS No. 1003708-66-4) is a key intermediate in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it a valuable building block for creating complex, biologically active molecules.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in the final product.

This application note provides a detailed guide to the most effective purification techniques for crude this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles and provide step-by-step protocols for recrystallization and column chromatography, along with methods for assessing the final purity of the compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2]
Appearance Colorless to pale yellow solid[3]
Boiling Point 215.5 ± 35.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Solubility Soluble in organic solvents such as dichloromethane and acetone[3]

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature.

Causality Behind Solvent Selection

The presence of the polar nitrile group and the aromatic ring suggests that moderately polar solvents would be suitable for recrystallization. Alcohols are often a good starting point for aryl nitriles.[4] Given the compound's structure, a solvent system approach, such as a mixture of a more polar solvent (to dissolve the compound when hot) and a less polar solvent (to induce crystallization upon cooling), is often effective.

For this compound, an ethanol/water or isopropanol/hexane system is a logical choice. Ethanol will likely dissolve the compound and many polar impurities at its boiling point. The gradual addition of water (a non-solvent) will decrease the overall solubility, forcing the less soluble target compound to crystallize out as the solution cools, while more soluble impurities remain in the mother liquor.

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) to find a suitable single solvent or a binary solvent system. For a binary system, the compound should be soluble in one solvent and insoluble in the other.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen primary solvent (e.g., ethanol) to dissolve the solid at the solvent's boiling point. Use a hot plate with a magnetic stirrer for this step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: If using a binary solvent system, slowly add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_recrystallization Recrystallization Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B Dissolution C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature B->D If no insoluble impurities C->D E Ice Bath Cooling D->E Maximizing Yield F Vacuum Filtration E->F Isolation G Wash with Cold Solvent F->G Removal of Mother Liquor H Dry Under Vacuum G->H Solvent Removal I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Part 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5][6] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel is the most appropriate method.[7]

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography due to its high polarity and ability to separate a wide range of organic compounds.[7] Its surface hydroxyl groups interact with polar functional groups, leading to differential retention.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to achieve optimal separation. Less polar compounds will travel down the column faster with the mobile phase, while more polar compounds will be retained longer by the silica gel.[6] For fluorinated nitriles, a hexanes/ethyl acetate gradient is a common and effective choice.[8]

Experimental Protocol: Column Chromatography
  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica to prevent disturbance of the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate). Collect fractions in test tubes.

  • Gradient Elution (Optional): If the separation is not optimal, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute more strongly adsorbed compounds.[9]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_chromatography Column Chromatography Workflow A TLC for Solvent System B Pack Column with Silica Gel A->B Determine Eluent C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E Separation Occurs F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Product H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for column chromatography purification.

Part 3: Purity Assessment

After purification, it is essential to verify the purity of the this compound. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for determining the purity of organic compounds.[10]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary phase and are detected as they elute from the column.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

    • Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 220-254 nm.[11]

  • Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, GC is another excellent method for purity analysis.

  • Principle: The sample is vaporized and injected into a long capillary column. An inert carrier gas moves the vapor through the column, and separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

  • Purity Determination: Similar to HPLC, the purity is determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used for structural elucidation but can also provide information about purity.

  • ¹H NMR and ¹⁹F NMR: The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard, the absolute purity of the sample can be determined.

Conclusion

The selection of the appropriate purification technique for this compound depends on the nature and quantity of the impurities present, as well as the scale of the purification. For moderately impure samples, recrystallization offers a straightforward and economical method. For complex mixtures or when very high purity is required, column chromatography is the method of choice. A combination of these techniques, followed by rigorous analytical assessment using methods like HPLC or GC, will ensure the high quality of this critical chemical intermediate, thereby supporting the integrity and success of subsequent research and development activities.

References

Application Notes and Protocols: The Role of 2,5-Difluoro-4-methylbenzonitrile as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals on the utility of 2,5-Difluoro-4-methylbenzonitrile as a specialized biochemical reagent. This document provides in-depth insights into its primary application as a key building block in medicinal chemistry, particularly in the synthesis of the therapeutic agent Lifitegrast.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The 2,5-difluoro substitution pattern on the benzonitrile ring of the title compound, this compound, creates a unique electronic environment that influences its reactivity and interactions with biological targets.[3][4] The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities, making fluorinated benzonitriles valuable intermediates in the synthesis of complex bioactive molecules.[5]

This compound has emerged as a critical starting material in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[6][7] Its role as a precursor to a key aldehyde intermediate highlights its significance in the multi-step synthesis of this important therapeutic agent.

Core Application: Intermediate in the Synthesis of Lifitegrast

The primary and most well-documented application of this compound is as a precursor in the synthesis of Lifitegrast.[8] The synthetic route to Lifitegrast involves the coupling of several key fragments, and this compound serves as the starting material for one of these essential building blocks. The nitrile functionality is typically reduced to an aldehyde, which then participates in subsequent carbon-carbon bond-forming reactions to construct the core structure of the drug molecule.

Diagram of the Synthetic Pathway

G A This compound B 2,5-Difluoro-4-methylbenzaldehyde A->B  Reduction (e.g., DIBAL-H) C Key Lifitegrast Intermediate B->C  Further Synthetic Steps D Lifitegrast C->D  Coupling and Final Steps

Caption: Synthetic workflow from this compound to Lifitegrast.

Protocol 1: Reduction of this compound to 2,5-Difluoro-4-methylbenzaldehyde

This protocol details the partial reduction of the nitrile group to an aldehyde using Diisobutylaluminum hydride (DIBAL-H). This is a common and effective method for this transformation, offering high selectivity when performed at low temperatures.[9][10][11]

Principle of the Reaction

DIBAL-H is a bulky and electrophilic reducing agent. At low temperatures (typically -78 °C), it coordinates to the nitrogen atom of the nitrile. A single hydride is then transferred to the nitrile carbon, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and does not undergo further reduction. Subsequent aqueous workup hydrolyzes the imine to the desired aldehyde.[9][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Diisobutylaluminum hydride (DIBAL-H)1.0 M solution in hexanesCommercially AvailableHandle under inert atmosphere
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially Available---
Methanol (MeOH)AnhydrousCommercially AvailableFor quenching
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Ethyl AcetateACS GradeCommercially AvailableFor extraction
HexanesACS GradeCommercially AvailableFor chromatography
Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (5.0 g, 32.6 mmol).

    • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H:

    • Slowly add DIBAL-H (1.0 M solution in hexanes, 39.1 mL, 39.1 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes, ensuring the internal temperature is maintained below -70 °C.

    • Upon completion of the addition, stir the reaction mixture at -78 °C for 2 hours.

  • Reaction Quenching:

    • After 2 hours, quench the reaction by the slow, dropwise addition of 10 mL of anhydrous methanol at -78 °C.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Workup:

    • Slowly pour the reaction mixture into a beaker containing 100 mL of 1 M aqueous HCl with vigorous stirring.

    • Continue stirring for 30 minutes until the aluminum salts are fully dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 2,5-Difluoro-4-methylbenzaldehyde.

Expected Results

The reaction should yield 2,5-Difluoro-4-methylbenzaldehyde as a white to off-white solid. The expected yield is typically in the range of 70-85% after purification. The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS.

Safety Precautions
  • DIBAL-H is a pyrophoric reagent and reacts violently with water and air. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.[10]

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-retardant gloves, must be worn at all times.

Further Applications and Future Directions

While the primary application of this compound is in the synthesis of Lifitegrast, its unique substitution pattern makes it a potentially valuable building block for the synthesis of other novel bioactive molecules in pharmaceuticals and agrochemicals.[4][13] Researchers are encouraged to explore its use in the development of new chemical entities where the 2,5-difluoro-4-methylphenyl moiety can impart desirable physicochemical properties.

References

Application Notes and Protocols for the Strategic Use of 2,5-Difluoro-4-methylbenzonitrile in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful approach to optimizing pharmacological profiles.[1] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[2][3] This often translates into improved efficacy, better pharmacokinetic properties, and reduced off-target effects.[4] Among the vast arsenal of fluorinated building blocks available to the medicinal chemist, substituted benzonitriles are of particular interest due to the versatility of the nitrile group, which can be elaborated into a wide array of functional groups and heterocyclic motifs.[2][5]

This application note focuses on 2,5-Difluoro-4-methylbenzonitrile (CAS: 1003708-66-4), a strategically substituted aromatic nitrile poised for significant utility in the synthesis of novel therapeutics.[6] While its direct application in marketed drugs is not yet prevalent, its structural motifs are present in various potent inhibitors of key biological targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, potential synthetic transformations, and detailed protocols for its application in constructing scaffolds for high-value drug targets, particularly in the realms of kinase and PARP inhibitors.

Physicochemical Properties and Reactivity Profile of this compound

The unique substitution pattern of this compound dictates its reactivity. The two electron-withdrawing fluorine atoms, positioned ortho and meta to the nitrile group, increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzonitriles.[5] Furthermore, the fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The methyl group, being electron-donating, slightly modulates these electronic effects.

PropertyValueSource
CAS Number 1003708-66-4[7]
Molecular Formula C₈H₅F₂N[6]
Molecular Weight 153.13 g/mol [6]
Appearance Solid[8]
Purity Typically ≥99.0%[6]
Predicted XlogP 2.2[7]
Predicted Collision Cross Section ([M+H]⁺) 123.2 Ų[7]

Table 1: Physicochemical properties of this compound.

Core Synthetic Transformations and Protocols

This compound is a versatile intermediate that can undergo a variety of transformations to yield key precursors for drug synthesis.[6] Below are detailed, self-validating protocols for several fundamental reactions.

Protocol 1: Reduction of the Nitrile to 2,5-Difluoro-4-methylbenzylamine

The conversion of the nitrile to a primary amine is a cornerstone transformation, providing a nucleophilic handle for further derivatization, such as amide bond formation.

Reaction Scheme:

This compound --(H₂O, H⁺ or OH⁻)--> 2,5-Difluoro-4-methylbenzoic Acid

Caption: Potential pharmacophoric interactions.

  • Hydrogen Bonding: The fluorine atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site. *[1] Modulation of Electronics: The strong electron-withdrawing nature of fluorine can influence the electronic properties of adjacent functional groups, potentially enhancing binding affinity. *[2] Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of metabolism and prolong the half-life of a drug. *[3][4] Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel drug candidates. Its unique substitution pattern offers a powerful combination of reactivity and desirable physicochemical properties. The protocols and synthetic strategies outlined in this application note provide a robust framework for researchers to utilize this compound in the creation of diverse libraries of molecules targeting key enzymes such as kinases and PARPs. As the demand for more effective and safer therapeutics continues to grow, the strategic application of well-designed fluorinated intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of various pharmaceuticals and functional materials, a robust and high-yielding synthesis of this molecule is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound primarily relies on two classical and effective methodologies: the Sandmeyer reaction and the Rosenmund-von Braun reaction . The choice between these routes often depends on the availability of starting materials and the scale of the synthesis.

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a nitrile via a diazonium salt intermediate. This is often the preferred route, starting from 2,5-Difluoro-4-methylaniline. The Rosenmund-von Braun reaction, on the other hand, involves the cyanation of an aryl halide, such as 2-bromo-5-fluoro-4-methyltoluene, using a copper cyanide reagent, a process that typically requires high temperatures.

Technical Support Center: Overcoming Challenges in the Synthesis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the nitrile functional group to a fluorinated aromatic scaffold. Fluorinated benzonitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique physicochemical properties imparted by fluorine atoms.[1][2] However, their synthesis is often fraught with challenges ranging from catalyst deactivation to difficult purifications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during experimentation. The content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of fluorinated benzonitriles.

Q1: Which is the most robust method for synthesizing fluorinated benzonitriles from aryl halides?

For general robustness and broad substrate scope, palladium-catalyzed cyanation is often the preferred method.[3][4][5] Modern advancements in this area allow for the use of various aryl halides (bromides, chlorides) and triflates under relatively mild conditions.[3][6] The use of co-catalysts like zinc or copper compounds can mitigate catalyst deactivation by cyanide ions.[5]

Q2: My Rosenmund-von Braun reaction is sluggish and requires very high temperatures. How can I improve it?

The classical Rosenmund-von Braun reaction often requires temperatures of 150-250 °C.[7] To improve reaction efficiency at lower temperatures (80-120 °C), consider using L-proline as a promoting additive in a polar aprotic solvent like DMF.[7] This modification has shown excellent functional-group compatibility.[7]

Q3: I am observing significant byproduct formation in my Sandmeyer cyanation. What are the likely causes?

The Sandmeyer reaction is highly dependent on the stability of the intermediate diazonium salt.[8][9][10] Byproduct formation often stems from:

  • Incomplete diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the formation of the diazonium salt.[10]

  • Premature decomposition: Use the diazonium salt immediately after its preparation and maintain low temperatures throughout the process.[10][11]

Q4: What are the primary safety concerns when working with cyanide reagents?

The primary hazard is the release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids or moisture.[12][13][14] Always handle cyanide salts in a well-ventilated fume hood, and maintain basic conditions (pH > 10) for all aqueous solutions and waste.[12][14][15] Personal protective equipment, including gloves (nitrile or neoprene), a lab coat, and safety goggles, is mandatory.[13][15][16]

Q5: How does fluorine substitution affect the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions?

Fluorine's high electronegativity has a strong electron-withdrawing inductive effect, which activates the aromatic ring towards nucleophilic attack.[17][18] This effect stabilizes the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the rate-determining addition step.[17] Consequently, aryl fluorides are often more reactive in SNAr reactions than their chloro or bromo analogs.[17]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of fluorinated benzonitriles, categorized by the synthetic method.

A. Palladium-Catalyzed Cyanation of Fluorinated Aryl Halides

This method is highly versatile but can be prone to catalyst deactivation and side reactions.[5]

Problem 1: Low or No Conversion of Starting Material

  • Cause A: Catalyst Deactivation. Cyanide ions can strongly coordinate to and poison the palladium catalyst.[5]

    • Solution:

      • Use a Cyanide Scavenger: Employ zinc cyanide (Zn(CN)₂) as the cyanide source, which releases cyanide slowly. The presence of Zn(II) ions can also help reactivate the catalyst.[4]

      • Add a Co-catalyst: The addition of zinc formate dihydrate has been shown to reactivate the palladium catalyst.[4]

      • Ligand Choice: Use bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) which can stabilize the palladium center.[4]

  • Cause B: Inappropriate Solvent or Temperature. The reaction conditions may not be optimal for the specific substrate.

    • Solution:

      • Solvent Screening: While aprotic polar solvents like DMAC or DMF are common, aqueous solvent mixtures (e.g., H₂O/THF) have been shown to be effective at lower temperatures (room temperature to 40 °C).[3][4]

      • Temperature Optimization: While some protocols require heating to 110 °C, milder conditions have been developed that work at room temperature.[3][4] A systematic temperature screen is recommended.

Problem 2: Formation of Significant Side Products (e.g., Hydrolysis of Nitrile)

  • Cause: Presence of Water and High Temperatures. Residual water in the reaction mixture can lead to the hydrolysis of the benzonitrile product to the corresponding benzamide or benzoic acid, especially at elevated temperatures.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Lower Reaction Temperature: If possible, utilize a more active catalyst system that allows for lower reaction temperatures.[3]

Experimental Protocol: Mild Palladium-Catalyzed Cyanation [3]

  • To an oven-dried vial, add the fluorinated aryl halide (1.0 mmol), zinc cyanide (0.6 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and ligand (e.g., dppf, 4-10 mol %).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 5:1 H₂O/THF).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Rosenmund-von Braun Reaction

This classical method uses copper(I) cyanide and is often challenged by harsh reaction conditions and difficult product purification.[19][20]

Problem 1: Low Yield and Incomplete Reaction

  • Cause A: High Reaction Temperature Requirement. The traditional Rosenmund-von Braun reaction often requires temperatures exceeding 150 °C.[7]

    • Solution:

      • Use of Additives: The addition of L-proline can promote the reaction at lower temperatures (80-120 °C).[7]

      • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are necessary to achieve the required temperatures and dissolve the copper cyanide.[20][21]

  • Cause B: Poor Quality of Copper(I) Cyanide. The reagent can degrade over time.

    • Solution: Use fresh, high-purity copper(I) cyanide for optimal results.[21]

Problem 2: Difficult Product Isolation and Purification

  • Cause: Formation of Copper Complexes and Use of High-Boiling Solvents. The product can form stable complexes with copper salts, and the high-boiling solvents are difficult to remove.[20]

    • Solution:

      • Work-up Procedure: After the reaction, add the mixture to an aqueous solution of ferric chloride or sodium cyanide to break up the copper complexes.[10]

      • Purification: Steam distillation can be an effective method for isolating the benzonitrile from the reaction mixture.[10] Alternatively, thorough extraction and subsequent column chromatography may be necessary.

Data Summary: Comparison of Cyanation Methods

FeaturePalladium-Catalyzed CyanationRosenmund-von Braun ReactionSandmeyer Reaction
Typical Temperature Room Temperature - 120 °C[3][4]150 - 250 °C (classical), 80-120 °C (modified)0 - 5 °C (diazotization), 60-100 °C (cyanation)[10]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆][3][4]CuCN[19]CuCN, NaCN, KCN[8][9]
Key Advantages Mild conditions, broad scope, high yields[3]Cost-effective, simple reagents[7]Readily available starting materials (anilines)[8]
Common Challenges Catalyst deactivation, cost of catalyst/ligands[5]Harsh conditions, difficult purification[20]Unstable intermediates, side reactions[10]
C. Sandmeyer Reaction

This method involves the conversion of a fluorinated aniline to a benzonitrile via a diazonium salt intermediate.[8][22][23]

Problem 1: Low Yield and Formation of Phenolic Byproducts

  • Cause: Decomposition of the Diazonium Salt. Diazonium salts are thermally unstable and can decompose to form phenols in the presence of water.[10]

    • Solution:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[10]

      • Immediate Use: Prepare the diazonium salt solution fresh and use it immediately in the subsequent cyanation step. Do not attempt to isolate the diazonium salt.[11]

Problem 2: Incomplete Cyanation

  • Cause: Issues with the Copper(I) Cyanide Solution. The quality and preparation of the CuCN solution are critical.

    • Solution:

      • Freshly Prepared CuCN: If possible, use freshly prepared copper(I) cyanide.

      • pH Control: Ensure the pH of the cyanation reaction is carefully controlled, as acidic conditions can lead to the release of HCN gas.[10]

Diagram: Troubleshooting Workflow for Low Yield in Cyanation Reactions

G start Low Yield in Fluorinated Benzonitrile Synthesis method Identify Synthetic Method start->method pd_cat Pd-Catalyzed Cyanation method->pd_cat Pd-catalyzed rvb Rosenmund-von Braun method->rvb Rosenmund-von Braun sandmeyer Sandmeyer Reaction method->sandmeyer Sandmeyer pd_issue Check for Catalyst Deactivation or Suboptimal Conditions pd_cat->pd_issue rvb_issue Assess Reaction Temperature and Reagent Quality rvb->rvb_issue sandmeyer_issue Verify Diazotization Conditions and Diazonium Salt Stability sandmeyer->sandmeyer_issue pd_sol Use Zn(CN)₂ or Co-catalyst. Optimize Ligand, Solvent, and Temp. pd_issue->pd_sol rvb_sol Use L-proline additive. Ensure high-purity CuCN. Use high-boiling polar solvent. rvb_issue->rvb_sol sandmeyer_sol Maintain 0-5 °C for diazotization. Use diazonium salt immediately. Ensure quality of CuCN. sandmeyer_issue->sandmeyer_sol

Caption: A decision-making workflow for troubleshooting low yields.

III. Safety First: Handling Cyanide Reagents

Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.

  • Engineering Controls: All manipulations of solid cyanides or solutions containing cyanide must be performed in a properly functioning chemical fume hood.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield if there is a splash hazard), and appropriate gloves (nitrile or neoprene are suitable for incidental contact).[13][15][16] Consider double-gloving.[13]

  • Preventing HCN Release:

    • NEVER mix cyanide salts with acids.[14]

    • Store cyanides separately from acids and oxidizing agents.[13][16]

    • Keep all cyanide-containing waste solutions basic (pH > 10).[12][15]

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves and glassware rinses, must be collected in a dedicated, properly labeled hazardous waste container.[12][16]

  • Emergency Procedures: Ensure you know the location of safety showers, eyewash stations, and your institution's specific emergency procedures for cyanide exposure. Never work alone when using cyanides.[13]

Diagram: Key Safety Protocols for Cyanide Use

G cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_waste Waste Management ppe1 Safety Goggles/ Face Shield ppe2 Lab Coat ppe3 Nitrile/Neoprene Gloves (Double Gloving Recommended) h1 Use in Fume Hood ONLY h2 Store Away from Acids & Oxidizers h3 NEVER Mix with Acids w1 Dedicated, Labeled Waste Container w2 Keep Waste Basic (pH > 10) w3 Dispose of Contaminated PPE as Hazardous Waste safety Cyanide Safety Protocols safety->ppe1 safety->h1 safety->w1

Caption: Core safety principles for handling cyanide reagents.

IV. References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. --INVALID-LINK--

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. --INVALID-LINK--

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. --INVALID-LINK--

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). Chemical Communications. --INVALID-LINK--

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2021). Chemistry – An Asian Journal. --INVALID-LINK--

  • Zhu, W., & Ma, D. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(18), 2905-2907. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium-catalyzed Cyanation of Aryl Halides. --INVALID-LINK--

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. --INVALID-LINK--

  • Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795-803. --INVALID-LINK--

  • Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. --INVALID-LINK--

  • Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. --INVALID-LINK--

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. --INVALID-LINK--

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. --INVALID-LINK--

  • Powers, K. I., & Ebrahimi, M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34293–34302. --INVALID-LINK--

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. --INVALID-LINK--

  • Powers, K. I., & Ebrahimi, M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34293–34302. --INVALID-LINK--

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. --INVALID-LINK--

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. --INVALID-LINK--

  • Galli, F., & Ragaini, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1854. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles. --INVALID-LINK--

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. --INVALID-LINK--

  • ScholarWorks @ UTRGV. (2021, May 6). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking. --INVALID-LINK--

  • RSC Publishing. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Organofluorine chemistry. --INVALID-LINK--

  • Beilstein Journals. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. --INVALID-LINK--

  • BenchChem. (2025). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile. --INVALID-LINK--

  • ResearchGate. (n.d.). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. --INVALID-LINK--

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. --INVALID-LINK--

  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. --INVALID-LINK--

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. --INVALID-LINK--

  • ACS Publications. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. --INVALID-LINK--

  • Wikipedia. (n.d.). Cyanation. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • ResearchGate. (n.d.). Fluoride-catalyzed reduction of benzonitrile. --INVALID-LINK--

  • BOC Sciences. (n.d.). Custom Cyanation Process Services. --INVALID-LINK--

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). ACS Catalysis. --INVALID-LINK--

  • Amii, H., & Uneyama, K. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2793–2802. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Parameters for 2,5-Difluoro-4-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Difluoro-4-methylbenzonitrile. This fluorinated aromatic nitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with its synthesis.

The most prevalent and reliable synthetic route to this compound is the Sandmeyer reaction, starting from 2,5-Difluoro-4-methylaniline.[3][4] This two-stage process, involving diazotization followed by cyanation, requires careful control of reaction parameters to achieve high yield and purity. This guide will focus on optimizing this specific pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.

Q1: My overall yield is very low. Where should I begin my investigation?

A1: A low overall yield in the Sandmeyer reaction almost always points to issues in one of the two critical stages: the diazotization of the starting aniline or the subsequent copper-catalyzed cyanation.[5][6] Problems in the first stage will inevitably lead to failure in the second. A systematic approach is crucial. First, verify the purity of your starting material, 2,5-Difluoro-4-methylaniline. Then, analyze each stage of the reaction independently.

Below is a troubleshooting workflow to help diagnose the issue:

Low_Yield_Troubleshooting start Low Overall Yield Detected check_diazotization Investigate Diazotization Stage (See Q2) start->check_diazotization Start Here unreacted_aniline Unreacted Aniline Detected? check_diazotization->unreacted_aniline Check TLC/GC of crude mixture check_cyanation Investigate Cyanation Stage (See Q3) phenol_byproduct Phenol Byproduct Observed? check_cyanation->phenol_byproduct Check TLC/GC of crude mixture check_purity Analyze Final Product Purity (See Q4 & Q5) phenol_byproduct->check_diazotization Yes (Diazonium Salt Decomposition) phenol_byproduct->check_purity No unreacted_aniline->check_diazotization Yes (Incomplete Diazotization) unreacted_aniline->check_cyanation No

Caption: Troubleshooting workflow for low yield.

Q2: I suspect incomplete diazotization or decomposition of my diazonium salt. How can I optimize this step?

A2: The formation of the diazonium salt from 2,5-Difluoro-4-methylaniline is the most sensitive part of the entire synthesis. The salt is thermally labile and prone to decomposition.[6]

  • Critical Temperature Control: The diazotization reaction must be maintained between 0-5 °C.[5] Exceeding this temperature range will cause the unstable diazonium salt to rapidly decompose, primarily into the corresponding phenol (2,5-Difluoro-4-methylphenol), which will appear as a major byproduct.[6][7] Use an ice-salt bath for effective cooling.

  • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) should be added dropwise to the acidic solution of the aniline.[5] This ensures the localized temperature does not rise and prevents the buildup of excess nitrous acid, which can also lead to side reactions.

  • Immediate Use: Diazonium salts should not be stored. The freshly prepared, cold diazonium salt solution should be used immediately in the subsequent cyanation step to minimize decomposition.[6]

  • Proper Stoichiometry: Ensure you are using the correct molar equivalents of sodium nitrite and acid (typically HCl or H₂SO₄). Insufficient acid can lead to incomplete diazotization.

Q3: The cyanation step is not working efficiently. What are the key parameters to adjust?

A3: The conversion of the diazonium salt to the benzonitrile is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt.[3]

  • Reagent Quality: The quality of the copper(I) cyanide (CuCN) is paramount. It is susceptible to oxidation. Using fresh, high-purity CuCN is essential for good results.[6]

  • Reaction Temperature: Unlike the diazotization, the cyanation step requires heating. The cold diazonium salt solution should be added slowly to the heated CuCN solution. A typical temperature range is 60-70 °C.[5] This temperature is needed to facilitate the loss of N₂ gas from the aryl radical intermediate and promote the reaction.[7]

  • pH Control: The pH of the cyanation reaction mixture can be important. Some procedures recommend buffering the solution to ensure optimal conditions for the copper catalyst.[6]

  • Solvent: The reaction is typically carried out in an aqueous medium where the reagents are prepared. Ensure vigorous stirring to maintain a homogenous mixture.

Q4: My final product is a yellow oil or solid and shows impurities on analysis. What are these contaminants and how can I remove them?

A4: A yellow coloration often indicates the presence of impurities.[6] Common contaminants in this synthesis include:

  • 2,5-Difluoro-4-methylphenol: As mentioned, this arises from the decomposition of the diazonium salt. It can be removed by washing the organic extract of the crude product with a dilute aqueous base solution, such as 5% sodium hydroxide, which will deprotonate the acidic phenol and pull it into the aqueous layer.

  • Unreacted 2,5-Difluoro-4-methylaniline: This indicates an incomplete diazotization reaction. It can be removed by washing the organic extract with dilute acid (e.g., 1M HCl) to protonate the basic amine, moving it into the aqueous layer.

  • Isonitriles: These can sometimes form as byproducts in cyanation reactions and often have a very distinct, unpleasant odor.[6]

Final purification is best achieved through column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water).[8][9]

Q5: Can I monitor the reaction progress?

A5: Yes, monitoring the reaction is highly recommended. Thin Layer Chromatography (TLC) is an effective technique.[5]

  • Starting Material: Spot the initial 2,5-Difluoro-4-methylaniline solution.

  • Reaction Mixture: Carefully take a small aliquot from the reaction, quench it by extracting into an organic solvent (e.g., ethyl acetate), and spot it on the TLC plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The Rƒ value of the benzonitrile product will be higher than that of the aniline starting material.[9]

Experimental Protocols & Data

Table 1: Optimized Reaction Parameters for Sandmeyer Synthesis
ParameterStageRecommended Value / ConditionRationale & Key Considerations
Temperature Diazotization0 – 5 °CPrevents decomposition of the thermally unstable diazonium salt.[5][6]
Cyanation60 – 70 °CProvides sufficient energy for N₂ loss and reaction with the copper cyanide complex.[5]
Reagents NaNO₂~1.1 equivalentsA slight excess ensures complete conversion of the aniline.
Acid (HCl)~2.5 - 3.0 equivalentsOne equivalent protonates the aniline; the rest forms nitrous acid and maintains an acidic medium.
CuCN~1.2 equivalentsA slight excess of the catalyst/reagent ensures the reaction goes to completion.
Reaction Time Diazotization~15-20 min after NaNO₂ additionAllows for complete formation of the diazonium salt before proceeding.[5]
Cyanation~15-30 min after reflux/heatingMonitor by TLC to confirm the disappearance of the intermediate.[5]
Detailed Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Sandmeyer reaction principles.[3][5][7] Researchers should perform their own risk assessment before beginning.

Part A: Diazotization of 2,5-Difluoro-4-methylaniline

  • In a flask, dissolve 2,5-Difluoro-4-methylaniline (e.g., 10.0 g) in a mixture of concentrated HCl (e.g., 25 mL) and water (e.g., 25 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., ~1.1 eq) in water (e.g., 20 mL) and pre-cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes. The resulting solution contains the diazonium salt and must be kept cold and used immediately.[5][6]

Part B: Sandmeyer Cyanation

  • In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (e.g., ~1.2 eq) in a suitable solvent system (e.g., aqueous solution with sodium cyanide if needed to form the soluble Cu(CN)₂⁻ complex).

  • Heat this copper cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper cyanide solution with vigorous stirring. You will observe gas evolution (N₂).

  • After the addition is complete, heat the reaction mixture under reflux or maintain at 60-70 °C for an additional 15-30 minutes, or until TLC analysis indicates the reaction is complete.[5]

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of reaction).[8]

  • Combine the organic layers. Wash sequentially with water, dilute NaOH solution (to remove any phenolic byproduct), and finally with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.[8][9]

References

Stability of 2,5-Difluoro-4-methylbenzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-methylbenzonitrile (DFMBN). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges during your experiments. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your work.

Introduction: The Stability Profile of a Fluorinated Benzonitrile

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability and modulate the pharmacokinetic properties of a final drug candidate.[1] However, the reactivity of the nitrile group and the influence of the aromatic fluorine substituents necessitate a clear understanding of the compound's stability under various experimental conditions.

The primary pathway for the degradation of benzonitriles is hydrolysis of the nitrile functional group, which can occur under both acidic and basic conditions, ultimately yielding a carboxylic acid. The rate and mechanism of this hydrolysis are influenced by the nature and position of substituents on the benzene ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is the hydrolysis of the nitrile (-CN) group. This reaction can proceed under both acidic and basic conditions to form the corresponding amide intermediate, which can then be further hydrolyzed to 2,5-difluoro-4-methylbenzoic acid.

Q2: How do the fluorine substituents affect the stability of the nitrile group?

A2: The two electron-withdrawing fluorine atoms are expected to influence the reactivity of the nitrile group. In acid-catalyzed hydrolysis, electron-withdrawing groups can enhance the reaction rate by making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Conversely, in base-catalyzed hydrolysis, the effect can be more complex, but generally, electron-withdrawing groups can stabilize the intermediate anion, potentially affecting the reaction kinetics.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from strong acids, strong bases, and oxidizing agents to prevent chemical degradation.

Q4: Can I anticipate any specific side reactions when using this compound in multi-step synthesis?

A4: Besides hydrolysis of the nitrile, the fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, especially with strong nucleophiles and/or high temperatures. The positions of the fluorine atoms relative to the electron-withdrawing nitrile group make them potentially labile.

Troubleshooting Guides

Issue 1: Unexpected Impurity Formation During an Acid-Catalyzed Reaction

Scenario: You are performing a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and notice a new, more polar spot on your TLC or an unexpected peak in your HPLC analysis.

Potential Cause: Acid-catalyzed hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity:

    • Isolate the impurity using preparative chromatography.

    • Characterize the structure using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm if it is the amide or carboxylic acid derivative.

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Hydrolysis is often accelerated at higher temperatures.

    • Acid Concentration: Use the minimum concentration of acid necessary to catalyze your desired reaction.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the hydrolysis byproduct.

    • Anhydrous Conditions: If the desired reaction does not require water, conduct the experiment under strictly anhydrous conditions to prevent hydrolysis.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of water.[2]

Diagram: Proposed Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Tautomerization cluster_3 Step 4: Further Hydrolysis DFMBN This compound Protonated_Nitrile Protonated Nitrile Intermediate DFMBN->Protonated_Nitrile H⁺ Oxonium_Ion Oxonium Ion Intermediate Protonated_Nitrile->Oxonium_Ion Water H₂O Water->Protonated_Nitrile Amide 2,5-Difluoro-4-methylbenzamide Oxonium_Ion->Amide -H⁺, Tautomerization Carboxylic_Acid 2,5-Difluoro-4-methylbenzoic Acid Amide->Carboxylic_Acid H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway.

Issue 2: Degradation Observed Under Basic Reaction Conditions

Scenario: You are using a strong base (e.g., NaOH, KOH) in your reaction, and you observe the formation of byproducts, or your starting material is consumed faster than expected with no desired product formation.

Potential Cause: Base-catalyzed hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Characterize Byproducts: As with acidic conditions, isolate and identify the byproducts to confirm hydrolysis.

  • Modify Reaction Conditions:

    • Base Strength: If possible, use a weaker, non-nucleophilic base.

    • Temperature Control: Keep the reaction temperature as low as possible. Consider running the reaction at 0°C or below.

    • Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents.

Mechanistic Insight: Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon. This is often the rate-determining step. The resulting intermediate is then protonated by water.

Diagram: Proposed Base-Catalyzed Hydrolysis of this compound

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation cluster_2 Step 3: Tautomerization cluster_3 Step 4: Further Hydrolysis DFMBN This compound Anionic_Intermediate Anionic Intermediate DFMBN->Anionic_Intermediate Hydroxide OH⁻ Hydroxide->DFMBN Protonated_Intermediate Protonated Intermediate Anionic_Intermediate->Protonated_Intermediate Water H₂O Water->Anionic_Intermediate Amide 2,5-Difluoro-4-methylbenzamide Protonated_Intermediate->Amide Tautomerization Carboxylate 2,5-Difluoro-4-methylbenzoate Amide->Carboxylate OH⁻, H₂O

Caption: Base-catalyzed hydrolysis pathway.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.[5][6]

Protocol: Forced Degradation Study

Objective: To determine the stability of this compound under acidic, basic, and oxidative stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Control Sample:

    • Dilute 1 mL of the stock solution with 1 mL of water and treat it in the same way as the stressed samples (without the stressor).

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any major degradation products.

Quantitative Data Summary

ConditionTemperatureTime% Degradation (Hypothetical)Major Degradant (Hypothetical)
1 M HCl60°C4 h15%2,5-Difluoro-4-methylbenzamide
1 M NaOH60°C4 h25%2,5-Difluoro-4-methylbenzoic acid
3% H₂O₂RT24 h< 5%Not significant

Note: The % degradation and major degradant are hypothetical and should be determined experimentally.

Analytical Methods for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the stability of this compound due to its ability to separate the parent compound from potential degradation products.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

References

Technical Support Center: Chromatography Purification of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the purification of this specific compound. Our approach is rooted in scientific principles to ensure you can confidently troubleshoot and optimize your separation protocols.

Troubleshooting Guide

This section addresses specific, practical problems you might face during the column chromatography of this compound.

Q1: My this compound is not separating from a closely related impurity. How can I improve the resolution?

A1: Achieving good resolution between structurally similar compounds is a common challenge. Here’s a systematic approach to enhance separation:

1. Optimize Your Solvent System (Mobile Phase): The choice of eluent is critical. For a moderately polar compound like this compound, a common starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[1][2]

  • Fine-Tune the Polarity: If your compound and the impurity are eluting too close together, you need to adjust the polarity of the mobile phase. Develop your method using Thin Layer Chromatography (TLC) first. The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[3] This range generally provides the best separation on a column.

  • Try Different Solvent Combinations: Don't be afraid to experiment with different solvent systems. Sometimes, changing one of the solvents, even to one with a similar polarity, can alter the selectivity of the separation. For example, substituting ethyl acetate with diethyl ether can sometimes improve resolution due to different solvent-solute interactions.

2. Adjust the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues.

  • Consider Deactivated Silica: If you suspect your compound might be sensitive to the acidic nature of silica, you can use deactivated silica gel or add a small amount (0.5-1%) of a modifying agent like triethylamine to your mobile phase to neutralize the acidic sites.[1]

  • Alternative Stationary Phases: For difficult separations, consider using a different stationary phase altogether, such as alumina or a bonded-phase silica (e.g., cyano- or diol-bonded phases), which offer different selectivities.

3. Optimize Column Parameters: The physical parameters of your column play a significant role in separation efficiency.

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one for the same amount of stationary phase.[4]

  • Flow Rate: The flow rate of the mobile phase affects the equilibration time of the analyte between the stationary and mobile phases. An optimal flow rate, often around 2 inches per minute for flash chromatography, is crucial for good separation.[5][6] A flow rate that is too fast can lead to band broadening and poor separation.[5]

Q2: I'm experiencing significant "tailing" of my product peak. What's causing this and how do I fix it?

A2: Peak tailing, where the back of the peak is drawn out, is a common issue that can lead to impure fractions. Several factors can contribute to this problem:

1. Chemical Interactions with the Stationary Phase: The nitrile group and fluorine atoms in this compound can interact with the acidic silanol groups on the surface of silica gel.

  • Solution: As mentioned previously, adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can neutralize these acidic sites and reduce tailing.[1]

2. Column Overloading: Loading too much sample onto the column can saturate the stationary phase, leading to poor peak shape.

  • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.

3. Improper Column Packing: An improperly packed column with channels or voids will lead to uneven solvent flow and peak tailing.[7]

  • Solution: Ensure your column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[8] Tapping the column gently during packing can help settle the silica and remove air pockets.[4]

4. Inappropriate Solvent Polarity: If the eluent is not strong enough to move the compound efficiently, it can lead to tailing.

  • Solution: Once your product starts to elute, you can sometimes switch to a slightly more polar solvent system to help it move off the column more quickly and sharpen the peak.[9]

Q3: My product seems to be stuck on the column and won't elute. What should I do?

A3: This can be a frustrating situation, but there are several potential causes and solutions:

1. Insufficient Solvent Polarity: The most common reason for a compound not eluting is that the mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. You can do this by increasing the percentage of the more polar solvent in your binary mixture. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[1]

2. Compound Decomposition: It's possible your compound is not stable on silica gel and has decomposed.[9]

  • Solution: Before running a large-scale column, test the stability of your compound on a small TLC plate. Spot your compound and let the plate sit for an hour or two before eluting. If you see new spots or streaking that wasn't there initially, your compound may be decomposing. In this case, you might need to use a less acidic stationary phase like alumina or deactivated silica.[9]

3. Incorrect Solvent System: Double-check that you have prepared the correct solvent system. A simple mistake in mixing can lead to a mobile phase that is too weak to elute your product.[9]

4. Sample Precipitation: If your crude mixture is not fully soluble in the eluting solvent, it may have precipitated at the top of the column, preventing it from moving.[9]

  • Solution: Ensure your sample is fully dissolved before loading. If solubility is an issue, you can use a "dry loading" technique.[5] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, remove the solvent under reduced pressure, and then load the resulting free-flowing powder onto the top of your column.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on the structure, this compound is a compound of moderate polarity. A good starting point for developing a separation method would be a mixture of hexanes and ethyl acetate .[1] Begin by testing different ratios on a TLC plate, for example:

  • 9:1 Hexanes:Ethyl Acetate

  • 4:1 Hexanes:Ethyl Acetate

  • 1:1 Hexanes:Ethyl Acetate

Aim for an Rf value of approximately 0.3 for your target compound.[6] This will give you a good starting point for your column chromatography.

Q2: Should I use normal-phase or reverse-phase chromatography?

A2: For the initial purification of a crude reaction mixture containing a small organic molecule like this compound, normal-phase chromatography on silica gel is typically the most straightforward and cost-effective method.

Reverse-phase chromatography (RPC) , which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), is also a powerful technique.[10] It is often used for final purification steps or for analyzing the purity of a sample by HPLC.[11] The choice between the two depends on the nature of the impurities and the scale of the purification. For many research lab applications, normal-phase flash chromatography is sufficient.

Q3: How do I properly pack a flash chromatography column?

A3: Proper column packing is essential for a successful separation. Here is a general "dry packing" protocol:

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • Add Silica Gel: Pour the dry silica gel into the column.[6]

  • Compact the Silica: Gently tap the side of the column to ensure the silica is well-packed and to remove any air pockets.[4]

  • Add Sand: Add another thin layer of sand on top of the silica to prevent the surface from being disturbed when you add the solvent.[6]

  • Wet the Column: Carefully add your chosen eluent to the column and use pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column until it is fully saturated and equilibrated.[6] Never let the solvent level drop below the top of the silica.[4]

Q4: What are some potential impurities in the synthesis of this compound?

A4: The potential impurities will depend on the synthetic route used. Common synthetic pathways to similar benzonitriles often involve the dehydration of an aldoxime or a cyanation reaction.[12] Therefore, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: For example, the corresponding benzaldoxime if the nitrile is formed via dehydration.

  • Side products: Byproducts from competing reactions.

  • Reagents: For example, residual triphenylphosphine oxide if a Wittig-type reaction is used in the synthetic sequence.[13]

Understanding the potential impurities is crucial for developing an effective purification strategy, as their polarity relative to your product will dictate the best chromatographic conditions.

Visual Experimental Workflows

General Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel) Load 3. Load Sample (Wet or Dry Loading) TLC->Load Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or other methods) Combine 7. Combine Pure Fractions Evaporate 8. Evaporate Solvent

Caption: A typical workflow for flash column chromatography.

Troubleshooting Poor Separation

G Start Poor Separation (Overlapping Peaks) CheckSolvent Is Rf ~0.3 on TLC? Start->CheckSolvent AdjustSolvent Adjust Solvent Polarity CheckSolvent->AdjustSolvent No CheckLoading Is Column Overloaded? CheckSolvent->CheckLoading Yes AdjustSolvent->CheckSolvent ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckFlow Is Flow Rate Too Fast? CheckLoading->CheckFlow No Success Improved Separation ReduceLoad->Success ReduceFlow Reduce Flow Rate CheckFlow->ReduceFlow Yes ConsiderAlt Consider Alternative Stationary Phase CheckFlow->ConsiderAlt No ReduceFlow->Success ConsiderAlt->Success

Caption: Decision tree for troubleshooting poor separation in chromatography.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase (Starting) Hexanes:Ethyl AcetateGood polarity range for moderately polar compounds.[1]
TLC Target Rf 0.25 - 0.35Optimal range for good separation on a column.[3]
Sample Loading Dry loading recommendedPrevents issues with sample solubility in the eluent.[8][9]
Column Flow Rate ~2 inches/minuteBalances separation efficiency and speed.[6]
Peak Tailing Modifier 0.5-1% Triethylamine in eluentNeutralizes acidic silica sites, improving peak shape.[1]

References

Preventing degradation of 2,5-Difluoro-4-methylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 2,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, maintaining its purity and stability during storage is paramount to the success and reproducibility of your experiments.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the primary degradation pathways, recommend optimal storage conditions, and provide detailed protocols for assessing the stability of your material.

Understanding the Molecule: Why Stability Matters

This compound is a substituted aromatic nitrile. The electron-withdrawing nature of the nitrile group and the fluorine atoms, combined with the electron-donating methyl group, creates a unique electronic environment that influences its reactivity and stability. Degradation of this compound can lead to the formation of impurities that may interfere with subsequent synthetic steps, reduce yields, and potentially introduce unwanted side products into your final compounds. Ensuring the integrity of your starting material is the first step toward reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Protected from light (Amber vial)Prevents photodegradation, a common pathway for aromatic compounds.
Humidity Dry environment (desiccator)Minimizes the risk of hydrolysis of the nitrile group.[1][2]
Container Tightly sealed, chemically resistant glassPrevents exposure to atmospheric moisture and contaminants.

Q2: What are the primary degradation products I should be aware of?

The two most likely degradation products of this compound are:

  • 2,5-Difluoro-4-methylbenzamide: Formed through the partial hydrolysis of the nitrile group.

  • 2,5-Difluoro-4-methylbenzoic acid: Formed through the complete hydrolysis of the nitrile group, often proceeding via the benzamide intermediate.[3][4]

Q3: My compound has been stored for a while. How can I check its purity?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your this compound and quantify any potential degradation products. A detailed protocol for a suitable HPLC method is provided in the "Experimental Protocols" section of this guide.

Q4: I suspect my compound has been exposed to moisture. What should I do?

If you suspect moisture exposure, it is highly recommended to re-analyze the material using the provided HPLC method to quantify the levels of 2,5-Difluoro-4-methylbenzamide and 2,5-Difluoro-4-methylbenzoic acid. Depending on the level of degradation and the tolerance of your specific application, you may need to purify the material or use a fresh batch.

Q5: Can I store this compound in a standard laboratory freezer?

While storing at low temperatures is beneficial, it's important to ensure the container is properly sealed to prevent the condensation of moisture when it is removed from the freezer and brought to room temperature. It is recommended to allow the container to warm to room temperature before opening.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram with a shorter retention time than the parent compound. This could indicate the formation of the more polar degradation products, 2,5-difluoro-4-methylbenzamide or 2,5-difluoro-4-methylbenzoic acid.Confirm the identity of the new peak by co-injection with authentic standards of the potential degradation products, if available. If standards are not available, LC-MS analysis can help in identification.
The material has changed in color or consistency (e.g., clumping). This may be a sign of significant degradation, potentially due to prolonged exposure to adverse conditions such as humidity or high temperatures.The material should be considered suspect and its purity thoroughly evaluated by HPLC before use.
Inconsistent results in downstream reactions using a previously reliable batch of the compound. This could be due to the degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.Re-qualify the stored this compound using the provided HPLC method to ensure it meets the required purity specifications for your reaction.

Degradation Pathways and Mechanisms

Understanding the potential chemical transformations that this compound can undergo is key to preventing them.

Hydrolysis

The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. This is the most common degradation pathway.

  • Mechanism: The reaction proceeds in two main steps. First, the nitrile is hydrated to form the corresponding benzamide intermediate. This is followed by the hydrolysis of the amide to the carboxylic acid and ammonia.[3][4][5] The presence of moisture is the primary driver for this degradation pathway.

Hydrolysis_Pathway Compound This compound Amide 2,5-Difluoro-4-methylbenzamide Compound->Amide H₂O (H⁺ or OH⁻) Acid 2,5-Difluoro-4-methylbenzoic acid Amide->Acid H₂O (H⁺ or OH⁻)

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation

Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism: The absorption of light energy can promote the molecule to an excited state, leading to various reactions such as cleavage of the C-F bond or reactions with atmospheric oxygen.[3][4] The exact photoproducts can be complex and varied. Storing the compound in amber vials or in the dark is a simple and effective preventative measure.

Photodegradation_Workflow Start This compound Exposure Exposure to Light (especially UV) Start->Exposure ExcitedState Excited State Molecule Exposure->ExcitedState Degradation Degradation Products (e.g., defluorinated species, photo-oxidation products) ExcitedState->Degradation Forced_Degradation_Flowchart Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Photo Photolysis (ICH Q1B) Stress->Photo Thermal Thermal (80°C, solid) Stress->Thermal Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Pass Fail Optimize HPLC Method Evaluation->Fail Fail

References

Scalable synthesis of 2,5-Difluoro-4-methylbenzonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 2,5-Difluoro-4-methylbenzonitrile, including troubleshooting and FAQs for industrial applications.

Technical Support Center: Scalable Synthesis of this compound

Welcome to the technical support center for the industrial synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, field-proven insights into the common challenges encountered during scale-up, formatted as a series of frequently asked questions and detailed troubleshooting guides. Our focus is on the prevalent and scalable Sandmeyer reaction pathway, starting from 2,5-difluoro-4-methylaniline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy, safety, and starting materials.

Q1: What is the most industrially viable route for synthesizing this compound?

For scalable production, the Sandmeyer reaction is the most established and cost-effective method. This pathway begins with the diazotization of a primary aromatic amine, in this case, 2,5-difluoro-4-methylaniline, to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide catalyst to introduce the nitrile group.[1] While other methods like the ammoxidation of toluene derivatives exist for aromatic nitriles, they are energy-intensive and less suitable for this specific substituted compound.[2]

Q2: What are the most critical safety concerns when performing this synthesis at scale?

There are two primary hazards:

  • Diazonium Salt Instability: Aromatic diazonium salts are thermally labile and can be explosive, especially if isolated in a dry, solid state.[3][4] It is imperative to keep them in a cold aqueous solution (typically 0-5 °C) and use them immediately after preparation.[5]

  • Cyanide Toxicity: Copper(I) cyanide and any residual cyanide salts are highly toxic. All handling must be done in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves and safety glasses. An emergency cyanide antidote kit should be readily available.

Q3: How does the presence of two fluorine atoms on the aromatic ring affect the reaction?

The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. This has two main effects:

  • It slightly deactivates the ring, which can make the initial diazotization of the aniline slightly slower compared to non-fluorinated analogues.

  • It enhances the stability of the resulting diazonium salt to some degree, although the 0-5 °C temperature requirement remains critical for preventing decomposition.[4]

Q4: Can I use a different starting material other than 2,5-difluoro-4-methylaniline?

While theoretically possible, starting with 2,5-difluoro-4-methylaniline is the most direct route. Synthesizing the target molecule by first creating a different benzonitrile and then attempting to introduce the fluorine atoms (e.g., via electrophilic fluorination) would present significant regioselectivity challenges, leading to a mixture of isomers that are difficult to separate.[6]

Part 2: Synthesis Workflow & Methodology

The overall process can be visualized as a two-stage chemical transformation followed by purification.

SynthesisWorkflow cluster_prep Stage 1: Diazotization cluster_reaction Stage 2: Sandmeyer Cyanation cluster_purification Stage 3: Purification A 2,5-Difluoro-4-methylaniline B Aryl Diazonium Salt (in situ) A->B NaNO₂, HCl 0-5 °C C Crude Product B->C CuCN Heat D Pure this compound C->D Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

Disclaimer: This protocol is for informational purposes. All procedures should be adapted and optimized for specific laboratory or plant conditions and performed with a thorough risk assessment.

Part A: Diazotization of 2,5-Difluoro-4-methylaniline

  • In a jacketed reactor suitable for low-temperature reactions, charge 2,5-difluoro-4-methylaniline (1.0 eq) and a solution of hydrochloric acid (3.0 eq).

  • Cool the mixture to 0-5 °C with vigorous stirring, maintaining this temperature range throughout the process.

  • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature does not exceed 5 °C. The addition rate is critical to control the exotherm.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Validation Step: Test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates that the diazotization is complete.[1] If the test is negative, add a small additional portion of the sodium nitrite solution.

Part B: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent or aqueous solution as dictated by the specific process (e.g., dissolved with sodium or potassium cyanide).

  • Heat the CuCN solution to the target reaction temperature (often 60-70 °C, but requires optimization).

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuCN solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence and any exotherm.

  • After the addition is complete, continue to heat the mixture (e.g., reflux for 15-30 minutes) to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique like GC or HPLC.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Perform a steam distillation or solvent extraction to isolate the crude product.

  • Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any phenolic byproducts) and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield high-purity this compound.

Part 3: Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

TroubleshootingTree cluster_yield Low Yield Analysis cluster_stall Reaction Stall Analysis A Problem Observed B Low Yield / High Impurity Profile A->B C Reaction Fails to Initiate or Stalls A->C D Purification Issues (Oiling Out, Poor Separation) A->D B1 Check Diazotization Stage B->B1 B2 Check Cyanation Stage B->B2 C1 Root Cause: - Inactive CuCN catalyst - Diazonium salt decomposed before addition - Incorrect stoichiometry C->C1 B1_Sol Root Cause: - Temp > 5°C (Decomposition) - Incomplete reaction (Insufficient NaNO₂) - Aniline purity issue B1->B1_Sol B2_Sol Root Cause: - Poor CuCN quality - Temp too low/high - pH out of range B2->B2_Sol

Caption: A decision tree for troubleshooting common synthesis problems.

Q&A Troubleshooting

Problem: I am getting a low yield and observing many side products, particularly a phenol byproduct.

  • Question: What is the most likely cause of low yields and phenol formation?

  • Answer: This is a classic symptom of diazonium salt decomposition. The primary cause is a failure to maintain the reaction temperature between 0-5 °C during the diazotization step.[5] The diazonium salt is unstable at higher temperatures and will react with water to form the corresponding phenol (2,5-difluoro-4-methylphenol).

  • Troubleshooting Steps:

    • Verify Cooling System: Ensure your cooling bath or reactor jacket is functioning correctly and can maintain the target temperature even during the exothermic addition of sodium nitrite.

    • Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to dissipate heat effectively.

    • Use Immediately: The diazonium salt solution should be used in the subsequent cyanation step as soon as it is prepared. Do not store it.[5]

Problem: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material.

  • Question: What leads to the formation of tar and dark coloration?

  • Answer: This often points to side reactions, such as the formation of biaryl and azo compounds.[1] Azo compounds, formed when the diazonium salt couples with unreacted aniline, are often highly colored. This can be exacerbated by incorrect stoichiometry or localized "hot spots" in the reactor.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Use the starch-iodide test to confirm all the starting aniline has been converted to the diazonium salt before proceeding to the cyanation step.[1] This prevents unreacted aniline from participating in side reactions.

    • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized temperature gradients.

    • Check Reagent Quality: Ensure the purity of the starting aniline. Impurities can lead to unexpected side reactions.

Problem: My product is difficult to purify. It keeps "oiling out" during recrystallization.

  • Question: Why does my product form an oil instead of crystals during recrystallization?

  • Answer: "Oiling out" typically occurs for two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the crude product is too impure, causing significant melting point depression.[7]

  • Troubleshooting Steps:

    • Change Solvent System: Switch to a solvent or solvent pair with a lower boiling point.

    • Increase Solvent Volume: Use a larger volume of the solvent to ensure the compound remains dissolved until a lower temperature is reached.

    • Pre-Purification: If impurities are the cause, consider a preliminary purification step. Running the crude material through a short plug of silica gel can remove many polar impurities, making subsequent recrystallization more successful.[7]

Problem: The Sandmeyer cyanation step is sluggish or does not proceed to completion.

  • Question: What factors can inhibit the copper-catalyzed cyanation reaction?

  • Answer: The most common issue is the quality and activity of the copper(I) cyanide catalyst. Cu(I) salts can oxidize to Cu(II) over time, which is not the active catalyst for the traditional Sandmeyer reaction.[1] The reaction pH can also be a critical factor.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Use freshly prepared or properly stored copper(I) cyanide to ensure high activity.

    • Optimize Temperature: While the diazotization must be cold, the cyanation step often requires heating. Systematically experiment with the reaction temperature (e.g., in 10 °C increments from 50 °C to 80 °C) to find the optimal condition for your substrate.

    • Ensure Complete Dissolution: Make sure the copper salt is fully dissolved or adequately suspended before adding the diazonium salt solution to ensure maximum catalytic activity.[1]

Part 4: Data Summary Tables

Table 1: Key Reaction Parameters and Common Ranges

ParameterStageTypical RangeCriticality & Rationale
TemperatureDiazotization0–5 °CHigh: Prevents decomposition of the unstable diazonium salt.[5]
TemperatureCyanation50–80 °CMedium: Must be optimized to balance reaction rate against potential side reactions.
Stoichiometry (NaNO₂)Diazotization1.05–1.1 eqHigh: A slight excess ensures complete conversion of the aniline.[1]
Stoichiometry (CuCN)Cyanation1.1–1.3 eqMedium: A slight excess drives the reaction to completion.
pHDiazotizationAcidic (HCl)High: Necessary for the formation and stability of the diazonium salt.

References

Minimizing byproduct formation in 2,5-Difluoro-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitrile group, activates the aromatic ring for various transformations. However, this reactivity profile can also lead to the formation of undesired byproducts. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), and the molecule can participate in palladium-catalyzed cross-coupling reactions. The nitrile group itself can also undergo hydrolysis under certain conditions.

This guide will focus on troubleshooting common issues encountered during reactions with this compound, providing a logical framework to diagnose and resolve synthetic challenges.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Yield of Desired Product in Nucleophilic Aromatic Substitution (SNAr) with Amines

Symptoms:

  • Complex reaction mixture with multiple spots on TLC.

  • Isolation of a significant amount of starting material.

  • Formation of a white precipitate that is not the desired product.

Potential Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Incomplete Reaction Increase reaction temperature or time. The electron-withdrawing nature of the fluorine and nitrile groups facilitates SNAr, but insufficient energy may lead to a sluggish reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Side Reaction: Hydrolysis of the Nitrile Group Ensure anhydrous reaction conditions. The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially at elevated temperatures or in the presence of acid or base. Use freshly distilled, dry solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Side Reaction: Double Substitution Use a stoichiometric amount or a slight excess of the amine nucleophile. While the fluorine atoms have different reactivities, using a large excess of a highly reactive amine can lead to the substitution of both fluorine atoms. Careful control of stoichiometry is crucial.
Poor Solubility of Reactants Choose an appropriate solvent. A solvent that ensures the solubility of both this compound and the amine nucleophile is essential for a homogeneous reaction. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices for SNAr reactions.

Experimental Workflow for SNAr Troubleshooting:

sn_ar_troubleshooting start Low Yield in SNAr check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction solubility Solubility Issues? check_sm->solubility hydrolysis Hydrolysis (Amide/Acid)? check_byproducts->hydrolysis double_sub Double Substitution? check_byproducts->double_sub incomplete_reaction->hydrolysis No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Yes hydrolysis->double_sub No anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions Yes double_sub->solubility No control_stoichiometry Control Amine Stoichiometry double_sub->control_stoichiometry Yes change_solvent Change Solvent solubility->change_solvent Yes end Optimized Reaction increase_temp_time->end anhydrous_conditions->end control_stoichiometry->end change_solvent->end

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Problem 2: Formation of Homocoupling and/or Defluorinated Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Presence of a byproduct with a mass corresponding to the dimer of the boronic acid coupling partner.

  • Detection of 2,5-difluoro-4-methylbenzene in the reaction mixture.

  • Reduced yield of the desired cross-coupled product.

Potential Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Homocoupling of Boronic Acid Optimize the base and reaction temperature. Homocoupling is often promoted by elevated temperatures and certain bases. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and running the reaction at the lowest effective temperature can minimize this side reaction. The presence of oxygen can also promote homocoupling, so ensure the reaction is thoroughly degassed.
Protodeboronation of Boronic Acid Use anhydrous conditions and a non-protic solvent. The presence of water or protic solvents can lead to the cleavage of the C-B bond of the boronic acid, reducing its effective concentration and leading to lower yields.
Reductive Defluorination Choose a milder reducing agent or optimize the catalyst system. In some palladium-catalyzed reactions, undesired reductive defluorination can occur. This can sometimes be mitigated by using a different phosphine ligand or a milder base.
Catalyst Decomposition Use a robust ligand and ensure proper degassing. The formation of palladium black is an indicator of catalyst decomposition, which can lead to lower activity and byproduct formation. Using bulky, electron-rich phosphine ligands can stabilize the palladium catalyst. Thoroughly degassing the reaction mixture to remove oxygen is critical.

Key Reaction Parameters for Suzuki-Miyaura Coupling:

suzuki_parameters center Suzuki-Miyaura Reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) center->catalyst ligand Phosphine Ligand (e.g., SPhos, XPhos) center->ligand base Base (e.g., K₂CO₃, Cs₂CO₃) center->base solvent Solvent (e.g., Toluene, Dioxane) center->solvent

Caption: Key components influencing Suzuki-Miyaura coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of 2,5-difluoro-4-methylbenzamide as a significant byproduct. How can I prevent this?

A1: The formation of 2,5-difluoro-4-methylbenzamide is due to the hydrolysis of the nitrile group. This is a common side reaction, especially under harsh acidic or basic conditions, or at elevated temperatures in the presence of water.

To minimize nitrile hydrolysis, consider the following:

  • Strictly Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, anhydrous base. If aqueous bases are necessary, try to run the reaction at a lower temperature to disfavor the hydrolysis pathway.

  • Reaction Temperature and Time: Monitor your reaction closely and avoid unnecessarily long reaction times or excessively high temperatures.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases.

Q2: In a Buchwald-Hartwig amination, I am getting a significant amount of hydrodefluorination, resulting in 2-fluoro-4-methylbenzonitrile. What could be the cause?

A2: Hydrodefluorination is a known side reaction in some palladium-catalyzed couplings of aryl fluorides. It involves the cleavage of a C-F bond and its replacement with a C-H bond.

Strategies to mitigate hydrodefluorination include:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation and suppress side reactions. Consider screening ligands such as RuPhos or XPhos.

  • Base Selection: The strength and nature of the base can influence the reaction pathway. Weaker bases might be less prone to promoting hydrodefluorination.

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize this side reaction.

Q3: When performing a Suzuki-Miyaura coupling, I observe a significant amount of homocoupled biaryl byproduct from my boronic acid. How can I suppress this?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often driven by oxidative processes.

To reduce homocoupling:

  • Thorough Degassing: Oxygen is a major contributor to the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by several cycles of vacuum/inert gas backfill or by sparging with an inert gas.

  • Stoichiometry of the Boronic Acid: Using a large excess of the boronic acid can increase the likelihood of homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).

  • Choice of Palladium Pre-catalyst: Some palladium sources are more prone to promoting homocoupling than others. If you are using Pd(OAc)₂, you might consider trying a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the amine nucleophile (1.0-1.2 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, NMP).

  • If required, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.).

  • Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Validation & Comparative

Spectroscopic Differentiation of Difluoro-methylbenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of 2,5-difluoro-4-methylbenzonitrile and two of its constitutional isomers: 2,6-difluoro-3-methylbenzonitrile and 3,5-difluoro-4-methylbenzonitrile. As a senior application scientist, my goal is to not only present the data but to also delve into the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to confidently distinguish between these closely related compounds.

The Isomers in Focus

The three isomers of difluoro-methylbenzonitrile (C₈H₅F₂N, Molecular Weight: 153.13 g/mol ) under examination are:

  • Isomer 1: this compound

  • Isomer 2: 2,6-Difluoro-3-methylbenzonitrile

  • Isomer 3: 3,5-Difluoro-4-methylbenzonitrile

The subtle differences in the placement of the fluorine and methyl substituents on the benzonitrile scaffold give rise to unique electronic environments for each nucleus, resulting in distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it excels in differentiating isomers.[1] By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the precise substitution pattern of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine (strongly electron-withdrawing and π-donating) and the nitrile and methyl groups (electron-withdrawing and electron-donating, respectively).

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃

IsomerAromatic Proton 1 (δ, ppm)Aromatic Proton 2 (δ, ppm)Methyl Protons (δ, ppm)
This compound ~7.4 (d)~7.2 (d)~2.3 (s)
2,6-Difluoro-3-methylbenzonitrile ~7.5 (t)~7.0 (d)~2.4 (s)
3,5-Difluoro-4-methylbenzonitrile ~7.3 (s, 2H)-~2.2 (s)

Note: The predicted values are based on established substituent effects on aromatic chemical shifts. Experimental data should be acquired for confirmation.

  • This compound: The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atoms.

  • 2,6-Difluoro-3-methylbenzonitrile: The two aromatic protons will likely appear as a triplet and a doublet, respectively, due to their coupling patterns.

  • 3,5-Difluoro-4-methylbenzonitrile: Due to the symmetry of this molecule, the two equivalent aromatic protons will appear as a singlet. This is a key distinguishing feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atoms directly attached to fluorine will exhibit large C-F coupling constants.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) in CDCl₃

IsomerC-CN (δ, ppm)C-F (δ, ppm)Aromatic CH (δ, ppm)C-CH₃ (δ, ppm)-CH₃ (δ, ppm)
This compound ~115~160 (d), ~158 (d)~120 (d), ~118 (d)~135 (d)~15
2,6-Difluoro-3-methylbenzonitrile ~114~162 (d, 2C)~130 (t), ~115 (d)~125 (t)~14
3,5-Difluoro-4-methylbenzonitrile ~116~163 (d, 2C)~112 (t, 2C)~128 (t)~13

Note: The chemical shifts for the fluorinated carbons are expected to be split into doublets due to one-bond C-F coupling. The chemical shifts for other carbons may show smaller couplings to fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds, offering a wide chemical shift range and providing detailed information about the electronic environment of the fluorine atoms.[2][3] The chemical shifts and F-F or F-H coupling constants are highly diagnostic for isomer identification.

Table 3: Comparative ¹⁹F NMR Data (Predicted) in CDCl₃ (Referenced to CFCl₃)

IsomerF-2 (δ, ppm)F-5 (δ, ppm)F-6 (δ, ppm)F-3 (δ, ppm)
This compound ~ -115 (d)~ -118 (d)--
2,6-Difluoro-3-methylbenzonitrile ~ -110 (s)-~ -110 (s)-
3,5-Difluoro-4-methylbenzonitrile -~ -112 (s)-~ -112 (s)

Note: The multiplicities are predicted based on F-F and F-H couplings. In this compound, the two fluorine atoms are expected to show doublet splitting due to coupling to each other. In the other two isomers, the equivalent fluorine atoms will appear as singlets (in proton-decoupled spectra).

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra at room temperature.

  • Data Acquisition Parameters:

    • ¹H NMR: Spectral width of ~16 ppm, 32k data points, 16 scans, relaxation delay of 2 s.

    • ¹³C{¹H} NMR: Spectral width of ~250 ppm, 64k data points, 1024 scans, relaxation delay of 2 s.

    • ¹⁹F{¹H} NMR: Spectral width of ~200 ppm, 64k data points, 64 scans, relaxation delay of 2 s.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

    • Integrate the signals in the ¹H and ¹⁹F spectra.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Isomer (5-10 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectra (TMS, CFCl3) process->reference analyze Analyze Shifts, Couplings & Integrals reference->analyze identify Isomer Identification analyze->identify

Fig 1. Standardized workflow for NMR analysis of difluoro-methylbenzonitrile isomers.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule.[4] While all three isomers will show characteristic absorptions for the nitrile (C≡N), C-F, aromatic C-H, and aliphatic C-H bonds, the exact positions and intensities of these bands can vary subtly with the substitution pattern.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound2,6-Difluoro-3-methylbenzonitrile3,5-Difluoro-4-methylbenzonitrile
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 2950-28502950-28502950-2850
C≡N Stretch ~2230~2235~2225
Aromatic C=C Stretch 1620-14501620-14501620-1450
C-F Stretch 1300-11001300-11001300-1100
Aromatic C-H Bend (OOP) 900-690900-690900-690

The most diagnostic region in the IR spectrum is often the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations related to the entire molecular skeleton occur. The out-of-plane (OOP) C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring and can provide strong evidence for isomer identification.[5]

Experimental Protocol for FTIR Analysis
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the major absorption peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. All three isomers will have the same nominal molecular mass of 153 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₅F₂N).

While the molecular ion peak will be the same, the fragmentation patterns under electron ionization (EI) conditions may differ, providing another avenue for isomer differentiation. The fragmentation of benzonitrile derivatives is often initiated by the loss of the nitrile group or cleavage of the bonds adjacent to the aromatic ring. The substitution pattern can influence the relative stability of the resulting fragment ions.

Predicted Fragmentation Pathways:

  • Loss of HCN: [M - HCN]⁺ at m/z 126.

  • Loss of a methyl radical: [M - CH₃]⁺ at m/z 138.

  • Loss of a fluorine atom: [M - F]⁺ at m/z 134.

The relative abundances of these fragment ions can be used to distinguish between the isomers. For instance, the steric environment around the methyl group in 2,6-difluoro-3-methylbenzonitrile might influence the propensity for methyl loss compared to the other isomers.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for separating and identifying volatile isomers.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Integrated_Workflow cluster_sample cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_conclusion Sample Unknown Difluoro-methylbenzonitrile Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Primary structural elucidation MS GC-MS Analysis Sample->MS Molecular weight & fragmentation IR FTIR Spectroscopy NMR->IR Confirm functional groups & substitution Conclusion Unambiguous Isomer Identification NMR->Conclusion MS->IR IR->Conclusion

Fig 2. An integrated spectroscopic workflow for the definitive identification of difluoro-methylbenzonitrile isomers.

Conclusion

The unambiguous identification of positional isomers like those of difluoro-methylbenzonitrile is a critical task in chemical research and development. While each spectroscopic technique provides valuable pieces of the puzzle, a synergistic approach is the most robust strategy. ¹H and ¹⁹F NMR often provide the most definitive data for distinguishing these isomers, with the symmetry of 3,5-difluoro-4-methylbenzonitrile making it particularly easy to identify. FTIR and MS serve as excellent confirmatory techniques, verifying functional groups and molecular weight, respectively. By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently navigate the challenges of isomer analysis.

References

A Senior Application Scientist's Guide to the Synthesis of 2,5-Difluoro-4-methylbenzonitrile: A Comparative Analysis of Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-Difluoro-4-methylbenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. This document provides a comparative analysis of two primary synthetic routes, starting from either 2,5-difluoro-4-methylaniline or 2,5-difluoro-4-methylbenzaldehyde. Our focus is on providing not just protocols, but a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a fluorinated aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group is a versatile functional handle for further chemical transformations. Consequently, efficient and scalable synthetic routes to this intermediate are of high importance.

This guide will dissect two common precursor pathways, offering a side-by-side comparison of their synthetic efficiency, safety considerations, and overall practicality in a research and development setting.

Route 1: The Sandmeyer Reaction from 2,5-Difluoro-4-methylaniline

This classical approach leverages the well-established Sandmeyer reaction to convert the amino group of 2,5-difluoro-4-methylaniline into a nitrile group via a diazonium salt intermediate. This method is often favored for its reliability and the commercial availability of the aniline precursor.

Causality of Experimental Choices

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of functional groups.[1][2][3][4][5] The choice of 2,5-difluoro-4-methylaniline as a precursor is logical due to the direct conversion of the amine to the nitrile in a one-pot diazotization and cyanation sequence. The use of sodium nitrite in an acidic medium is a standard and cost-effective method for generating the crucial diazonium salt. Copper(I) cyanide is the classical and most effective reagent for the subsequent cyanation step, acting as a catalyst to facilitate the radical-nucleophilic aromatic substitution.[1]

Experimental Workflow: From Aniline to Benzonitrile

Aniline 2,5-Difluoro-4-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl (aq) 0-5 °C Nitrile This compound Diazonium->Nitrile CuCN, KCN Heat

Caption: Workflow for the Sandmeyer reaction route.

Detailed Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2,5-Difluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)[6][7][8][9][10]

  • Copper(I) Cyanide (CuCN)[11][12][13]

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2,5-difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium carbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: From 2,5-Difluoro-4-methylbenzaldehyde

This alternative pathway involves the synthesis of this compound from the corresponding benzaldehyde. This route is advantageous if the aldehyde is readily available or can be synthesized efficiently. The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis.

Causality of Experimental Choices

The conversion of an aldehyde to a nitrile typically proceeds through an oxime intermediate. Hydroxylamine hydrochloride is the reagent of choice for the formation of the aldoxime due to its stability and commercial availability. The subsequent dehydration of the oxime to the nitrile can be achieved using various reagents. A common and effective method involves heating the oxime with a dehydrating agent like acetic anhydride or selenium dioxide.[14] The choice of selenium dioxide is based on its effectiveness in promoting the dehydration under relatively mild conditions.

Experimental Workflow: From Aldehyde to Benzonitrile

Aldehyde 2,5-Difluoro-4-methylbenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl, Pyridine Reflux Nitrile This compound Oxime->Nitrile SeO2, Dioxane Heat

Caption: Workflow for the aldehyde precursor route.

Detailed Experimental Protocol: Aldehyde to Nitrile Conversion

Materials:

  • 2,5-Difluoro-4-methylbenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)[15][16][17][18][19]

  • Pyridine

  • Selenium Dioxide (SeO₂)[14][20][21][22]

  • 1,4-Dioxane

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 2,5-Difluoro-4-methylbenzaldehyde (1.0 eq) in pyridine.

    • Add hydroxylamine hydrochloride (1.2 eq) and reflux the mixture for 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and pour it into cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aldoxime.

  • Dehydration to Nitrile:

    • In a clean, dry flask, dissolve the crude aldoxime in 1,4-dioxane.

    • Add selenium dioxide (1.1 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the oxime.

    • Cool the reaction mixture and filter to remove the selenium byproduct.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Comparative Analysis of the Two Synthetic Routes

FeatureRoute 1: Sandmeyer Reaction (from Aniline)Route 2: From Aldehyde
Starting Material Availability 2,5-Difluoro-4-methylaniline is commercially available.2,5-Difluoro-4-methylbenzaldehyde may need to be synthesized, adding steps to the overall process.
Number of Steps Typically a one-pot, two-step (diazotization and cyanation) process from the aniline.Two distinct steps from the aldehyde (oxime formation and dehydration).
Reagent Toxicity & Hazards Involves highly toxic cyanides (CuCN, KCN) and the formation of a potentially unstable diazonium salt.[6][7][8][9][10][11][12][13]Uses toxic selenium dioxide and corrosive pyridine. Hydroxylamine hydrochloride can be a skin sensitizer.[14][15][16][17][18][19][20][21][22]
Reaction Conditions Requires low temperatures (0-5 °C) for the diazotization step, followed by heating.Both steps generally require heating (reflux).
Typical Yields Yields for Sandmeyer reactions can be variable but are often in the range of 60-80% for cyanation.[23]Yields for both oxime formation and dehydration are typically good to excellent, often exceeding 80% for each step.
Scalability The handling of large quantities of cyanides and potentially explosive diazonium salts can be challenging on a larger scale.Generally more amenable to scale-up, although the toxicity of selenium dioxide needs careful management.
Purification Purification may require careful removal of copper salts and colored byproducts.Purification is generally straightforward, involving filtration and standard chromatographic techniques.

Expert Insights and Recommendations

For laboratory-scale synthesis where the primary goal is rapid access to this compound and the starting aniline is readily available, the Sandmeyer reaction (Route 1) offers a direct and established method. However, the inherent safety risks associated with highly toxic cyanides and the potential instability of the diazonium intermediate demand meticulous experimental technique and adherence to strict safety protocols.

For larger-scale preparations or in contexts where the handling of cyanides is to be avoided, the aldehyde-based route (Route 2) presents a more attractive option. While it involves an additional synthetic step if the aldehyde is not commercially available, the overall process is often cleaner, with more manageable safety concerns and potentially higher overall yields. The synthesis of the aldehyde from the corresponding toluene derivative via oxidation is a feasible preceding step.

Ultimately, the choice of precursor will depend on the specific constraints and priorities of the research or development project, including scale, available starting materials, safety infrastructure, and timeline.

References

The Strategic Advantage of 2,5-Difluoro-4-methylbenzonitrile in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks offer a powerful toolkit to modulate physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] Among the diverse array of available synthons, substituted benzonitriles are of particular interest due to the versatility of the nitrile group in chemical transformations.[2] This guide provides an in-depth technical comparison of 2,5-Difluoro-4-methylbenzonitrile with other isomeric and related building blocks, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.

The Critical Role of Fluorine Substitution in Aromatic Systems

The introduction of fluorine onto an aromatic ring profoundly alters its electronic properties. The high electronegativity of fluorine withdraws electron density, making the ring more susceptible to nucleophilic attack, a fundamental principle underpinning Nucleophilic Aromatic Substitution (SNAr) reactions.[3] The position and number of fluorine substituents, alongside other functional groups, allow for a fine-tuning of this reactivity, enabling selective chemical modifications.

This is particularly crucial in the synthesis of complex molecules where regioselectivity is paramount. The strategic placement of fluorine can direct incoming nucleophiles to a specific position, a feature that is less controllable in non-fluorinated analogues. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, a common strategy in drug design to improve pharmacokinetic profiles.[1]

This compound: A Profile of Reactivity and Utility

This compound emerges as a highly valuable building block due to its specific substitution pattern. The two fluorine atoms activate the aromatic ring for SNAr, while their positions relative to the nitrile and methyl groups create a distinct electronic and steric environment. The nitrile group, a potent electron-withdrawing group, further enhances this activation, particularly for nucleophilic attack at the positions ortho and para to it.

The methyl group, being electron-donating, can subtly modulate the reactivity of the ring and provides an additional site for potential functionalization. This unique combination of substituents makes this compound a versatile synthon for the construction of elaborate molecular architectures.

Comparative Analysis with Alternative Building Blocks

The choice of a building block is a critical decision in a synthetic campaign, directly impacting reaction efficiency, yield, and the properties of the final compound. Here, we compare this compound with other commonly employed fluorinated benzonitriles.

Case Study: Synthesis of a Key Intermediate for the GLP-1 Receptor Agonist Danuglipron (PF-06882961)

A compelling example of the utility of fluorinated benzonitriles is in the synthesis of the oral GLP-1 receptor agonist, Danuglipron (PF-06882961).[4] A key fragment of this drug molecule is derived from a 4-cyano-2-fluorobenzyl moiety.[5] While the exact commercial synthesis of Danuglipron is proprietary, we can analyze the reactivity of different building blocks in the context of a crucial SNAr reaction that would lead to a similar ether linkage present in the final molecule.

Let's consider the Williamson ether synthesis, a classic SNAr reaction, between a generic alcohol (R-OH) and various fluorinated benzonitriles.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Fluorinated Benzonitrile Fluorinated Benzonitrile Reaction + ROH R-OH Base Base Ether Product Ether Product Reaction->Ether Product Salt Salt Reaction->Salt caption Generalized Williamson Ether Synthesis

A generalized workflow for the Williamson ether synthesis.

Comparative Reactivity and Yield:

The efficacy of this reaction is highly dependent on the substitution pattern of the fluorinated benzonitrile. The electron-withdrawing nitrile group activates the positions ortho and para to it for nucleophilic attack.

Building BlockStructureExpected Reactivity in SNArRationale
This compound this compoundHigh The fluorine at position 5 is para to the strongly electron-withdrawing nitrile group, making it highly activated for displacement. The fluorine at position 2 is ortho to the nitrile, also activating it, but potentially more sterically hindered. The methyl group at position 4 has a minor electronic effect on the reactivity at position 5.
2,4-Difluoro-5-methylbenzonitrile 2,4-Difluoro-5-methylbenzonitrileModerate to High The fluorine at position 4 is para to the activating nitrile group. However, the adjacent methyl group at position 5 may introduce some steric hindrance, potentially lowering the reaction rate compared to an unsubstituted analogue. The fluorine at position 2 is ortho to the nitrile and also activated.
4-Fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrileModerate The single fluorine at position 4 is para to the nitrile group, providing good activation for SNAr. The methyl group at position 2 is ortho to the reaction site and may exert some steric hindrance.

Experimental Protocols

To provide a practical context, a general protocol for a nucleophilic aromatic substitution reaction is outlined below. This protocol can be adapted for the specific building blocks and nucleophiles being used.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Fluorinated benzonitrile (e.g., this compound) (1.0 eq)

  • Nucleophile (e.g., an alcohol or amine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and the anhydrous solvent.

  • If using a solid base like NaH, add it portion-wise to the solution at 0 °C and stir for 20-30 minutes to form the nucleophilic anion. If using a carbonate or amine base, it can be added directly to the reaction mixture.

  • Add a solution of the fluorinated benzonitrile in the same anhydrous solvent to the mixture containing the activated nucleophile.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzonitrile.

cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Inert_Atmosphere Inert Atmosphere (N2 or Ar) Flask Flame-Dried Round-Bottom Flask Inert_Atmosphere->Flask Add_Nucleophile Add Nucleophile & Solvent Flask->Add_Nucleophile Activate_Nucleophile Activate Nucleophile (Add Base) Add_Nucleophile->Activate_Nucleophile Add_Benzonitrile Add Fluorinated Benzonitrile Activate_Nucleophile->Add_Benzonitrile Heat Heat Reaction Add_Benzonitrile->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify caption Experimental Workflow for SNAr

A step-by-step workflow for a typical SNAr reaction.

Conclusion: The Efficacy of this compound

Based on the principles of nucleophilic aromatic substitution, this compound stands out as a highly efficacious building block for several key reasons:

  • High Reactivity: The presence of two fluorine atoms, strategically positioned relative to the electron-withdrawing nitrile group, provides strong activation for SNAr reactions. This can lead to higher yields and the ability to use a broader range of nucleophiles under milder conditions.

  • Regioselectivity: The distinct electronic environment of the two fluorine atoms offers the potential for selective substitution, allowing for precise control over the synthesis of complex molecules.

  • Versatility: The combination of the reactive fluoride leaving groups, the versatile nitrile handle, and the modifiable methyl group makes this a multi-functional building block for diverse synthetic applications.

While the selection of a building block will always be project-specific, the inherent chemical properties of this compound make it a superior choice in many synthetic contexts, particularly when high reactivity and control over substitution are desired. Its application in the synthesis of advanced pharmaceutical intermediates underscores its value to the research and drug development community.

References

A Senior Application Scientist's Guide to the Structural Validation of 2,5-Difluoro-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of pharmaceutical intermediates is a cornerstone of reproducible research and GMP (Good Manufacturing Practices). 2,5-Difluoro-4-methylbenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its precise isomeric structure is critical, as even minor variations in substituent positions on the aromatic ring can lead to vastly different pharmacological activities and impurity profiles.

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the structural validation of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, enabling you to build a self-validating system for structural confirmation.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method interrogates a molecule based on different physicochemical principles.[2] By employing a suite of orthogonal (independent) methods, we create a robust, multi-dimensional view of the molecule, ensuring the highest confidence in its identity, purity, and stability. For a polysubstituted aromatic ring like this compound, where multiple isomers are possible, an orthogonal approach is not just recommended—it is essential.

Primary Validation: The Unambiguous Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR offers a direct and highly sensitive window into the molecule's structure.[3]

Causality in NMR: Why ¹H, ¹³C, and ¹⁹F Nuclei Tell a Unique Story

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values provide a detailed molecular fingerprint. In the context of this compound, we are looking for a unique set of signals that can only arise from this specific substitution pattern.

Table 1: Predicted and Comparative NMR Data for Difluoro-4-methylbenzonitrile Isomers

Compound¹H NMR Data¹³C NMR Data¹⁹F NMR Data
This compound (Target) Predicted: Two aromatic singlets (or very small doublets), one methyl singlet.Predicted: Unique set of signals with characteristic ¹³C-¹⁹F couplings.Predicted: Two distinct signals, each split by the other fluorine and adjacent protons.
2-Fluoro-4-methylbenzonitrile Experimental: δ 7.47 (t), 7.60 (d), 7.64 (d) ppm.[2]Experimental: δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 ppm.[2]A single fluorine resonance.
3,5-Difluoro-4-methylbenzonitrile Predicted: One aromatic singlet, one methyl singlet.Predicted: Simpler spectrum due to symmetry.Predicted: One signal for two equivalent fluorine atoms.

Note: Experimental data for the target molecule is not widely published; the power of the technique lies in predicting the expected spectrum and comparing it against isomeric standards.

Experimental Protocol: A Multi-dimensional NMR Approach

A comprehensive NMR analysis should be considered a single, integrated experiment with multiple stages.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known internal standard (e.g., tetramethylsilane - TMS for ¹H/¹³C) if quantification is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced.[4]

2. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. This will confirm the presence of the methyl group and the aromatic protons. The key is the splitting pattern of the aromatic protons, which are coupled to the fluorine atoms.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The large one-bond carbon-fluorine coupling constants (¹JCF) and smaller long-range couplings (ⁿJCF) are diagnostic.[5] For this compound, you would expect to see two carbons with very large splitting due to direct attachment to fluorine.

  • ¹⁹F NMR: This is the most direct probe. A proton-decoupled ¹⁹F NMR spectrum should show two distinct signals. The chemical shifts are highly informative of the fluorine's environment.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals.

    • ¹H-¹H COSY: Will show coupling between adjacent protons (if any).

    • ¹H-¹³C HSQC: Correlates protons to the carbons they are directly attached to.

    • ¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.

    • ¹H-¹⁹F HOESY/NOESY: Can reveal through-space proximity between protons and fluorine atoms, confirming their spatial relationship.[5]

Secondary Validation: Orthogonal Confirmation with Mass Spectrometry

Mass Spectrometry (MS) provides a complementary and essential piece of the structural puzzle: the molecular weight.[7] When coupled with a separation technique like Liquid Chromatography (LC-MS), it also serves as a powerful tool for purity assessment.

Causality in MS: From Molecular Ion to Fragmentation Fingerprint

In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound (C₈H₅F₂N), the expected exact mass is 153.0390.[7] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. This fragmentation pattern is often unique to a specific structure and can be used to distinguish between isomers.[6] For example, the loss of a methyl group (-15 amu) or the nitrile group (-26 amu) would be expected fragmentation pathways.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion AdductPredicted m/z for C₈H₅F₂N
[M+H]⁺154.0463
[M+Na]⁺176.0282
[M]⁺153.0385

Data sourced from PubChem predictions.[8]

Experimental Protocol: LC-MS for Purity and Molecular Weight Confirmation

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

2. LC Method Development:

  • Column: A C18 reversed-phase column is a good starting point for this type of aromatic compound.

  • Mobile Phase: A gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is typically effective. Formic acid aids in protonation for positive ion mode ESI.

  • Detection: A UV detector can be used to monitor the separation, while the MS detector provides mass information.

3. MS Data Acquisition:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Polarity: Positive ion mode is likely to be effective, looking for the [M+H]⁺ adduct.

  • Analysis: Perform a full scan to identify the molecular ion. Then, perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation spectrum.

Definitive Structure: The Gold Standard of X-Ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[9] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Causality in Crystallography: From Diffraction to 3D Model

This technique relies on the ability to grow a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a 3D model of the electron density of the molecule can be constructed, from which the atomic positions are determined.

While powerful, obtaining a suitable crystal can be a significant challenge and is not always feasible for every compound.

Experimental Protocol: Single-Crystal X-Ray Diffraction

1. Crystallization:

  • This is often the most challenging step. It involves slowly evaporating the solvent from a saturated solution of the compound. A variety of solvents and solvent mixtures should be screened.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[9]

  • The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms.

  • The diffractometer rotates the crystal while collecting the diffraction data.

3. Structure Solution and Refinement:

  • The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods.

  • The resulting structural model is then refined to best fit the experimental data.

Visualizing the Validation Workflow

A logical workflow ensures that each piece of data builds upon the last, leading to a confident structural assignment.

Caption: A typical experimental workflow for structural confirmation.

Comparative Logic: Distinguishing Isomers

The core of the validation process is not just confirming that the data is consistent with the target structure, but also that it is inconsistent with other likely possibilities, such as isomers.

G Target This compound ¹H: 2 Ar signals ¹⁹F: 2 signals Isomer1 3,5-Difluoro-4-methylbenzonitrile ¹H: 1 Ar signal (symmetry) ¹⁹F: 1 signal (symmetry) Isomer2 2-Fluoro-4-methylbenzonitrile ¹H: 3 Ar signals ¹⁹F: 1 signal ExperimentalData Experimental Data - ¹H NMR shows 2 Ar signals - ¹⁹F NMR shows 2 signals ExperimentalData->Target Matches ExperimentalData->Isomer1 Contradicts ExperimentalData->Isomer2 Contradicts

Caption: Logic for comparing a derivative to reference compounds.

Conclusion

The structural validation of this compound and its derivatives is a multi-faceted process that demands a rigorous, orthogonal approach. While ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provide the foundational evidence for the specific isomeric structure, high-resolution mass spectrometry is essential for confirming molecular weight and elemental composition. For absolute, unambiguous proof, single-crystal X-ray crystallography remains the gold standard. By understanding the "why" behind each technique and employing them in a logical, self-validating workflow, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the purity of a starting material is not a trivial detail—it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the seemingly minor impurities in a key building block like 2,5-Difluoro-4-methylbenzonitrile can have cascading and often detrimental effects. These impurities can lead to unexpected side reactions, lower yields of the desired product, and introduce contaminants that are difficult and costly to remove in later stages.

This guide provides an in-depth, technically-grounded framework for the comparative purity analysis of this compound sourced from different suppliers. We will move beyond a simple declaration of percentage purity and delve into the causality behind the analytical techniques chosen, providing detailed, field-proven protocols. Our approach is designed to be a self-validating system, ensuring that the data generated is not only accurate but also provides a comprehensive profile of the material's quality.

The Analytical Imperative: A Multi-Modal Approach to Purity Determination

A single analytical technique rarely provides a complete picture of a compound's purity. Each method has its inherent strengths and weaknesses. Therefore, a robust purity assessment of this compound necessitates a multi-modal approach, employing orthogonal techniques to ensure a comprehensive evaluation. For this guide, we will focus on a powerful triad of analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency and the structural information provided by mass spectrometry make it invaluable for impurity profiling.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical analysis, HPLC is adept at separating non-volatile impurities, including isomers and other closely related compounds that may not be amenable to GC analysis.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[1][2][3] It provides an absolute measure of the amount of the target molecule in a sample.

The synergy of these three techniques provides a high degree of confidence in the assigned purity value and a detailed understanding of the impurity profile.

Experimental Workflow: From Sample Receipt to Purity Verdict

The following workflow outlines the systematic approach to benchmarking the purity of this compound from various suppliers.

Purity Benchmarking Workflow for this compound cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting SampleReceipt Receive Samples from Suppliers A, B, and C SamplePrep Prepare Stock Solutions (e.g., in Acetonitrile or DMSO-d6) SampleReceipt->SamplePrep GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS HPLC HPLC-UV Analysis (Non-Volatile Impurities) SamplePrep->HPLC qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR DataIntegration Integrate & Analyze Data (Chromatograms & Spectra) GCMS->DataIntegration HPLC->DataIntegration qNMR->DataIntegration PurityCalc Calculate Purity & Impurity Levels DataIntegration->PurityCalc Comparison Compare Supplier Performance PurityCalc->Comparison Report Generate Comprehensive Report Comparison->Report

Caption: A streamlined workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Instrument parameters may require optimization based on the specific equipment and columns available in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: This method is designed to separate and identify potential volatile impurities such as residual solvents from the synthesis or isomeric impurities with different boiling points.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity acetone.

  • GC-MS Parameters:

    • Inlet: Split mode (50:1), 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: 35-400 m/z.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Rationale: This reversed-phase HPLC method is developed to separate the main component from less volatile impurities, including potential starting materials, by-products, and isomers that may have similar boiling points but different polarities. A C18 column is a good starting point for this type of aromatic compound.[4][5]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • HPLC Parameters:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-22 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

Quantitative NMR (qNMR) Protocol

Rationale: qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[1][2][6] This method is less susceptible to variations in detector response seen in chromatographic techniques.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

  • qNMR Parameters (¹H):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (can be adjusted based on signal-to-noise).

    • Spectral Width: Appropriate for observing all relevant signals.

    • Acquisition Time: At least 3 seconds.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Purity Analysis of this compound from Different Suppliers

The following table presents hypothetical data from the analysis of this compound from three different suppliers using the protocols detailed above.

Parameter Supplier A Supplier B Supplier C
Stated Purity (on CoA) 99.5% (by GC)>99% (by HPLC)99.0% (unspecified method)
qNMR Purity (%) 99.6 ± 0.298.2 ± 0.399.1 ± 0.2
HPLC Purity (Area %) 99.898.599.3
GC Purity (Area %) 99.799.299.4
Identified Impurities (GC-MS) Isomer: 2,5-Difluoro-3-methylbenzonitrile (0.15%)Starting Material: 1,4-Difluoro-2-methylbenzene (0.5%)Hydrolysis Product: 2,5-Difluoro-4-methylbenzamide (0.3%)
Identified Impurities (HPLC-UV) Isomer: 2,5-Difluoro-3-methylbenzonitrile (0.12%)Unidentified Impurity at RRT 1.2 (0.8%)Hydrolysis Product: 2,5-Difluoro-4-methylbenzamide (0.4%)
Appearance White crystalline solidOff-white powderWhite crystalline solid

Discussion and Interpretation of Results

The hypothetical data presented in the table highlights the importance of a multi-technique approach to purity assessment.

  • Supplier A demonstrates excellent correlation between the stated purity and the results from all three analytical methods. The primary impurity identified is a positional isomer, which is a common byproduct in aromatic substitution reactions. The low level of this impurity suggests a well-controlled and optimized manufacturing process.

  • Supplier B shows a significant discrepancy between the stated purity and the results obtained by qNMR and HPLC. The presence of the starting material, 1,4-Difluoro-2-methylbenzene, at a notable concentration suggests an incomplete reaction or inefficient purification. The unidentified impurity in the HPLC analysis warrants further investigation, potentially through techniques like LC-MS, to determine its structure and potential impact on subsequent reactions.

  • Supplier C provides a product with good purity, consistent with their stated value. The presence of the hydrolysis product, 2,5-Difluoro-4-methylbenzamide, is a common issue with nitrile compounds, especially if exposed to moisture during synthesis, workup, or storage. While the level is relatively low, its presence could be problematic for certain applications.

Conclusion: The Value of Rigorous Purity Benchmarking

This guide has outlined a comprehensive and scientifically sound methodology for benchmarking the purity of this compound from different suppliers. By employing a combination of GC-MS, HPLC-UV, and qNMR, researchers can gain a detailed and accurate understanding of the quality of this critical building block.

The choice of a supplier should not be based solely on the stated purity on a Certificate of Analysis, but on a thorough, independent verification using orthogonal analytical methods. This due diligence at the outset of a research or development program can prevent costly and time-consuming issues downstream, ultimately contributing to the integrity and success of the scientific endeavor.

References

A Comparative Analysis of 2,5-Difluoro-4-methylbenzonitrile and 2,4-Difluoro-3-methylbenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced differences between structural isomers can dictate the success or failure of a research program. The strategic incorporation of fluorine atoms and methyl groups into aromatic systems allows for the fine-tuning of molecular properties, including metabolic stability, binding affinity, and electronic characteristics.[1][2][3] This guide provides an in-depth, objective comparison of two closely related fluorinated aromatic nitriles: 2,5-Difluoro-4-methylbenzonitrile and 2,4-Difluoro-3-methylbenzonitrile. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical data and theoretical insights necessary to select the optimal building block for their specific application.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the positions of the fluoro and methyl substituents between these two isomers results in distinct physicochemical properties. These differences, summarized in the table below, can have significant implications for reaction conditions, solubility, and ultimately, biological activity.

PropertyThis compound2,4-Difluoro-3-methylbenzonitrile
CAS Number 1003708-66-4847502-87-8[4]
Molecular Formula C₈H₅F₂N[5]C₈H₅F₂N[4]
Molecular Weight 153.13 g/mol [5]153.13 g/mol [4]
Boiling Point 215.5 ± 35.0 °C at 760 mmHgNot available
Density 1.2 ± 0.1 g/cm³Not available
Flash Point 84.1 ± 25.9 °CNot available
Predicted XlogP 2.2[6]2.2[4][7]

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic analysis is fundamental to confirming the identity and purity of these isomers. While a complete experimental dataset is not publicly available for both compounds, we can compile the known data and supplement it with predicted values based on established principles.

This compound:

  • ¹H NMR: A proton NMR spectrum is available for this isomer, which would be crucial for its unambiguous identification in a laboratory setting.[8]

2,4-Difluoro-3-methylbenzonitrile:

  • ¹³C NMR (Predicted): Computational predictions of the ¹³C NMR spectrum are available and can serve as a useful guide for researchers.[4]

The interpretation of the NMR spectra for these compounds would rely on the characteristic chemical shifts and coupling constants arising from the fluorine, methyl, and aromatic protons. For instance, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns would be instrumental in confirming the substitution pattern on the benzene ring.

Synthesis and Reactivity: A Comparative Perspective

The synthesis of these difluoro-methylbenzonitrile isomers can be approached through various methods common in aromatic chemistry. While specific, optimized protocols for these exact molecules are not widely published, we can infer logical synthetic routes and discuss their comparative reactivity based on established principles of organic chemistry.

Plausible Synthetic Pathways

A common strategy for the synthesis of aromatic nitriles involves the cyanation of an aryl halide. For instance, a plausible route to 2,4-Difluoro-3-methylbenzonitrile could start from 2,4-difluoro-3-methylbromobenzene, which can be subjected to a cyanation reaction, potentially using a copper(I) cyanide or a palladium-catalyzed reaction. A patented process for the preparation of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper iodide/potassium iodide catalyst system could likely be adapted for this purpose.[9]

Similarly, the synthesis of This compound would likely proceed from a correspondingly substituted aryl halide, such as 2,5-difluoro-4-methylbromobenzene.

Synthesis cluster_1 Synthesis of 2,4-Difluoro-3-methylbenzonitrile cluster_2 Synthesis of this compound A1 2,4-Difluoro-3-methylbromobenzene C1 2,4-Difluoro-3-methylbenzonitrile A1->C1 Cyanation B1 CuCN or Pd catalyst/cyanide source B1->C1 A2 2,5-Difluoro-4-methylbromobenzene C2 This compound A2->C2 Cyanation B2 CuCN or Pd catalyst/cyanide source B2->C2

Caption: Plausible synthetic routes to the target isomers via cyanation of aryl bromides.

Reactivity Analysis: The Influence of Substituent Position

The reactivity of these isomers is primarily governed by the electronic effects of the fluorine, methyl, and nitrile groups. The nitrile group is a moderate deactivating group for electrophilic aromatic substitution and a meta-director. Conversely, the methyl group is a weak activating group and an ortho-, para-director. The fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these effects dictates the regioselectivity and rate of further chemical transformations.

Nucleophilic Aromatic Substitution (SNAr):

The presence of two electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring susceptible to nucleophilic aromatic substitution.[10][11] The rate and regioselectivity of SNAr reactions will be highly dependent on the isomer.

  • In This compound , the fluorine at the 5-position is para to the electron-withdrawing nitrile group, which would strongly activate it towards nucleophilic attack. The fluorine at the 2-position is ortho to the nitrile, also activating it.

  • In 2,4-Difluoro-3-methylbenzonitrile , the fluorine at the 4-position is para to the nitrile group, making it the most likely site for nucleophilic attack. The fluorine at the 2-position is ortho to the nitrile group, but also ortho to the electron-donating methyl group, which may slightly diminish its reactivity compared to the 4-fluoro position.

Caption: Predicted regioselectivity of nucleophilic aromatic substitution on the two isomers.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Illustrative Example):

This protocol is a general guideline and would require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the difluoro-methylbenzonitrile isomer (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or THF) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.) if the nucleophile is not already anionic.

  • Reaction Execution: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile and the substrate. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Research and Development

Both This compound and 2,4-Difluoro-3-methylbenzonitrile are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[1][5] The strategic placement of the fluorine and methyl groups can be leveraged to modulate the properties of the final products.

  • Drug Discovery: The incorporation of a difluoro-methyl-benzonitrile moiety can enhance metabolic stability and improve the binding affinity of a drug candidate to its target protein.[2][3] For example, a related compound, 4-fluoro-2-methylbenzonitrile, is a key intermediate in the synthesis of trelagliptin, a drug used for the treatment of type II diabetes.[12] This highlights the potential of these building blocks in developing new therapeutic agents.

  • Materials Science: Fluorinated benzonitriles are also used in the development of advanced materials. For instance, 4-fluoro-2-methylbenzonitrile is a precursor for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs).[12][13] The electronic properties conferred by the fluorinated benzonitrile core are crucial for the performance of these materials.

Conclusion

The choice between this compound and 2,4-Difluoro-3-methylbenzonitrile is not arbitrary and should be guided by a thorough understanding of their distinct properties and reactivity. While their physical properties are similar, the differential positioning of the substituents leads to predictable differences in their chemical behavior, particularly in reactions such as nucleophilic aromatic substitution. This guide provides a foundational understanding to aid researchers in making an informed decision for the rational design and synthesis of novel molecules with desired functionalities.

References

The Strategic Role of the Difluoro-Methylbenzonitrile Scaffold in the Design of Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorine in Modern Drug Discovery

Case Study 1: PARP1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Olaparib was the first PARP inhibitor to receive clinical approval, and its success has spurred the development of new analogs with improved properties.

One such avenue of optimization has been the modification of the linker region of the molecule. The introduction of a 2,4-difluorophenyl linker, which can be synthesized from a 2,4-difluoro-5-methylbenzonitrile precursor, has been shown to be a fruitful strategy. The fluorine atoms can form key hydrogen bonds with amino acid residues in the PARP1 active site, potentially enhancing binding affinity and biological activity.

Comparative Biological Activity of Olaparib Analogs

The following table summarizes the in vitro activity of Olaparib and a key analog incorporating the 2,4-difluorophenyl linker.

CompoundStructurePARP1 IC50 (nM)[1]V-C8 Cell Proliferation IC50 (nM)[1]
Olaparib A structure of the Olaparib molecule.7.3263.6
Analog 15 A structure of an Olaparib analog with a 2,4-difluorophenyl linker.16.1167.1

Data is presented for V-C8 cells, which are BRCA-deficient and thus sensitive to PARP inhibition.

As the data indicates, the introduction of the 2,4-difluoro-phenyl linker in Analog 15, while slightly decreasing the direct enzymatic inhibition of PARP1 compared to Olaparib, resulted in a significant improvement in cellular potency against BRCA-deficient V-C8 cells.[1] This highlights the complex interplay between direct enzyme inhibition and cellular factors like permeability and metabolism, which can be favorably modulated by the difluoro-substitution pattern.

PARP1 Signaling Pathway and Inhibition

PARP1_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 PARylation Auto-PARylation Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) DNA_Repair DNA Repair Inhibitor PARP Inhibitor (e.g., Analog 15) No_Repair Accumulation of Single-Strand Breaks Replication DNA Replication DSB Double-Strand Breaks Apoptosis Cell Death (Synthetic Lethality)

Case Study 2: VEGFR-2 Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is critical for tumor growth and metastasis.[2] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for cancer treatment. A series of pyrrolo[2,1-f][2][3][4]triazine-based compounds have been developed as potent VEGFR-2 inhibitors. Structure-activity relationship (SAR) studies have revealed that the C-4 position of this scaffold is amenable to substitution with anilino groups, and the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety has been identified as a particularly effective substituent for potent VEGFR-2 inhibition.[3]

Comparative Biological Activity of Pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 Inhibitors

The table below showcases the SAR at the C-6 position of the pyrrolotriazine core, while maintaining the optimal 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at C-4.

CompoundR Group (at C-6)VEGFR-2 IC50 (nM)[3]
28 5-methyl-1,3,4-oxadiazol-2-yl1.8
36 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl0.9
37 5-tert-butyl-1,3,4-oxadiazol-2-yl0.7

These results demonstrate that with the optimized difluoro-substituted phenylamino group at C-4, further modifications at the C-6 position with various oxadiazole derivatives can fine-tune the potency, leading to inhibitors with sub-nanomolar activity against VEGFR-2.[3] Compound 37, in particular, showed promising anti-tumor efficacy in a human lung carcinoma xenograft model.[3]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_0 VEGFR-2 Activation cluster_1 Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation pVEGFR2 p-VEGFR2 PLCg PLCγ PI3K PI3K MAPK_Pathway RAS-RAF-MEK-ERK Pathway AKT_Pathway AKT Pathway Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Inhibitor VEGFR-2 Inhibitor (e.g., Compound 37) Inhibitor->VEGFR2 Binds to ATP-binding site

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The key to synthesizing the aforementioned inhibitors is the preparation of the substituted aniline intermediate from the corresponding difluoro-methylbenzonitrile. A plausible synthetic route involves the reduction of the nitro group of a precursor, which in turn can be synthesized from the benzonitrile. A more direct approach, if the appropriate starting material is available, is the reduction of the nitrile to a benzylamine or its conversion to an amide followed by a Hofmann rearrangement.

Synthesis_Workflow Start 2,4-Difluoro-5- methylbenzonitrile Hydrolysis Hydrolysis (e.g., H2SO4/H2O) Start->Hydrolysis Amide 2,4-Difluoro-5- methylbenzamide Hydrolysis->Amide Hofmann Hofmann Rearrangement (e.g., Br2, NaOH) Amide->Hofmann Aniline 4-Amino-2,5-difluoro- methylaniline Hofmann->Aniline Coupling Nucleophilic Aromatic Substitution or Amide Coupling Aniline->Coupling Final_Product Final Inhibitor (e.g., PARP1 or VEGFR-2) Coupling->Final_Product Scaffold Core Scaffold Scaffold->Coupling

Experimental Protocols

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.

  • Reagent Preparation:

    • Prepare PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP1 enzyme in assay buffer to a working concentration (e.g., 2 nM).

    • Prepare activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

    • Prepare β-Nicotinamide adenine dinucleotide (NAD+) solution in assay buffer (e.g., 500 µM).

    • Prepare serial dilutions of the test compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a mixture of PARP1 enzyme and activated DNA to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., by adding a nicotinamidase and a developer reagent).

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[2][4][5][6][7]

  • Cell Plating:

    • Seed cells (e.g., V-C8 or HUVEC) in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the respective wells and incubate for the desired period (e.g., 72 hours). Include vehicle-treated control wells.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

This protocol is used to assess the inhibition of the VEGFR-2 downstream signaling pathway.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HUVEC) and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for several hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with VEGF for a short period (e.g., 10 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts, mix with Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and normalize them to the total ERK and the loading control.

    • Compare the normalized p-ERK levels in the compound-treated samples to the VEGF-stimulated control.

Conclusion

The difluoro-methylbenzonitrile scaffold and its isomers are valuable building blocks in the design of potent and selective enzyme inhibitors. As demonstrated in the case studies of PARP1 and VEGFR-2 inhibitors, the strategic placement of fluorine atoms on the phenyl ring can significantly enhance cellular potency and contribute to favorable drug-like properties. The comparative data presented in this guide underscores the importance of this scaffold in modern medicinal chemistry and provides a framework for the evaluation of new compounds derived from these versatile intermediates. The provided experimental protocols offer a starting point for researchers to assess the biological activity of their own synthesized compounds in a robust and reproducible manner.

References

A Comparative Guide to the Performance of 2,5-Difluoro-4-methylbenzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2,5-Difluoro-4-methylbenzonitrile has emerged as a valuable building block, offering a unique combination of electronic and steric features. This guide provides an in-depth technical comparison of its performance in several critical reaction types, supported by available experimental insights and data. We will explore its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a framework for its effective utilization in complex molecule synthesis.

The Structural and Electronic Profile of this compound

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile, the two fluorine atoms, and the methyl group. The strongly electron-withdrawing nitrile and fluorine substituents activate the aromatic ring towards nucleophilic attack and influence the oxidative addition step in cross-coupling catalysis. The fluorine atom at the C2 position, ortho to the nitrile, provides significant steric hindrance, which can influence regioselectivity and reaction rates. Conversely, the electron-donating methyl group at C4 can modulate the overall electron density of the ring. Understanding these inherent properties is crucial for predicting its behavior in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound in these transformations is of significant interest for the construction of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[1][2] While specific data for this compound as the halide partner is not extensively documented in readily available literature, we can infer its potential performance based on related fluorinated aromatics. The presence of two fluorine atoms is expected to enhance the rate of oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle.[3]

Comparison with Other Benzonitriles:

Compared to a non-fluorinated analogue like 4-methylbenzonitrile, this compound is anticipated to be a more reactive coupling partner in Suzuki-Miyaura reactions due to the electron-withdrawing nature of the fluorine atoms. However, when compared to a more activated substrate like 2,5-difluoro-4-nitrobenzonitrile, the methyl group's slight electron-donating character might render it marginally less reactive.

Anticipated Optimal Conditions:

For successful Suzuki-Miyaura coupling with this compound, highly active palladium catalysts and robust ligands are recommended to overcome potential steric hindrance from the ortho-fluorine and to ensure efficient transmetalation.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃Common and effective palladium precursors.[4]
Ligand Buchwald-type biarylphosphines (e.g., XPhos, SPhos)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Moderately strong bases that are effective and minimize side reactions.[4]
Solvent Toluene, Dioxane, or THF/Water mixturesCommon solvents for Suzuki-Miyaura couplings.[5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Methodology derived from established protocols for similar substrates.[4][5]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1 M).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

A 2,5-Difluoro-4- methylbenzonitrile I Reaction Monitoring (TLC/GC-MS) A->I B Arylboronic Acid B->I C Base (e.g., K3PO4) C->I D Pd Precursor (e.g., Pd(OAc)2) D->I E Ligand (e.g., SPhos) E->I F Inert Atmosphere (N2 or Ar) F->I G Degassed Solvent (e.g., Toluene) G->I H Heating (80-110 °C) H->I J Work-up & Purification I->J K Biaryl Product J->K

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] The electron-deficient nature of the aromatic ring in this compound makes it a good candidate for this reaction. The fluorine atoms enhance the electrophilicity of the carbon atoms, facilitating the crucial oxidative addition step.

Comparison with Other Benzonitriles:

Similar to the Suzuki-Miyaura coupling, this compound is expected to be more reactive than its non-fluorinated counterparts. In comparison to other halogenated benzonitriles (e.g., chloro- or bromo-derivatives), the C-F bond is generally stronger, which might necessitate more active catalyst systems or higher reaction temperatures. However, the high reactivity of modern Buchwald-Hartwig catalysts often overcomes this barrier.

Anticipated Optimal Conditions:

The choice of ligand is critical in Buchwald-Hartwig aminations. Sterically hindered and electron-rich biarylphosphine ligands have shown broad applicability and high efficiency.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃Standard and effective palladium sources.
Ligand XPhos, RuPhos, BrettPhosHighly active ligands for C-N bond formation, capable of coupling a wide range of amines.[7]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, DioxaneAprotic solvents that are compatible with the reaction conditions.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Methodology based on established protocols for aryl halides.[8][9]

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C L-Pd(II)(Ar)(X) B->C D Ligand Exchange (Amine) C->D E L-Pd(II)(Ar)(NHR'R'')X D->E F Deprotonation (Base) E->F G L-Pd(II)(Ar)(NR'R'') F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I Product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitrile and two fluorine atoms, makes it a prime candidate for nucleophilic aromatic substitution (SNA r) reactions.[10][11] In these reactions, a nucleophile replaces a leaving group on the aromatic ring, with fluoride being a competent leaving group, especially when the ring is activated.

Regioselectivity and Reactivity Comparison:

The two fluorine atoms in this compound are not electronically equivalent. The fluorine at C2 is ortho to the strongly electron-withdrawing nitrile group, while the fluorine at C5 is meta. This electronic differentiation, coupled with the steric hindrance at the C2 position, suggests that nucleophilic attack is more likely to occur at the C5 position.

Compared to less fluorinated benzonitriles, this compound is expected to be more reactive towards nucleophiles. For instance, in a reaction with a common nucleophile like an alkoxide or an amine, it would likely require milder conditions (lower temperatures, shorter reaction times) than 4-fluoro-2-methylbenzonitrile.

SubstrateActivating GroupsExpected Relative Reactivity in SNA r
4-MethylbenzonitrileNoneLow
4-Fluoro-2-methylbenzonitrileOne F atomModerate
This compound Two F atoms, one CN groupHigh
2,5-Difluoro-4-nitrobenzonitrileTwo F atoms, one CN, one NO₂ groupVery High

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles.[12]

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile and Base Addition: Add the nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, NaH) if the nucleophile is not already anionic.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the product via column chromatography or recrystallization.

Decision Tree for Reaction Type Selection

start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_cs_bond C-O or C-S Bond start->co_cs_bond suzuki Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald snar Nucleophilic Aromatic Substitution (SNAr) cn_bond->snar (with N-nucleophiles) co_cs_bond->snar

Caption: A guide for selecting the appropriate reaction.

Conclusion

This compound is a versatile and highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its electronic properties, conferred by the two fluorine atoms and the nitrile group, render it an activated substrate for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. While specific, direct comparative studies are not abundant in the literature, a strong understanding of fundamental reaction mechanisms allows for the rational design of synthetic routes employing this valuable reagent. For researchers in drug discovery and materials science, this compound offers a reliable and reactive handle for the introduction of a difluoro-methyl-benzonitrile moiety, enabling the exploration of novel chemical space.

References

The Strategic Utility of 2,5-Difluoro-4-methylbenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriately functionalized building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of available reagents, fluorinated aromatic nitriles have emerged as particularly valuable scaffolds. This guide provides an in-depth analysis of the synthetic utility of 2,5-Difluoro-4-methylbenzonitrile, offering a comparative perspective against its close isomer, 2,4-Difluoro-5-methylbenzonitrile, and other related building blocks. Through an examination of their reactivity, functional group transformations, and applications in medicinal chemistry, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, this document aims to equip scientists with the necessary insights to make informed strategic decisions in their synthetic endeavors.

Introduction: The Advantage of Fluorinated Benzonitriles

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] The benzonitrile moiety, a versatile functional group, can undergo a variety of transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. The combination of these two features in difluorinated benzonitriles creates a class of building blocks with significant potential in the synthesis of complex molecular architectures.

This compound, with its unique substitution pattern, presents a distinct reactivity profile that can be strategically exploited in organic synthesis. This guide will delve into the key transformations of this molecule, providing experimental insights and comparative data to illuminate its synthetic utility.

Core Synthetic Transformations of this compound

The reactivity of this compound is primarily governed by the interplay of the electron-withdrawing fluorine and nitrile groups, and the electron-donating methyl group. These substituents influence the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr) and activate the benzylic methyl group for various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms in this compound activate the aromatic ring towards nucleophilic attack. The position of substitution is directed by the combined electronic effects of the substituents. While specific experimental data for SNAr reactions on this compound is not extensively reported in readily accessible literature, the principles of SNAr on related difluorinated systems provide a strong predictive framework. The fluorine atom at the 2-position is expected to be more activated towards substitution due to the ortho and para electron-withdrawing effects of the nitrile and the other fluorine atom, respectively.

Conceptual SNAr Workflow:

Caption: Conceptual workflow for nucleophilic aromatic substitution on this compound.

Reduction of the Nitrile Group

The nitrile functionality can be readily reduced to a primary amine, providing a key linkage point for further molecular elaboration. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. The resulting benzylic amine, 2,5-difluoro-4-methylbenzylamine, is a valuable intermediate for the synthesis of various bioactive molecules.

Experimental Protocol: Conceptual Reduction of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon, Nitrogen), add a reducing agent (e.g., LiAlH4, 1.5-2.0 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the sequential addition of water, a concentrated aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting suspension and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-Difluoro-4-methylbenzoic acid. This transformation provides access to a different set of functionalities, enabling the formation of amides, esters, and other carboxylic acid derivatives. A related procedure for the hydrolysis of 2,5-Difluoro-4-nitrobenzonitrile to 2,5-Difluoro-4-nitrobenzoic acid involves heating with aqueous sodium hydroxide.[2] A similar protocol could be adapted for this compound.

Conceptual Hydrolysis Protocol:

  • Reaction Setup: A mixture of this compound (1.0 eq) and an aqueous solution of a strong base (e.g., NaOH, KOH) or a strong acid (e.g., H2SO4, HCl) is heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with a concentrated acid (for basic hydrolysis) or neutralized with a base (for acidic hydrolysis) to precipitate the carboxylic acid.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried.

Comparative Analysis: this compound vs. 2,4-Difluoro-5-methylbenzonitrile

The choice between constitutional isomers as starting materials can have significant implications for the outcome of a synthetic sequence. A pertinent comparison for this compound is its isomer, 2,4-Difluoro-5-methylbenzonitrile. The latter has been notably utilized in the synthesis of PARP inhibitors.[3]

FeatureThis compound2,4-Difluoro-5-methylbenzonitrile
CAS Number 878285-14-4[4]329314-68-3[3]
Structure
Reactivity in SNAr The fluorine at C2 is activated by the ortho-nitrile and para-fluorine. The fluorine at C5 is activated by the ortho-methyl (weakly) and para-nitrile. Substitution at C2 is likely favored.The fluorine at C2 is activated by the ortho-nitrile and meta-fluorine. The fluorine at C4 is activated by the ortho-methyl and meta-nitrile. Substitution at the C2 position is generally favored due to stronger activation by the nitrile group.
Application in PARP Inhibitors Less documented in the synthesis of known PARP inhibitors.A key building block for a series of PARP1 inhibitors.[3] The 2,4-difluoro motif is designed to form key hydrogen bonds with amino acid residues in the PARP1 active site.[3]
Synthetic Accessibility Commercially available.Commercially available.

Key Strategic Considerations:

  • Regioselectivity in SNAr: The different substitution patterns of the two isomers will lead to different regiochemical outcomes in SNAr reactions. This is a critical consideration when planning the synthesis of a target molecule with a specific substitution pattern.

  • Established Utility: For the synthesis of molecules structurally related to known PARP inhibitors, 2,4-Difluoro-5-methylbenzonitrile has a more established track record, potentially offering more predictable reaction outcomes based on existing literature.[3]

  • Novel Scaffolds: this compound, being less explored, offers opportunities for the discovery of novel chemical entities with potentially unique biological activities. Its distinct electronic and steric properties could lead to different structure-activity relationships (SAR).

Alternative Building Blocks and Comparative Reactivity

While this compound and its isomer are powerful building blocks, other difluorinated benzonitriles can also be considered depending on the synthetic goal.

Alternative Difluorinated Benzonitriles:

Caption: Alternative difluorinated benzonitrile building blocks for consideration in synthetic design.

The reactivity of these isomers in SNAr reactions is influenced by the position of the fluorine atoms relative to the electron-withdrawing nitrile group. For instance, in 2,6-difluorobenzonitrile, both fluorine atoms are highly activated by the ortho-nitrile group, making it a good substrate for disubstitution reactions. In contrast, 3,5-difluorobenzonitrile would be less reactive towards SNAr due to the meta-relationship of the fluorines to the nitrile group.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a distinct reactivity profile that can be strategically leveraged to access novel chemical scaffolds. While its application in the synthesis of prominent drug molecules is less documented than its isomer, 2,4-Difluoro-5-methylbenzonitrile, this also presents an opportunity for the discovery of new bioactive compounds.

For the synthetic chemist, the choice between this compound and its alternatives will depend on a careful analysis of the desired target structure, the required regioselectivity of key reactions, and the overall synthetic strategy. As the demand for novel fluorinated molecules continues to grow, a thorough understanding of the synthetic utility of building blocks like this compound will be essential for driving innovation in drug discovery and development.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of reagents like 2,5-Difluoro-4-methylbenzonitrile is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring compliance and minimizing risk.

The inherent characteristics of fluorinated organic compounds, such as the exceptional strength of the carbon-fluorine bond, necessitate specialized disposal protocols.[1] Improper handling of this compound, a compound that can cause skin and eye irritation and may lead to respiratory irritation, can pose significant health risks and lead to long-term environmental contamination. Therefore, all waste containing this compound must be treated as hazardous.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. A comprehensive risk assessment of the specific laboratory procedures involving this compound should be conducted to inform the selection of appropriate personal protective equipment (PPE) and handling procedures.

Parameter Information
Chemical Name This compound
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
GHS Hazard Statements H315, H319, H335
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, laboratory coat.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Method Dispose of as hazardous waste at an approved waste disposal plant.

This table summarizes key safety information derived from the Safety Data Sheet (SDS) for this compound.

The "Why": The Rationale Behind Disposal Protocols

Understanding the chemical principles that underpin disposal recommendations is crucial for fostering a culture of safety and compliance. The presence of two fluorine atoms on the benzene ring of this compound significantly increases the stability of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making these compounds resistant to natural degradation.

High-Temperature Incineration: This is the preferred method for the complete destruction of fluorinated organic compounds.[1] The high temperatures, typically exceeding 982 to 1204°C (1800 to 2200°F), and long residence times in a hazardous waste incinerator are necessary to break the robust C-F bonds.[3] Incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially more mobile, and persistent fluorinated byproducts, known as products of incomplete combustion (PICs).[1][4] Therefore, controlled incineration in a specialized facility is essential to ensure complete mineralization to less harmful inorganic products like carbon dioxide and hydrogen fluoride (HF), with the latter being scrubbed from the flue gas.[1][5]

Experimental Protocol: Step-by-Step Disposal Procedures for the Laboratory

This protocol outlines the systematic process for managing this compound waste from the point of generation to its collection by a licensed hazardous waste vendor.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams, especially incompatible materials.

  • Halogenated Organic Waste: Due to the presence of fluorine, this compound waste must be collected in a designated container for halogenated organic waste.[6][7] This is crucial because halogenated waste often requires specific treatment, such as high-temperature incineration, and mixing it with non-halogenated waste can complicate and increase the cost of disposal.[8]

Waste Collection and Container Management

Solid Waste:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container should have a secure, tight-fitting lid.[9]

  • Labeling: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[11]

    • The accumulation start date (the date the first waste is placed in the container).[11]

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The name and contact information of the generating researcher or lab.[11]

  • Collection: Carefully transfer solid waste, including contaminated consumables like weighing paper or gloves, into the labeled container. Minimize the generation of dust.

  • Closure: Keep the container securely closed at all times, except when adding waste.[9][12]

Liquid Waste (Solutions):

  • Container Selection: If this compound is in a solvent, collect it in a separate, compatible, and labeled container for halogenated organic liquid waste.[9]

  • Labeling: Follow the same detailed labeling requirements as for solid waste, listing all components of the solution with their approximate percentages.[10]

  • Closure: Ensure the container has a tight-fitting screw cap and is kept closed when not in use.[12]

Contaminated Sharps:

  • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste with the chemical name.

Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • Location: The SAA must be under the control of the laboratory personnel.[13]

  • Segregation: Store containers of this compound waste segregated from incompatible materials.[9]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemically resistant tray or tub) to contain any potential leaks or spills.[14]

Arranging for Disposal

Once the waste container is full or you are approaching the storage time limit for your SAA, you must arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system or by contacting the EHS office directly.[13][14]

  • Packaging for Transport: Ensure all containers are clean on the outside, properly labeled, and securely sealed.

  • Transportation: The collected waste will be transported by trained personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF). For shipping, this compound would be classified under a generic name, such as "Toxic solids, organic, n.o.s." (UN2811), with the technical name included in parentheses.[15][16][17]

Spill Management: An Emergency Protocol

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[18] Sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spilled material and cleanup debris as hazardous waste and arrange for its disposal.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.

Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Sharps) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into Halogenated Waste Stream B->C Yes D Select Compatible Container (Solid, Liquid, or Sharps) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date - Contact Info D->E F Store in Satellite Accumulation Area (SAA) - Securely Closed - Secondary Containment (Liquids) - Segregated from Incompatibles E->F G Container Full or Time Limit Reached? F->G H Request Waste Pickup (Follow Institutional Protocol) G->H Yes I Transport to Approved Waste Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2,5-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2,5-Difluoro-4-methylbenzonitrile (CAS No. 1003708-66-4). As a substituted benzonitrile, this compound warrants careful handling due to the potential hazards associated with the nitrile functional group and its aromatic structure. The toxicological properties of this specific chemical have not been fully investigated, demanding a cautious approach grounded in the known hazards of similar compounds.[1] This document synthesizes data from analogous chemicals to establish a robust framework for its safe use in research and development settings.

Hazard Assessment: Understanding the Risks

This compound is a biochemical reagent used in synthesis.[2] While specific toxicity data is limited, related benzonitrile and fluorinated aromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] The primary risks stem from the cyano group (-CN), which can interfere with cellular respiration, and the potential for irritation to the skin, eyes, and respiratory system.[6][7]

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[8][9] Symptoms of exposure to similar nitriles can include headache, dizziness, nausea, respiratory distress, convulsions, and in severe cases, unconsciousness or death.[6][10][11]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[7][12]

  • Combustibility: The compound may be a combustible solid or liquid.[4][6] Upon decomposition under heat, it can release highly toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[11][13][14]

Table 1: Hazard Profile of Structurally Related Benzonitriles
Hazard ClassificationDescriptionReference
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Can be absorbed through the skin.[3][7][9]
Skin Corrosion/Irritation Causes skin irritation.[7][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][9]
Specific Target Organ Toxicity May cause respiratory irritation. Chronic exposure may affect the liver and nervous system.[6][7]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls: The First Line of Defense

All work involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[13][15] The fume hood provides critical protection by drawing vapors and dust away from the user. Ensure the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE) Selection
PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile Gloves (minimum thickness of 4 mil)Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and nitriles.[16][17][18] For prolonged work or direct immersion potential, heavier-duty nitrile gauntlets should be used.[19] Always double-glove when handling neat material. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)Goggles provide a complete seal around the eyes, protecting against splashes and vapors.[6][10] Standard safety glasses are insufficient. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
Body Protection Flame-Resistant Laboratory Coat A lab coat, fully buttoned with sleeves rolled down, protects skin and personal clothing from incidental contact.[15] Flame-resistant material is recommended due to the combustible nature of similar compounds.
Respiratory Protection Generally Not Required with Fume Hood Use When used within a properly functioning fume hood, additional respiratory protection is typically not necessary. However, for spill cleanup outside of a hood or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6]

Procedural Guidance: From Handling to Disposal

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don PPE: - Double Nitrile Gloves - Goggles & Lab Coat prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Weigh Compound in Containment prep3->handle1 Begin Work handle2 Perform Chemical Transfer/Reaction handle1->handle2 handle3 Securely Seal Reaction Vessel handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Doff Outer Gloves (Dispose as HazWaste) clean1->clean2 clean3 Seal & Label Hazardous Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a chemical spill kit is accessible. Prepare a designated hazardous waste container, properly labeled for "nitrile waste."[20]

  • Donning PPE : Put on all required PPE, including an inner and outer pair of nitrile gloves.

  • Handling : Conduct all manipulations within the fume hood. When weighing the solid, use a disposable weigh boat within a beaker to provide secondary containment.

  • Decontamination : After use, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., isopropanol), collecting the wipes as hazardous waste.

  • Doffing PPE : Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the lab coat and goggles. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.[13]

Emergency and Disposal Plans

Emergency Response Protocol

G cluster_response Immediate Actions cluster_followup Follow-Up spill Spill or Exposure Event action1 Alert others in the lab spill->action1 action2 If exposed, flush affected area (15 min minimum) spill->action2 action3 If spill, evacuate area if necessary spill->action3 follow2 Report incident to EHS action1->follow2 follow1 Seek Immediate Medical Attention action2->follow1 follow3 Begin spill cleanup (only if trained) action3->follow3

Caption: Emergency response actions for spills or personnel exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, wipes, weigh boats, and any recovered spill material. Place in a clearly labeled, sealed container.[14]

  • Liquid Waste : Unused solutions and the first solvent rinse of emptied containers must be collected in a sealed, compatible hazardous waste container.[20] Do not pour any amount down the drain.[1]

  • Container Disposal : Triple-rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[20] After rinsing and air-drying, the container may be disposed of according to institutional policy.

By adhering to these stringent protocols, researchers can safely handle this compound, mitigating the risks associated with this class of compounds and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.